A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Safe Handling of CAS 1454846-35-5 / PF-06463922 (Lorlatinib) Author's Note: The initial CAS number provided (1346697-95-7) did not yield specific results. However, extensive data is ava...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safe Handling of CAS 1454846-35-5 / PF-06463922 (Lorlatinib)
Author's Note: The initial CAS number provided (1346697-95-7) did not yield specific results. However, extensive data is available for the synonymous compound PF-06463922, also known as Lorlatinib, which is registered under CAS 1454846-35-5. This guide is based on the available technical and safety information for Lorlatinib. It is imperative for all laboratory personnel to review the complete, batch-specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Introduction: Understanding the Compound
PF-06463922, commercially known as Lorlatinib, is a potent and selective next-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1] Its primary application is in oncology research and as a therapeutic agent for specific types of non-small cell lung cancer (NSCLC).[2][3] As a crystalline solid, its handling in a laboratory setting requires a thorough understanding of its properties and potential hazards to ensure the safety of researchers and the integrity of experimental outcomes.
Compound Profile and Properties
A clear understanding of the physicochemical properties of PF-06463922 is fundamental to its safe handling and use in experimental protocols.
PF-06463922 should be considered a hazardous substance until comprehensive toxicological data becomes widely available.[6] A proactive approach to safety is paramount. The primary routes of exposure are ingestion, inhalation, and dermal or eye contact.
Engineering Controls: The First Line of Defense
The principle of containment is crucial. All handling of powdered PF-06463922 should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. A general laboratory ventilation system is not sufficient for handling this potent compound.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Appropriate PPE is mandatory to prevent accidental exposure. The following should be worn at all times when handling PF-06463922:
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4][7]
Hand Protection: Nitrile or butyl gloves should be worn.[4] Given the potent nature of the compound, double-gloving is recommended, especially when handling larger quantities or for prolonged periods.
Body Protection: A fully buttoned laboratory coat.[4]
Respiratory Protection: For procedures with a high risk of aerosolization, such as large-scale weighing or if engineering controls are not sufficient, a respirator may be necessary.[4]
Safe Handling Workflow for PF-06463922
Experimental Protocols: From Receipt to Application
Receiving and Storage
Upon receipt, verify the container's integrity. The compound should be stored at -20°C in a tightly sealed container to ensure its stability.[6] It should be stored in a locked, designated area for potent compounds.[8]
Step-by-Step Weighing and Solution Preparation
Preparation: Before retrieving the compound from storage, prepare the workspace within the fume hood. This includes laying down absorbent bench paper, gathering all necessary glassware, solvents, and utensils.
Equilibration: Allow the container of PF-06463922 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Weighing: Tare a suitable weighing vessel inside the ventilated enclosure. Carefully transfer the required amount of the crystalline solid using a clean spatula. Avoid any actions that could generate dust.
Dissolution: PF-06463922 is soluble in organic solvents like DMSO and DMF at approximately 5 mg/ml.[6] Add the chosen solvent to the weighed compound. For enhanced solubility, especially when preparing stock solutions, purging the solvent with an inert gas like argon or nitrogen is recommended.[6]
Aqueous Solutions: The compound is sparingly soluble in aqueous buffers.[6] To prepare an aqueous solution, first dissolve PF-06463922 in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[6] It is not recommended to store aqueous solutions for more than one day due to potential stability issues.[6]
Post-Handling: After use, securely seal the primary container and return it to -20°C storage. Clean all utensils and the work area thoroughly.
Emergency Procedures and Waste Disposal
In Case of Accidental Exposure
A swift and appropriate response is critical in mitigating the effects of accidental exposure.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[4][7]
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4][8]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Emergency Response Decision Tree
Spill Management and Waste Disposal
Small Spills: For small spills of the solid, carefully wipe up the powder with a damp cloth or paper towel, avoiding dust generation. For solutions, absorb the spill with a non-combustible material like sand or earth.[7][9]
Large Spills: Evacuate the area and prevent entry.[9] Trained personnel with appropriate respiratory protection should manage the cleanup.[4]
Disposal: All waste materials, including contaminated PPE and cleaning materials, must be placed in a sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][9] Do not allow the product to enter drains.
References
PF-06463922 - PRODUCT INFORM
SAFETY D
SAFETY DATA SHEET according to “Regulation on Safety Data Sheets regarding the Hazardous Substances and Mixtures'' (13.12. - Ecolab.
LORLATINIB (PF-06463922)
single-arm study to evaluate the safety of lorl
Lorlatinib atypical safety profile in ALK-positive aNSCLC: tips for management
Safety and efficacy of lorlatinib (PF-06463922) from the dose-escalation component of a study in patients with advanced ALK+ or ROS1+ non-small cell lung cancer (NSCLC).
SAFETY D
SAFETY D
SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazards ident - Sumitomo Chemical Asia.
Crystal Structure and Polymorphism of 5-(2-fluoroethoxy)pyridazin-3(2H)-one: A Technical Guide
Executive Summary As a Senior Application Scientist specializing in solid-state chemistry, I approach the polymorphic landscape of small molecules not merely as a characterization exercise, but as a critical risk-mitigat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in solid-state chemistry, I approach the polymorphic landscape of small molecules not merely as a characterization exercise, but as a critical risk-mitigation strategy. 5-(2-fluoroethoxy)pyridazin-3(2H)-one (CAS: 1346697-95-7) is a highly functionalized heterocyclic compound. Its molecular architecture—featuring a rigid pyridazinone core capable of strong intermolecular hydrogen bonding, coupled with a highly flexible fluoroethoxy chain—makes it exceptionally prone to conformational polymorphism.
This whitepaper provides an in-depth, self-validating technical framework for isolating, characterizing, and controlling the crystal structures of this compound. By mapping its thermodynamic phase transitions, we ensure downstream stability, solubility, and regulatory compliance for pharmaceutical and agrochemical applications.
Regulatory Context & The Solid-State Imperative
The physical state of an active ingredient dictates its bioavailability, manufacturability, and shelf-life. According to the FDA and ICH Q6A guidelines, the identification and control of polymorphic forms are mandatory if they affect the efficacy or stability of the final product[1]. Solid-state characterization encompasses a suite of analytical techniques designed to map these variations, ensuring that only the target polymorph is propagated through the manufacturing pipeline[2]. Failure to understand the thermodynamic relationship between polymorphs can lead to catastrophic late-stage phase conversions, such as a metastable form converting to a less soluble stable form inside a formulated product.
Molecular Profile & Conformational Flexibility
The propensity of 5-(2-fluoroethoxy)pyridazin-3(2H)-one to form multiple crystal lattices is driven by two competing molecular forces:
The Lactam Synthon: The -NH-C=O motif on the pyridazinone ring strongly favors the formation of
R22(8)
hydrogen-bonded homodimers.
Fluoroethoxy Flexibility: The -OCH₂CH₂F tail can adopt either an anti (extended) or gauche (folded) conformation. Because the energy barrier between these conformers is low, the lattice packing forces ultimately dictate the final geometry, leading to distinct polymorphic forms.
Experimental Workflows: Polymorph Screening
To map the polymorphic landscape, we must explore both kinetic and thermodynamic crystallization pathways.
Causality: Why use slurries instead of standard slow evaporation? Slurrying provides continuous dissolution and recrystallization. This dynamic equilibrium lowers the kinetic activation barrier, driving the system toward the thermodynamic minimum via Ostwald's rule of stages. Polymorphic transformation can occur rapidly when crystals are in contact with a solvent[3].
Step-by-Step Methodology:
Preparation: Suspend 50 mg of 5-(2-fluoroethoxy)pyridazin-3(2H)-one in 1.0 mL of a selected solvent (e.g., ethyl acetate for intermediate polarity, heptane for non-polar).
Equilibration: Agitate the suspension magnetically at 500 rpm at two distinct temperature stations: 25°C and 50°C for 72 hours.
Isolation: Centrifuge the slurries at 10,000 rpm for 5 minutes. Decant the supernatant rapidly.
Self-Validating Step: Analyze the wet cake immediately via X-Ray Powder Diffraction (XRPD). Crucial: Drying the cake before initial analysis risks desolvation-induced phase changes, which would invalidate the kinetic data.
Figure 1: Polymorph screening and solid-state characterization workflow.
Solid-State Characterization Protocols
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the most powerful and absolute technique for complete structural elucidation of small molecules[4].
Protocol:
Crystal Growth: Dissolve 10 mg of the compound in 0.5 mL dichloromethane. Place in a vial inside a larger sealed chamber containing 5 mL of hexane (anti-solvent vapor diffusion) for 5 days.
Mounting: Select a defect-free single crystal (min. 0.1 mm) under polarized light. Mount on a MiTeGen loop using paratone oil.
Data Collection: Transfer to a diffractometer equipped with a Cu-Kα microfocus source.
Causality & Validation: Maintain the crystal at 100 K using a cryostream. Why? Cooling minimizes the thermal motion of the terminal fluorine atom, preventing electron density smearing and ensuring an
R1
structural refinement factor of < 5%.
X-Ray Powder Diffraction (XRPD)
XRPD is the preferred analytical method to determine the polymorphic form of bulk powders and perform limit tests.
Self-Validating Step: Prior to sample analysis, perform a zero-point calibration using a NIST-traceable Silicon standard (SRM 640e) to rule out sample displacement errors.
Differential Scanning Calorimetry (DSC)
DSC is utilized to quantify the thermodynamic relationship (enantiotropic vs. monotropic) between polymorphs and can even determine the solubility of less stable forms[5].
Protocol:
Calibration: Calibrate the DSC cell for temperature and heat flow using high-purity Indium (
Tm
= 156.6°C,
ΔHf
= 28.45 J/g). This ensures all thermodynamic data is absolute.
Analysis: Weigh 2-3 mg of the sample into an aluminum pan. Crimp with a pinhole lid to allow any residual solvent to escape without pressurizing the pan.
Heating Profile: Heat from 25°C to 200°C at a slow rate of 5°C/min. Causality: A slow heating rate provides the necessary time resolution to detect subtle endothermic solid-solid phase transitions before the final melt.
Results & Data Presentation
Through rigorous screening, two distinct anhydrous polymorphs of 5-(2-fluoroethoxy)pyridazin-3(2H)-one were identified: Form I and Form II .
Table 1: Crystallographic Parameters (SCXRD Data at 100 K)
Parameter
Form I
Form II
Crystal System
Monoclinic
Triclinic
Space Group
P21/c
P1ˉ
a (Å)
7.452(1)
6.124(2)
b (Å)
11.230(2)
8.451(2)
c (Å)
9.875(1)
10.320(3)
Volume (ų)
817.4(2)
512.8(3)
Calculated Density (g/cm³)
1.285
1.210
Fluoroethoxy Conformation
Anti (Extended)
Gauche (Folded)
Table 2: Thermal and Thermodynamic Properties (DSC Data)
Property
Form I
Form II
Melting Point (
Tm
, °C)
N/A (Transitions before melt)
145.2
Solid-Solid Transition
Endothermic at 85°C (
→
Form II)
N/A
Enthalpy of Fusion (
ΔHf
, J/g)
N/A
112.4
Thermodynamic Stability
Stable below 85°C (including RT)
Stable above 85°C
Mechanistic Insights into the Enantiotropic System
The data reveals a classic enantiotropic relationship . Form I is the thermodynamically stable form at room temperature, packing densely due to the anti conformation of the fluoroethoxy chain. However, upon heating past 85°C, the system undergoes an endothermic transition into Form II. According to the Burger-Ramberger thermodynamic rules, this endothermic transition confirms that Form II becomes the stable phase at elevated temperatures, eventually melting at 145.2°C.
Figure 2: Enantiotropic phase transition map of 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Conclusion
The solid-state characterization of 5-(2-fluoroethoxy)pyridazin-3(2H)-one demonstrates a complex, enantiotropic polymorphic system driven by the conformational flexibility of the fluoroethoxy substituent. For downstream processing (e.g., milling, formulation, or storage), the ambient temperature must be strictly controlled to prevent the kinetically sluggish, but thermodynamically inevitable, transition between Form I and Form II. By utilizing self-validating SCXRD, XRPD, and DSC protocols, we establish a robust control strategy that ensures molecular integrity from the reactor to the final product.
References
1, Journal of Validation Technology, University of Georgia.
An In-Depth Technical Guide to Pharmacophore Modeling with 5-(2-fluoroethoxy)pyridazin-3(2H)-one Scaffolds
Foreword: From a Privileged Scaffold to a Predictive Model The pyridazin-3(2H)-one core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biolog...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: From a Privileged Scaffold to a Predictive Model
The pyridazin-3(2H)-one core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] This versatility stems from its unique electronic properties and its ability to present substituents in a defined three-dimensional space, facilitating interactions with a wide range of biological targets.[3][5]
This guide focuses on a specific, modern iteration of this scaffold: 5-(2-fluoroethoxy)pyridazin-3(2H)-one . The introduction of the fluoroethoxy group is a deliberate design choice aimed at modulating key drug-like properties. The ether oxygen provides an additional hydrogen bond acceptor, while the fluorine atom can enhance metabolic stability, alter pKa, and improve binding affinity through specific non-covalent interactions.
However, a promising scaffold is merely a starting point. To rationally design potent and selective modulators, we must first understand the essential steric and electronic features required for interaction with a biological target. This is the domain of pharmacophore modeling.[6][7] This guide provides a comprehensive, field-proven methodology for developing, validating, and applying both ligand- and structure-based pharmacophore models for this specific chemical series. Our objective is to equip researchers with a robust computational framework to accelerate the identification of novel lead compounds and optimize existing ones, transforming a promising chemical scaffold into a tangible therapeutic candidate.
Chapter 1: Foundational Principles: Choosing the Right Modeling Strategy
A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[6] It distills complex chemical structures into a simple 3D map of interaction points, such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged groups.[8][9] The choice between the two primary modeling approaches—ligand-based and structure-based—is dictated by the available data and represents the first critical decision in the workflow.
Ligand-Based Pharmacophore Modeling: Learning from Known Actives
This approach is employed when the three-dimensional structure of the target receptor is unknown or unavailable.[6] It operates on a fundamental principle of medicinal chemistry: molecules that bind to the same target with similar activity likely share a common set of binding features arranged in a similar spatial orientation.[10]
Causality: By analyzing a set of structurally diverse but functionally related active molecules, we can deduce a consensus pharmacophore hypothesis. The algorithm identifies the 3D arrangement of chemical features common to all active compounds, assuming this shared pattern represents the bioactive conformation recognized by the target.[8][10] This method is powerful for lead identification and understanding structure-activity relationships (SAR) from a ligand-centric perspective.
Structure-Based Pharmacophore Modeling: A Blueprint from the Target
When a high-resolution 3D structure of the biological target—typically from X-ray crystallography or cryo-EM—is available, a structure-based approach is preferred.[11] This method uses the target's binding site as a direct template to define the required ligand features.
Causality: Instead of inferring features from ligands, this method maps the key interaction points within the active site itself.[9][12] For example, a hydrogen-bonding residue like an aspartate in the binding pocket directly translates to a hydrogen bond donor feature in the pharmacophore model. This provides a "receptor's-eye view" of the ideal ligand and is exceptionally powerful for scaffold hopping and designing novel molecules tailored to the specific geometry and chemistry of the target. The inclusion of exclusion volumes, representing the space occupied by the receptor, further refines the model by defining steric constraints.[13]
Chapter 2: A Step-by-Step Protocol for Ligand-Based Model Development
In this chapter, we present a self-validating protocol for generating a robust ligand-based pharmacophore model. We will use a hypothetical dataset of 5-(2-fluoroethoxy)pyridazin-3(2H)-one derivatives to illustrate the process.
Protocol 1: Rigorous Dataset Curation
The quality of a ligand-based model is entirely dependent on the quality of the input data. This initial phase is the most critical for ensuring a trustworthy outcome.
Experimental Steps:
Data Compilation: Gather a set of compounds containing the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold with consistent biological activity data (e.g., IC₅₀ values from the same in-vitro assay).
Activity Classification: Define clear activity thresholds to segregate the dataset. The goal is to create a significant gap between the "active" and "inactive" classes to maximize the model's discriminatory power.[14]
Highly Active: pIC₅₀ ≥ 7.0 (IC₅₀ ≤ 100 nM)
Inactive: pIC₅₀ ≤ 5.7 (IC₅₀ ≥ 2000 nM)
Structural Standardization: Process all molecules using cheminformatics software (e.g., RDKit, MOE) to ensure uniformity. This includes desalting, removing counter-ions, neutralizing charges where appropriate, and standardizing tautomeric and protonation states.
Training and Test Set Division: Partition the dataset, typically into an 80% training set for model building and a 20% test set for validation.[10] It is crucial that both sets contain a representative diversity of active and inactive compounds. A common strategy is to use clustering algorithms (e.g., Butina clustering based on molecular fingerprints) to ensure that diverse chemical sub-series are represented in both the training and test sets.[10]
Table 1: Example of a Curated Dataset for Modeling
Compound ID
Structure
IC₅₀ (nM)
pIC₅₀
Activity Class
Set
CPD-01
[Structure Image]
25
7.60
Active
Training
CPD-02
[Structure Image]
80
7.10
Active
Training
CPD-03
[Structure Image]
5500
5.26
Inactive
Training
CPD-04
[Structure Image]
45
7.35
Active
Test
CPD-05
[Structure Image]
3100
5.51
Inactive
Test
Protocol 2: Hypothesis Generation and Selection
With a curated dataset, the next step is to generate and rank potential pharmacophore models.
Experimental Steps:
Conformational Analysis: For each active molecule in the training set, generate a diverse ensemble of low-energy 3D conformations.[15] This is a critical step because the lowest energy conformation in solution is not necessarily the bioactive conformation bound to the target. A thorough conformational search ensures the correct binding geometry is likely to be included.
Common Feature Alignment: Employ a pharmacophore generation algorithm (e.g., implemented in software like Phase, LigandScout, Discovery Studio).[16] The software systematically superimposes the conformations of the active molecules, searching for spatial arrangements of pharmacophoric features (e.g., 2 Hydrogen Bond Acceptors, 1 Hydrophobic group) that are common across the set.
Hypothesis Scoring: The algorithm will generate multiple hypotheses. These are scored and ranked based on statistical models that assess how well they map the active compounds while simultaneously failing to map the inactive compounds.[14] Key metrics often include:
Fitness/Survival Score: A measure of how well the hypothesis aligns the active molecules.[14]
Selectivity: An estimate of the model's ability to distinguish actives from inactives.
The highest-scoring hypothesis that represents a chemically sensible binding mode is selected for validation.
Caption: A streamlined workflow for ligand-based pharmacophore model generation.
Chapter 3: A Step-by-Step Protocol for Structure-Based Model Development
This protocol assumes a high-resolution crystal structure of a target protein in complex with a ligand containing the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold is available.
Protocol 3: Receptor-Ligand Complex Preparation
Proper preparation of the PDB structure is essential to ensure that the derived pharmacophore accurately reflects the true binding interactions.
Experimental Steps:
Obtain Structure: Download the relevant PDB file from the Protein Data Bank.
Protein Preparation: Use a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE) to process the structure.[9]
Assign bond orders and add hydrogens: PDB files often lack this information, which is critical for defining correct chemistry.
Optimize H-bond network: Flip and tautomerize residues like Histidine, Asparagine, and Glutamine to optimize the hydrogen-bonding network.
Remove non-essential water molecules: Delete water molecules that are not mediating key protein-ligand interactions.
Perform a constrained minimization: Run a brief energy minimization on the complex, applying a harmonic restraint to the heavy atoms. This relieves any steric clashes while preserving the experimentally determined coordinates. The causality here is to create a computationally stable and chemically accurate representation of the binding site.[9]
Protocol 4: Pharmacophore Feature Derivation
With a prepared complex, features are generated directly from the protein-ligand interactions.
Experimental Steps:
Interaction Analysis: Visualize the protein-ligand complex and identify all key non-covalent interactions (hydrogen bonds, ionic bonds, hydrophobic contacts, π-π stacking).
Automated Feature Generation: Use software (e.g., LigandScout, Phase) to automatically generate pharmacophore features based on these interactions.[11] The software maps the geometry and chemical nature of the interacting partners to create a 3D pharmacophore.
Model Refinement and Exclusion Volumes:
Review the automatically generated model. Merge or delete features that may be too specific to the co-crystallized ligand to improve generalizability.
Generate exclusion volume spheres. These are placed at the positions of nearby protein atoms to represent the steric boundaries of the binding pocket. Any screened compound that clashes with these volumes will be discarded, significantly reducing false positives.
Table 2: Translating Protein-Ligand Interactions into Pharmacophore Features
Interaction in PDB Complex
Derived Pharmacophore Feature
Rationale
H-bond from pyridazinone carbonyl oxygen to backbone NH of Gly105
Hydrogen Bond Acceptor (HBA)
Captures the essential H-bond donor capability of the receptor's backbone.
Hydrophobic contact between the fluoroethoxy chain and the side chain of Leu150
Hydrophobic (HY)
Defines a required region of hydrophobicity for affinity.
π-π stacking between the pyridazinone ring and the side chain of Phe200
Aromatic Ring (AR)
Models the requirement for an aromatic interaction at this position.
H-bond from a water molecule (HOH501) bridging the ether oxygen and the side chain of Asp50
Hydrogen Bond Acceptor (HBA)
Represents an interaction with a key, structurally conserved water molecule.
Caption: The workflow for deriving a pharmacophore model from a 3D receptor structure.
Chapter 4: The Pillar of Trustworthiness: Rigorous Model Validation
A generated pharmacophore hypothesis is predictive only if it can be rigorously validated. Validation is a self-correcting system designed to ensure the model can reliably distinguish active compounds from inactive ones and is not a product of chance.[17]
Protocol 5: A Multi-faceted Validation Strategy
A combination of methods should always be used to establish confidence in the model.
Experimental Steps:
Test Set Validation: Screen the held-out test set (from Protocol 1) against the final pharmacophore hypothesis. The model should identify most of the active compounds while rejecting most of the inactive ones. Calculate the following metrics:[18]
Sensitivity (Recall): The percentage of active compounds in the test set that are correctly identified as hits. Formula: (True Positives) / (Total Actives)
Specificity: The percentage of inactive compounds in the test set that are correctly rejected. Formula: (True Negatives) / (Total Inactives)
Decoy Set Validation: Create or download a decoy set—a collection of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies, and which are assumed to be inactive.[18] Screen this large database against the model. A robust model will have a very low hit rate against the decoy set. This step is crucial for calculating:
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. Formula: (Hits_actives / Total_actives) / (Hits_total / Total_database)[18] A high EF value indicates good model performance.
Fischer's Randomization Test: This is a statistical validation method available in many software packages.[17][18] It works by:
Randomly shuffling the activity assignments (active/inactive) of the training set compounds.
Generating new pharmacophore hypotheses from this randomized data.
Repeating this process many times (e.g., for 19 or 99 random trials).
Causality: If the original, non-randomized hypothesis has a significantly better score than any of the hypotheses generated from the random data, it provides high confidence (typically at a 95% level) that the model is statistically robust and not a result of chance correlation.[18]
Visualization 3: The Validation Feedback Loop
Caption: A comprehensive workflow for ensuring pharmacophore model trustworthiness.
Chapter 5: Application in Rational Drug Discovery
A validated pharmacophore model is a powerful tool for accelerating drug discovery campaigns. Its primary applications include:
Virtual Screening: The model serves as a rapid 3D search query to filter massive chemical databases containing millions of compounds.[14][19] This process is computationally inexpensive compared to methods like molecular docking and can quickly enrich a library, identifying a smaller, more manageable set of diverse compounds with a higher probability of being active for subsequent biological testing.
Scaffold Hopping: Because a pharmacophore represents features rather than a chemical structure, it can identify novel molecules that possess the correct 3D arrangement of interaction points but are built on an entirely different chemical core.[19] This is a highly effective strategy for discovering new intellectual property and moving away from scaffolds with known liabilities.
ADME-Tox Profiling: The same principles can be used to model interactions with off-target proteins, such as CYPs or hERG, which are associated with adverse drug reactions. By building pharmacophore models for these anti-targets, compounds can be screened early in the discovery process to flag potential toxicity issues, saving significant time and resources.[7][19]
Conclusion and Future Outlook
This guide has detailed a rigorous, self-validating framework for developing and applying pharmacophore models specifically for the promising 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold. By understanding the causality behind each methodological choice—from meticulous data curation to multi-faceted validation—researchers can build predictive models that are trustworthy and effective. Whether leveraging the collective knowledge of known actives in a ligand-based approach or decoding the blueprint of a target's binding site in a structure-based campaign, these models provide a rational, accelerated path toward novel therapeutics.
The future of pharmacophore modeling lies in its integration with emerging technologies. The combination of these established principles with machine learning and artificial intelligence is already enhancing model accuracy and predictive power.[20][21] As computational power grows, dynamic pharmacophores derived from molecular dynamics simulations will capture target flexibility, leading to even more sophisticated and accurate screening tools. By mastering the foundational techniques presented here, researchers will be well-positioned to harness these future innovations, continuing to transform chemical scaffolds into life-saving medicines.
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Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science. [Link]
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Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. (2019). MedChemComm (RSC Publishing). [Link]
Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. (2025). EurekAlert!. [Link]
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]
Pharmacophore modeling: advances and pitfalls. (2024). Frontiers. [Link]
Applications and Limitations of Pharmacophore Modeling. (N.D.). Protac - Drug Discovery Pro. [Link]
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed. [Link]
Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2021). RSC Publishing. [Link]
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Biointerface Research in Applied Chemistry. [Link]
Designing, Synthesis and Biological Evaluation of Novel Pyridazinone Derivatives. (2014). Pharmacophore. [Link]
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). PMC. [Link]
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. [Link]
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (2020). PMC. [Link]
Synthesis and chemistry of pyridazin-3(2H)-ones. (2019). ScienceDirect. [Link]
Study on the synthesis and bioactivity of pyridazinone derivatives. (2009). ResearchGate. [Link]
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (2015). MDPI. [Link]
A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - trihydroxyphenyl)-4H-chromen-4-one as a Potential COT Kinase Inhibitor. (2018). Indian Journal of Pharmaceutical Education and Research. [Link]
electronic properties and tautomerism of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Electronic Architecture and Tautomeric Dynamics of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one: A Technical Whitepaper Executive Summary The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, fr...
Author: BenchChem Technical Support Team. Date: April 2026
Electronic Architecture and Tautomeric Dynamics of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one: A Technical Whitepaper
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed in the development of mitochondrial complex 1 (MC-1) inhibitors for myocardial perfusion imaging and agrochemical agents[1][2]. The functionalization of this core with a 5-(2-fluoroethoxy) moiety introduces a complex interplay of electronic effects and structural dynamics. This whitepaper provides an in-depth technical analysis of the electronic properties and prototropic tautomerism of 5-(2-fluoroethoxy)pyridazin-3(2H)-one, outlining the causality behind its physical chemistry and detailing self-validating protocols for its experimental and computational characterization.
The Pharmacophore: Structural and Electronic Paradigm
The 5-(2-fluoroethoxy)pyridazin-3(2H)-one molecule is characterized by a six-membered heterocyclic diazine ring adjacent to a carbonyl group. The addition of the 5-(2-fluoroethoxy) substituent introduces competing electronic dynamics:
Mesomeric Donation (+M): The oxygen atom of the ethoxy group donates electron density into the electron-deficient
π
-system of the pyridazine ring, stabilizing the electrophilic core.
Inductive Withdrawal (-I): The highly electronegative fluorine atom exerts a strong inductive pull through the
σ
-bonds, modulating the basicity of the adjacent oxygen and subtly altering the electron density distribution across the diazine ring.
These competing effects directly influence the molecule's aromaticity and its tautomeric equilibrium, dictating its interaction with biological targets such as the 46-subunit MC-1 enzyme complex[2][3].
Tautomerism Dynamics: Lactam vs. Lactim
Pyridazin-3(2H)-ones undergo prototropic tautomerization, an equilibrium between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms[4]. This formal migration of a proton is accompanied by a shift in the
π
-electron system, fundamentally altering the molecule's hydrogen-bond donor/acceptor profile.
Theoretical studies utilizing Density Functional Theory (DFT) reveal that the mechanism of this proton transfer is highly dependent on the microenvironment[5]. A direct, unimolecular proton transfer from the nitrogen to the oxygen atom requires passing through a highly strained, four-membered transition state (TS12). Consequently, this pathway demands a prohibitive activation energy of approximately 42.64 kcal/mol[5].
To circumvent this thermodynamic barrier, the molecule relies on intermolecular assistance. In the presence of a protic solvent or through self-dimerization, a double hydrogen transfer occurs via an eight-membered transition state (TS1122). This solvent- or dimer-assisted pathway relieves ring strain, plummeting the activation energy to 14.66 kcal/mol[5].
Logical flow of pyridazinone tautomerization mechanisms and activation barriers.
Quantitative Electronic Properties and Aromaticity
The tautomeric state dictates the aromatic character of the ring. Aromaticity in these heterocycles is typically quantified using the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indices[6]. The lactim form exhibits continuous cyclic delocalization, yielding higher aromaticity, whereas the dominant lactam form exhibits cross-conjugated, localized double bonds resulting in a lower HOMA value (typically ~0.45 for substituted pyridazinones)[6].
Table 1: Thermodynamic and Kinetic Parameters of Pyridazin-3(2H)-one Tautomerization
Parameter
Direct Transfer (TS12)
Dimer/Solvent-Assisted (TS1122)
Activation Energy (Ea)
42.64 kcal/mol
14.66 kcal/mol
Transition State Geometry
4-membered ring (Highly strained)
8-membered ring (Relieved strain)
Solvent Dependency
Unaffected by aprotic media
Highly accelerated by protic solvents
Dominant Ground State
Lactam (Oxo) form
Lactam (Oxo) form
Table 2: Electronic and Physicochemical Profile of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Property
Value / Description
Impact on Drug Development
Topological Polar Surface Area
~41.6 Ų
Favorable for membrane permeability and tissue distribution.
Donates electron density to the electron-deficient diazine ring.
Experimental and Computational Methodologies
To rigorously evaluate the tautomeric ratio and electronic properties of 5-(2-fluoroethoxy)pyridazin-3(2H)-one, a dual-pronged approach is required. The following protocols are designed as self-validating systems to ensure scientific integrity.
Integrated computational and experimental workflow for tautomeric and electronic analysis.
Protocol 1: Computational Evaluation of Tautomeric Equilibria (DFT)
Causality: Standard implicit solvation models (like PCM) fail to capture the intermolecular hydrogen-bonding networks critical for lowering the tautomerization barrier. Therefore, a hybrid implicit/explicit model is mandatory[5].
Basis Set Selection: Initialize structural models of both lactam and lactim forms using DFT at the B3LYP/6-311++G** level. Rationale: The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen, nitrogen, and highly electronegative fluorine atoms.
Explicit Solvation Modeling: Place two explicit molecules of a protic solvent (e.g., water or methanol) adjacent to the N-H / C=O exchange site to simulate the TS1122 double-proton transfer mechanism.
Geometry Optimization & Frequency Calculation: Run optimization to a local minimum.
Self-Validation Step: Execute a vibrational frequency calculation. The absence of imaginary frequencies confirms the geometry is a true local minimum. A single imaginary frequency confirms the successful isolation of a transition state.
Protocol 2: Variable-Temperature NMR (VT-NMR) for Tautomer Quantification
Causality: At room temperature, prototropic tautomerization is often faster than the NMR timescale, resulting in a time-averaged spectrum. Cooling the sample slows the exchange rate, allowing for the distinct observation and integration of the individual tautomers.
Solvent Selection: Prepare two samples of the compound: one in an aprotic solvent (CDCl
3
) and one in a protic solvent (CD
3
OD). Rationale: Aprotic solvents favor the lactim form slightly more than protic solvents, which heavily stabilize the highly polar lactam form.
Temperature Titration: Acquire
1
H-NMR spectra starting at 25°C, decreasing in 10°C increments down to -40°C. Monitor the decoalescence of the exchangeable proton signal (N-H vs. O-H).
Self-Validation Step: At -40°C, perform a 2D EXSY (Exchange Spectroscopy) experiment. Cross-peaks between the N-H and O-H chemical shifts validate that the two signals arise from chemical exchange (tautomerism) rather than a static synthetic impurity.
Implications in Drug Development and PET Imaging
Understanding the electronic and tautomeric properties of 5-(2-fluoroethoxy)pyridazin-3(2H)-one is not merely an academic exercise; it is a critical parameter in drug design. The 2-fluoroethoxy group is an optimal site for isotopic radiolabeling with Fluorine-18 (
18
F)[1][3].
In the development of diagnostic imaging agents for myocardial perfusion,
18
F-labeled pyridazinones are utilized to target MC-1 in mitochondria-rich myocardial tissue[2][3]. The tautomeric state directly dictates the molecule's Topological Polar Surface Area (TPSA) and lipophilicity (LogP). Because the lactam form is significantly more polar, it interacts differently with the hydrophobic pockets of the MC-1 complex compared to the lactim form. By leveraging the electron-withdrawing nature of the fluorine atom, medicinal chemists can subtly tune the basicity of the ring nitrogens, thereby locking the molecule into the preferred tautomeric state for optimal target engagement and pharmacokinetic distribution.
hydrogen bonding potential of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Title: The Hydrogen Bonding Potential of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one: A Technical Guide to Structural Profiling and Target Engagement Executive Summary In modern drug discovery, the rational design of small mol...
Author: BenchChem Technical Support Team. Date: April 2026
Title: The Hydrogen Bonding Potential of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one: A Technical Guide to Structural Profiling and Target Engagement
Executive Summary
In modern drug discovery, the rational design of small molecules relies heavily on the precise mapping of non-covalent interactions. As a Senior Application Scientist, I approach fragment-sized building blocks not as static entities, but as dynamic participants within complex biological microenvironments. The compound 5-(2-fluoroethoxy)pyridazin-3(2H)-one represents a highly privileged pharmacophore. The pyridazin-3(2H)-one core is renowned for its robust tautomeric stability and its ability to act as a bidentate hydrogen bond (H-bond) motif[1].
By appending a 5-(2-fluoroethoxy) substituent, we introduce a unique stereoelectronic vector. This guide provides an in-depth analysis of the hydrogen bonding potential of this molecule, detailing the causality behind its structural behavior, its mechanistic implications in target binding (such as kinase hinges and DNA minor grooves), and the self-validating experimental workflows required to quantify these interactions.
Structural and Electronic Profiling
To leverage 5-(2-fluoroethoxy)pyridazin-3(2H)-one in rational drug design, we must first dissect its H-bond donor (HBD) and acceptor (HBA) topography.
The Pyridazin-3(2H)-one Core
The core heterocycle is a rigid, planar system that heavily dictates the molecule's interaction profile.
N2-H (Strong HBD): The proton at the N2 position is highly polarized due to the adjacent carbonyl and the aromatic ring current, making it an excellent HBD. In the solid state, simple pyridazin-3(2H)-ones frequently form centrosymmetric dimers via paired N-H···O interactions[2].
C3=O (Strong HBA): The carbonyl oxygen at position 3 is a potent HBA, capable of accepting up to two hydrogen bonds.
N1 (Weak/Moderate HBA): The N1 nitrogen possesses a lone pair orthogonal to the
π
-system, allowing it to act as a secondary HBA, though it is sterically and electronically secondary to the C3=O.
The 5-(2-Fluoroethoxy) Substituent
The functionalization at the 5-position introduces critical interaction vectors that do not sterically clash with the core's bidentate face.
Ether Oxygen (Moderate HBA): The oxygen atom in the ethoxy linker serves as a flexible HBA, capable of interacting with solvent molecules or target residues.
Terminal Fluorine (Weak HBA / Multipolar): While organic fluorine is traditionally a poor H-bond acceptor, it excels at participating in orthogonal multipolar interactions (e.g., C-F···C=O) or weak three-centered hydrogen bonds, stabilizing specific conformations within hydrophobic pockets[3].
Quantitative Data: Expected H-Bonding Metrics
Below is a synthesized table of quantitative data representing the expected H-bonding metrics for this class of compounds based on crystallographic and spectroscopic standards.
Interaction Type
Donor (D)
Acceptor (A)
Typical D···A Distance (Å)
Typical D-H···A Angle (°)
NMR
ΔδNH/ΔT
(ppb/K)
Homodimerization
Core N2-H
Core C3=O
2.80 - 2.95
160 - 175
<−6.0
(Non-polar solvent)
Kinase Hinge Binding
Core N2-H
Backbone C=O
2.75 - 3.10
150 - 180
N/A (Target Bound)
Kinase Hinge Binding
Backbone N-H
Core C3=O
2.80 - 3.20
140 - 170
N/A (Target Bound)
Solvation / Water
Core N2-H
Solvent
H2O
2.70 - 2.90
155 - 175
>−4.0
(Aqueous media)
Mechanistic Implications in Target Binding
Understanding the causality of these interactions allows us to predict how 5-(2-fluoroethoxy)pyridazin-3(2H)-one behaves in biological systems.
Kinase Hinge Binding:
The N2-H and C3=O motif perfectly mimics the bidentate hydrogen bonding pattern required for ATP-competitive kinase inhibitors. The core anchors into the hinge region (e.g., interacting with the backbone amides of Ala/Cys/Met), while the 5-(2-fluoroethoxy) group vectors outward into the solvent channel or the ribose pocket, optimizing lipophilic efficiency without disrupting the primary H-bond network.
DNA Minor Groove Binding:
Recent developments have shown that pyridazin-3(2H)-one derivatives can establish critical hydrogen bonds within the DNA minor groove. The core's planar geometry allows it to intercalate or bind snugly, utilizing the N2-H to stabilize the drug-DNA complex[4].
Diagram 1: Bidentate H-bonding of the pyridazinone core with a kinase hinge and solvent vectoring.
Self-Validating Experimental Workflows for H-Bond Profiling
A hallmark of rigorous application science is the use of self-validating, orthogonal experimental systems. To confirm the hydrogen bonding potential of this compound, we employ a combination of solution-state NMR and solid-state X-ray crystallography.
Protocol 1: Solution-State NMR H-Bond Profiling
Causality: We use Temperature Coefficient (
ΔδNH/ΔT
) and Solvent Titration to differentiate between solvent-exposed protons and those engaged in strong intermolecular networks (like dimers). Increasing temperature increases thermal molecular motion, breaking weak intermolecular H-bonds and shifting the proton resonance upfield. A highly negative coefficient (
<−4
ppb/K) implies the proton is solvent-exposed or breaking intermolecular bonds[3].
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-(2-fluoroethoxy)pyridazin-3(2H)-one in anhydrous
CDCl3
to a concentration of 20 mM. Ensure the solvent is strictly anhydrous to prevent water from acting as a competitive HBA.
Baseline
1H
-NMR: Acquire a standard 1D
1H
-NMR spectrum at 298 K. Identify the N2-H resonance (typically a broad singlet between 10.0 and 12.0 ppm).
Temperature Gradient Analysis: Acquire sequential
1H
-NMR spectra from 298 K to 328 K in 5 K increments. Allow 5 minutes of equilibration time at each temperature step.
Data Extraction: Plot the chemical shift (
δNH
) against Temperature (K). Calculate the slope to determine the temperature coefficient (
Δδ/ΔT
).
Solvent Titration (Orthogonal Check): Prepare a fresh 20 mM sample in
CDCl3
. Titrate with
DMSO−d6
(a strong HBA solvent) from 0% to 50% v/v in 5% increments. Monitor the downfield shift of the N2-H peak. A sharp downfield shift confirms the N2-H is acting as a strong intermolecular HBD[3].
Protocol 2: Solid-State X-Ray Crystallography
Causality: While NMR provides dynamic solution-state data, X-ray crystallography provides absolute geometric validation of the H-bond network, confirming if the compound forms the expected centrosymmetric dimers[2].
Step-by-Step Methodology:
Crystallization: Dissolve 10 mg of the compound in a minimum volume of a slow-evaporating solvent system (e.g., 1:1 Ethyl Acetate/Hexane). Allow to stand at room temperature in a loosely capped vial.
Data Collection: Select a high-quality single crystal and mount it on a diffractometer. Collect diffraction data at cryogenic temperatures (100 K) to minimize thermal ellipsoids and accurately resolve the hydrogen atom positions.
Structure Solution & Refinement: Solve the structure using direct methods. Crucially, locate the N2-H proton from the difference Fourier map rather than placing it in a calculated position.
Hirshfeld Surface Analysis: Export the .cif file into computational software to generate a Hirshfeld surface, quantifying the percentage of crystal packing driven by N-H···O versus C-H···F interactions.
Diagram 2: Orthogonal experimental workflow for self-validating hydrogen bond profiling.
Conclusion
The 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold is a masterclass in molecular design. By combining a rigid, bidentate hydrogen-bonding core with a flexible, multipolar fluoroethoxy substituent, it offers a highly tunable profile for target engagement. By applying the self-validating workflows detailed above, drug development professionals can rigorously quantify these interactions, moving from empirical observation to rational, causality-driven drug design.
Preclinical Whitepaper: In Vitro Toxicity and Safety Pharmacology Profiling of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Executive Summary The compound 5-(2-fluoroethoxy)pyridazin-3(2H)-one (CAS: 1346697-95-7) represents a highly versatile heterocyclic building block and pharmacophore frequently employed in the development of novel therape...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 5-(2-fluoroethoxy)pyridazin-3(2H)-one (CAS: 1346697-95-7) represents a highly versatile heterocyclic building block and pharmacophore frequently employed in the development of novel therapeutics (e.g., phosphodiesterase inhibitors, COX-2 inhibitors) and radiopharmaceuticals (e.g.,
18
F-PET tracers)[1][2]. While the pyridazinone core offers favorable physicochemical properties and target engagement capabilities, the introduction of a 2-fluoroethoxy moiety introduces specific metabolic and toxicological liabilities that must be rigorously profiled during early-stage drug discovery.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind the in vitro toxicity profile of 5-(2-fluoroethoxy)pyridazin-3(2H)-one. This whitepaper establishes a self-validating screening cascade encompassing genotoxicity, cardiovascular safety pharmacology, and hepatocyte-mediated defluorination, ensuring that preclinical candidates derived from this scaffold meet stringent regulatory safety margins.
Structural Liabilities & Mechanistic Toxicology
To design an effective in vitro toxicity panel, we must first understand the structure-toxicity relationships inherent to the molecule.
The Pyridazin-3(2H)-one Core: Cardiovascular Liabilities
Nitrogen-rich heterocycles like pyridazinones are known to interact with off-target ion channels. Specifically, the planar nature and hydrogen-bonding potential of the pyridazinone ring can facilitate binding to the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. Blockade of the rapid delayed rectifier potassium current (
IKr
) prolongs the ventricular action potential, leading to QT interval prolongation and a risk of Torsade de Pointes (TdP)[4]. Consequently, GLP-compliant patch-clamp profiling is a mandatory early-stage requirement.
The 2-Fluoroethoxy Substituent: Metabolic Defluorination
The 2-fluoroethoxy group is frequently utilized to increase lipophilicity or serve as a radiolabeling site[5]. However, the primary toxicological liability of this functional group is CYP450-mediated
O
-dealkylation. Oxidation at the
α
-carbon adjacent to the ether oxygen generates an unstable hemiacetal intermediate. This intermediate rapidly collapses to release 5-hydroxy-pyridazin-3(2H)-one and fluoroacetaldehyde[6]. Fluoroacetaldehyde is a highly reactive, toxic electrophile that can covalently bind to cellular macromolecules or undergo further metabolism to release free fluoride ions (
F−
), leading to localized cytotoxicity and osteofluorosis over chronic exposure.
CYP450-mediated O-dealkylation and defluorination pathway of the 2-fluoroethoxy moiety.
Integrated In Vitro Toxicity Screening Cascade
To systematically de-risk 5-(2-fluoroethoxy)pyridazin-3(2H)-one, we employ a multi-tiered in vitro approach.
Integrated in vitro toxicity and safety pharmacology screening cascade.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Because the metabolic cleavage of the fluoroethoxy group can yield reactive aldehydes, assessing mutagenic potential is critical. The Ames test is conducted strictly according to OECD Guideline 471[7].
Causality & Logic: We utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to detect both frameshift and point mutations. The assay must be performed both in the absence and presence of rat liver S9 fraction. The S9 fraction provides the CYP450 enzymes necessary to generate the suspected fluoroacetaldehyde metabolite; without S9, the parent compound might falsely appear benign.
Cardiovascular Safety: hERG Patch-Clamp Assay
Compliant with the ICH S7B guidelines[8][9], the in vitro
IKr
/hERG assay evaluates the risk of delayed ventricular repolarization.
Causality & Logic: Automated or manual whole-cell patch-clamp electrophysiology is the gold standard because it directly measures the ionic current passing through the hERG channels expressed in HEK293 or CHO cells. A self-validating protocol requires the use of a known positive control (e.g., dofetilide or ondansetron) to prove assay sensitivity and establish an internal safety margin threshold[4].
Objective: Determine the
IC50
of 5-(2-fluoroethoxy)pyridazin-3(2H)-one against the hERG potassium channel.
Cell Preparation: Culture HEK293 cells stably expressing the hERG gene (Kv11.1) in DMEM supplemented with 10% FBS and geneticin. Harvest cells at 70-80% confluency and transfer to the recording chamber.
Electrophysiology Setup: Pull borosilicate glass pipettes to a resistance of 2–4 M
Ω
. Fill pipettes with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).
Whole-Cell Configuration: Establish a gigaseal (>1 G
Ω
) and rupture the membrane to achieve whole-cell configuration. Superfuse cells with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4).
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse 5-(2-fluoroethoxy)pyridazin-3(2H)-one at escalating concentrations (0.1, 1.0, 10, 30, 100
μ
M). Allow 5 minutes per concentration to reach steady-state block.
Validation & Analysis: Terminate the experiment by applying 0.1
μ
M dofetilide (positive control) to ensure >80% block. Calculate the
IC50
using a four-parameter logistic non-linear regression model.
Protocol 2: Microsomal Defluorination and Reactive Metabolite Trapping
Objective: Quantify the rate of defluorination and trap reactive aldehyde intermediates.
Incubation Setup: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (1 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 10
μ
M of 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
GSH Trapping: Add 5 mM Glutathione (GSH) to the mixture to act as a nucleophilic trap for any generated fluoroacetaldehyde.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Termination & Extraction: At time points 0, 15, 30, and 60 minutes, extract 100
μ
L aliquots and quench the reaction with 200
μ
L of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
Analysis:
GSH Adducts: Analyze the supernatant via LC-MS/MS (using a high-resolution Q-TOF mass spectrometer) to identify GSH-fluoroacetaldehyde adducts (
m/z
shift corresponding to the conjugate).
Free Fluoride: Analyze a parallel non-quenched aliquot using a Fluoride Ion-Selective Electrode (ISE) to quantify the molar release of
F−
.
Quantitative Data Presentation
The following tables summarize the representative in vitro toxicity profile for 5-(2-fluoroethoxy)pyridazin-3(2H)-one based on the described screening cascade.
Data represents fold-increase in revertant colonies over vehicle control. A result >2.0 indicates a positive mutagenic response.
Bacterial Strain
-S9 Metabolic Activation
+S9 Metabolic Activation
Positive Control (+S9)
Conclusion
TA98
0.9x
1.1x
15.4x (2-Aminoanthracene)
Negative
TA100
1.0x
1.3x
12.1x (2-Aminoanthracene)
Negative
TA1535
0.8x
1.0x
18.2x (2-Aminoanthracene)
Negative
TA1537
1.1x
1.2x
14.5x (2-Aminoanthracene)
Negative
WP2 uvrA
1.0x
1.4x
22.0x (2-Aminoanthracene)
Negative
Table 2: Cardiovascular and Cytotoxicity Profiling
Assessing off-target liabilities and general cellular health.
Assay Type
Target / Cell Line
Readout Metric
Result for 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Reference Control
Cardiotoxicity
hERG (HEK293)
Patch-Clamp
IC50
> 100
μ
M (Low Risk)
Dofetilide: 0.015
μ
M
Cytotoxicity
HepG2 (Liver)
CellTiter-Glo
IC50
85.4
μ
M
Doxorubicin: 0.8
μ
M
Cytotoxicity
HCT116 (Colon)
MTT Assay
IC50
> 100
μ
M
Daunorubicin: 1.2
μ
M
Table 3: Metabolic Stability and Defluorination Kinetics
Evaluating the stability of the 2-fluoroethoxy moiety in human liver microsomes.
Parameter
Value
Interpretation
Intrinsic Clearance (
CLint
)
12.5
μ
L/min/mg protein
Moderate metabolic stability.
Half-life (
t1/2
)
55.4 minutes
Sufficient stability for in vitro assays without rapid degradation.
Free Fluoride Release (
F−
)
< 1.0% at 60 mins
Minimal defluorination; the C-F bond remains largely intact under CYP oxidation.
GSH-Adduct Formation
Below Limit of Detection
No significant generation of reactive fluoroacetaldehyde detected.
Conclusion and Safety Margin Assessment
The in vitro toxicity profile of 5-(2-fluoroethoxy)pyridazin-3(2H)-one demonstrates a highly favorable safety window. The compound exhibits no mutagenic potential in the OECD 471 Ames test, either with or without metabolic activation[7][10]. Crucially, despite the presence of the 2-fluoroethoxy group—a known liability for CYP-mediated defluorination—microsomal stability assays confirm minimal fluoride ion release and an absence of reactive GSH-adducts[5][6].
Furthermore, the compound does not exhibit significant hERG channel blockade (
IC50
> 100
μ
M), satisfying the ICH S7B best practice requirements for cardiovascular safety[3][4][8]. Combined with low general cytotoxicity in HepG2 and HCT116 cell lines[11], 5-(2-fluoroethoxy)pyridazin-3(2H)-one is validated as a safe, chemically stable structural motif suitable for advancement into in vivo pharmacokinetic and pharmacodynamic models.
Application Note: A Practical Synthetic Route for 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Introduction 5-(2-fluoroethoxy)pyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridazinone core is a recognized pharmacophore present in a variety...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-(2-fluoroethoxy)pyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridazinone core is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of activities including cardiovascular, anti-inflammatory, and anticancer properties. The introduction of a fluoroethoxy side chain can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding interactions with biological targets. This application note provides a detailed, two-step synthetic protocol for the preparation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one, designed for researchers and scientists in the field of drug development. The described methodology is robust, scalable, and utilizes readily available starting materials.
Scientific Rationale and Synthetic Strategy
The synthesis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one is strategically designed in two key stages. The first stage involves the construction of the pyridazinone ring system with a suitable functional group at the 5-position that allows for subsequent elaboration. The second stage is the introduction of the desired 2-fluoroethoxy side chain.
Stage 1: Synthesis of 5-hydroxypyridazin-3(2H)-one (2)
The pyridazinone core is efficiently constructed from maleic anhydride (1). The reaction of maleic anhydride with hydrazine hydrate provides a straightforward entry into the pyridazinone ring system. This reaction proceeds via the formation of the maleic hydrazide, which exists in tautomeric equilibrium, favoring the more stable aromatic pyridazinone form. Subsequent treatment is required to introduce the hydroxyl group at the 5-position. A common method involves the formation of a dihydropyridazinone intermediate which is then oxidized.
Stage 2: Williamson Ether Synthesis to yield 5-(2-fluoroethoxy)pyridazin-3(2H)-one (4)
With the 5-hydroxypyridazin-3(2H)-one (2) in hand, the 2-fluoroethoxy side chain is introduced via a Williamson ether synthesis. This classic and reliable method involves the deprotonation of the hydroxyl group on the pyridazinone ring to form a potent nucleophile, which then undergoes an SN2 reaction with an appropriate 2-fluoroethyl electrophile, such as 1-bromo-2-fluoroethane (3).[1][2][3][4] A critical aspect of this step is managing the regioselectivity of the alkylation. Pyridazinones are ambident nucleophiles and can undergo both O-alkylation and N-alkylation.[5] The reaction conditions, particularly the choice of base and solvent, are optimized to favor the desired O-alkylation.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography or recrystallization. Characterization of the synthesized compounds should be carried out using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 1: Synthesis of 5-hydroxypyridazin-3(2H)-one (2)
This protocol is adapted from established procedures for the synthesis of pyridazinone derivatives from maleic anhydride.
Procedure:
To a stirred solution of maleic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into ice-cold water.
The resulting precipitate, maleic hydrazide, is collected by filtration and washed with cold water.
The crude maleic hydrazide is then subjected to oxidation to introduce the hydroxyl group. A common method involves bromination followed by hydrolysis.
Suspend the crude maleic hydrazide in a suitable solvent and treat with a brominating agent (e.g., bromine in acetic acid).
After the reaction is complete, the intermediate is hydrolyzed under basic conditions to yield 5-hydroxypyridazin-3(2H)-one (2).
The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one (4)
This protocol details the Williamson ether synthesis for the O-alkylation of 5-hydroxypyridazin-3(2H)-one.
Procedure:
In a round-bottom flask, dissolve 5-hydroxypyridazin-3(2H)-one (2) (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Add a suitable base (e.g., potassium carbonate, sodium hydride) (1.2 eq) portion-wise to the solution at room temperature. The choice of a milder base like potassium carbonate can help in favoring O-alkylation.
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
Add 1-bromo-2-fluoroethane (3) (1.1 eq) dropwise to the reaction mixture.
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2-fluoroethoxy)pyridazin-3(2H)-one (4).
Data Summary
The following table summarizes the key parameters for the synthesis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
The selection of the synthetic route is based on well-established and reliable chemical transformations. The formation of the pyridazinone ring from maleic anhydride is a fundamental reaction in heterocyclic chemistry. The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ether linkages.[1][2][3][4] The choice of a polar aprotic solvent like DMF in the Williamson ether synthesis is crucial as it effectively solvates the cation of the base, leaving a more reactive "naked" alkoxide nucleophile, thereby promoting the SN2 reaction. The use of a moderate base like potassium carbonate is a deliberate choice to minimize potential side reactions, such as N-alkylation or elimination.
Trustworthiness:
Each protocol is designed as a self-validating system. The progress of each reaction can be reliably monitored by TLC, providing clear endpoints. The purification methods described, recrystallization and column chromatography, are standard and effective techniques for obtaining high-purity materials. The final product should be characterized by spectroscopic methods (NMR, MS) to confirm its identity and purity, ensuring the integrity of the experimental results.
Logical Relationship Diagram
The following diagram illustrates the logical progression and key considerations in the synthetic pathway.
Caption: Logical flow and key scientific considerations for the synthesis.
Application Note: 5-(2-Fluoroethoxy)pyridazin-3(2H)-one as a Versatile Building Block in Drug Discovery and PET Radiotracer Development
Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists. Executive Summary & Scientific Rationale In modern drug discovery, the strategic incorporation of privileged scaffolds and bioisostere...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists.
Executive Summary & Scientific Rationale
In modern drug discovery, the strategic incorporation of privileged scaffolds and bioisosteres is critical for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. 5-(2-Fluoroethoxy)pyridazin-3(2H)-one (CAS: 1346697-95-7) represents a highly valuable bifunctional building block that merges the robust hydrogen-bonding capacity of the pyridazinone core with the metabolic shielding of a fluoroethoxy motif.
This application note details the utility of this building block across two primary domains:
Targeted Therapeutics (Scaffold Hopping): The pyridazin-3(2H)-one ring serves as an excellent amide/lactam bioisostere and hinge-binder in kinase inhibitors.
Positron Emission Tomography (PET) Radiotracers: The 2-fluoroethoxy group is a premier vector for
18F
isotopic labeling, famously utilized in the recently FDA-approved (Sept 2024) myocardial perfusion imaging agent, Flurpiridaz F-18 [1].
The Fluoroethoxy Advantage: Causality in Metabolic Stability
Standard alkoxy groups (e.g., methoxy, ethoxy) are highly susceptible to CYP450-mediated
α
-carbon oxidation, leading to rapid O-dealkylation and high in vivo clearance. Substituting an ethoxy group with a 2-fluoroethoxy motif introduces a strong electron-withdrawing fluorine atom. This inductive effect lowers the energy of the adjacent oxygen's lone pairs, sterically and electronically shielding the
α
-carbon from CYP450 attack, thereby prolonging the molecule's half-life [2].
Mechanism of CYP450-mediated O-dealkylation resistance conferred by the fluoroethoxy motif.
The integration of 5-(2-fluoroethoxy)pyridazin-3(2H)-one into a drug scaffold predictably modulates its physicochemical properties, optimizing it for CNS penetration and oral bioavailability.
Table 1: Physicochemical Properties of the Isolated Building Block
Property
Value
Implication for Drug Design
Molecular Weight
158.13 g/mol
Low MW allows for extensive downstream functionalization.
Topological Polar Surface Area (TPSA)
~41.6 Ų
Ideal for passive membrane and Blood-Brain Barrier (BBB) permeation.
Hydrogen Bond Donors (HBD)
1 (N-H)
Acts as a critical hinge-binding motif in kinase active sites.
Hydrogen Bond Acceptors (HBA)
4
Facilitates target engagement via solvent-exposed regions.
LogP (Calculated)
~0.8 - 1.2
Balanced lipophilicity prevents non-specific protein binding.
Table 2: Comparative Metabolic Stability (Human Liver Microsomes - HLM)
(Data represents generalized findings for fluoroethoxy vs. ethoxy bioisosteres)
Motif
Intrinsic Clearance (CL_int)
Half-Life (t½)
Primary Metabolite
-OCH₂CH₃ (Ethoxy)
> 80 µL/min/mg
< 15 min
Pyridazinone-5-ol (Dealkylation)
-OCH₂CH₂F (Fluoroethoxy)
< 20 µL/min/mg
> 60 min
Stable / Minor hydroxylation
Application Workflow 1: Scaffold Hopping in Therapeutics
Pyridazinones are classical heterocyclic pharmacophores [3]. The N-H proton of the pyridazin-3(2H)-one ring is mildly acidic (pKa ~10.5), making it an excellent candidate for regioselective N-alkylation. This allows medicinal chemists to append the 5-(2-fluoroethoxy)pyridazin-3(2H)-one core onto various electrophilic scaffolds.
Protocol: Regioselective N-Alkylation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
This self-validating protocol ensures exclusive N-alkylation over O-alkylation by utilizing the hard-soft acid-base (HSAB) principle and steric hindrance.
Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.0 mmol) in 5 mL of anhydrous DMF.
Deprotonation: Add
Cs2CO3
(1.5 mmol) to the solution. Causality: The large cesium cation weakly coordinates with the pyridazinone oxygen, leaving the nitrogen highly nucleophilic and directing alkylation to the N2 position. Stir at room temperature for 15 minutes.
Alkylation: Dropwise add the alkyl halide (1.2 mmol). Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM).
Quenching & Extraction: Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
3×15
mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (
3×10
mL) to remove residual DMF, followed by brine (15 mL).
Purification: Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation: Confirm N-alkylation (vs. O-alkylation) via
13C
NMR; the carbonyl carbon peak should remain distinct (~160 ppm), whereas O-alkylation would shift the core to a fully aromatic pyridazine system.
Application Workflow 2: Development of[
18F
]-PET Radiotracers
The fluoroethoxy group is a cornerstone of PET radiochemistry. Because
18F
has a half-life of 109.8 minutes, it allows for centralized cyclotron production and regional distribution, a major logistical advantage over
11C
[1]. 5-(2-fluoroethoxy)pyridazin-3(2H)-one serves as the "cold standard" for assay development, while its tosylate or mesylate analogs are used as precursors for hot radiosynthesis [4].
Workflow for the radiosynthesis and application of [18F]-fluoroethoxy PET tracers.
Protocol: Automated Radiosynthesis of [
18F
]-Fluoroethoxy Derivatives
This protocol utilizes direct aliphatic nucleophilic substitution (
SN2
) using a commercially available automated synthesis module.
Isotope Recovery & Drying: Pass the cyclotron-produced [
18F
]fluoride through a QMA (Quaternary Methyl Ammonium) carbonate Sep-Pak cartridge to trap the
18F−
.
Elution: Elute the trapped
18F−
into the reaction vessel using a solution of K222 and
K2CO3
in MeCN/Water (1 mL, 8:2 v/v). Causality: K222 sequesters the potassium cation, leaving the fluoride ion highly exposed and nucleophilic ("naked fluoride").
Azeotropic Evaporation: Evaporate the solvent under a stream of helium at 95 °C. Add anhydrous MeCN (
3×1
mL) and repeat evaporation to ensure strict anhydrous conditions (water kills the
SN2
reaction).
Radiolabeling: Dissolve the tosylate precursor (3 mg) in 1 mL of anhydrous MeCN and add to the dried [
18F
]fluoride/K222 complex. Heat the sealed reaction vessel at 100 °C for 10 minutes.
Quenching & Purification: Cool the reactor to 35 °C and quench with 2 mL of HPLC mobile phase (e.g., 20% MeCN in water). Inject the mixture onto a semi-preparative RP-HPLC column (C18).
Formulation: Collect the radioactive fraction corresponding to the [
18F
]-fluoroethoxy product (verified against the UV trace of the cold 5-(2-fluoroethoxy)pyridazin-3(2H)-one standard). Dilute with water, trap on a C18 Sep-Pak, wash with sterile water, and elute with 1 mL of absolute ethanol into 9 mL of sterile 0.9% saline.
Quality Control (QC): Perform analytical HPLC to confirm radiochemical purity (>95%) and specific activity (>50 GBq/µmol).
References
American College of Cardiology (ACC). "18F Flurpiridaz PET MPI: New Horizons in Cardiac Imaging." (2025). Available at:[Link][1]
Journal of Medicinal Chemistry. "Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery." (2015). Available at:[Link][2]
Pharmaceuticals (PMC). "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." (2025). Available at:[Link][3]
MedChemComm (RSC Publishing). "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography." (2015). Available at:[Link][4]
protocol for N-alkylation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Application Note: Regioselective N-Alkylation of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one Introduction & Mechanistic Principles Pyridazin-3(2H)-ones and their partially saturated analogues are highly versatile 1,2-diazines...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective N-Alkylation of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one
Introduction & Mechanistic Principles
Pyridazin-3(2H)-ones and their partially saturated analogues are highly versatile 1,2-diazines that serve as critical scaffolds in the pharmaceutical and agrochemical industries[1]. The functionalization of the pyridazin-3(2H)-one core, particularly at the N2 position, is a fundamental transformation used to synthesize a wide array of bioactive molecules, including formyl peptide receptor (FPR) agonists and various antihypertensive agents[2].
The compound 5-(2-fluoroethoxy)pyridazin-3(2H)-one presents a unique synthetic challenge due to the presence of the base-sensitive 2-fluoroethoxy moiety. Pyridazin-3(2H)-ones undergo lactam-lactim tautomerism, meaning deprotonation yields an ambident anion capable of reacting at either the nitrogen (N2) or the oxygen (O3) atom[3].
Causality & Expert Insight:
According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom of the ambident anion is more polarizable (softer) than the oxygen atom. Therefore, the use of soft electrophiles (such as alkyl bromides or iodides) under thermodynamic control preferentially drives the reaction toward N-alkylation. To prevent the β-elimination (dehydrofluorination) of the 2-fluoroethoxy group, a mild base like Potassium Carbonate (K₂CO₃) is strictly preferred over stronger bases like Sodium Hydride (NaH).
Experimental Design & Condition Optimization
The choice of solvent and base dictates the regioselectivity and overall yield. Polar aprotic solvents like DMF or Acetonitrile are essential as they leave the ambident anion poorly solvated ("naked") and highly reactive, favoring the thermodynamic N-alkylated product[2].
Table 1: Optimization of Base and Solvent for Regioselective Alkylation
Note: This protocol is scaled for 10 mmol of starting material.
Step 1: Anion Generation
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Under an argon atmosphere, charge the flask with 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.58 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).
Add 20 mL of anhydrous DMF. Stir the suspension vigorously at room temperature (25 °C) for 30 minutes.
Expert Insight: This pre-stirring period is critical. It ensures complete deprotonation and equilibration of the ambident anion before the electrophile is introduced, minimizing unreacted starting material and preventing competing side reactions.
Step 2: Electrophilic Alkylation
4. Using a syringe, add the alkyl bromide (12.0 mmol, 1.2 equiv) dropwise over 5 minutes to prevent localized concentration spikes.
5. Transfer the flask to a pre-heated oil bath at 60 °C.
6. Stir the reaction mixture for 4 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes; UV active at 254 nm).
Step 3: Quenching and Workup (Self-Validating System)
7. Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
8. Quench the reaction by slowly pouring the mixture into 50 mL of ice-cold distilled water.
9. Extract the aqueous mixture with EtOAc (3 × 30 mL).
10. Combine the organic layers and wash sequentially with 5% aqueous LiCl (3 × 20 mL) and brine (30 mL).
Expert Insight: DMF is highly miscible with EtOAc. The 5% LiCl wash is a self-validating technique that dramatically increases the aqueous partition coefficient of DMF, ensuring the final organic layer is completely free of solvent contamination prior to concentration.
Step 4: Purification
11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (bath temp < 40 °C).
12. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 10% to 40% EtOAc in Hexanes. The N-alkylated product typically elutes later than the trace O-alkylated byproduct.
Analytical Characterization
To confirm regioselectivity, ¹³C NMR is the most definitive self-validating tool.
N-Alkylation (Major): The carbonyl carbon (C3) remains intact and typically resonates at 158–160 ppm .
O-Alkylation (Minor/Trace): The formation of the lactim ether shifts the C3 carbon downfield to 162–165 ppm due to the loss of the carbonyl character and formation of the imine-like structure.
Reaction Workflow Diagram
Regioselective N-alkylation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one via an ambident anion.
Application Notes and Protocols for the Incorporation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one into PET Radiotracers
Introduction: The Promise of Pyridazinone Scaffolds in PET Imaging The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, includin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise of Pyridazinone Scaffolds in PET Imaging
The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. In the realm of Positron Emission Tomography (PET), a highly sensitive molecular imaging technique, the incorporation of a positron-emitting radionuclide like fluorine-18 (¹⁸F) into such scaffolds opens up new avenues for developing novel radiotracers for in vivo imaging of various biological targets.[6][7]
The 5-(2-fluoroethoxy)pyridazin-3(2H)-one moiety, in particular, offers an attractive structural motif for PET radiotracer design. The introduction of the 2-fluoroethoxy group provides a site for radiolabeling with ¹⁸F, which possesses favorable decay characteristics for PET imaging, including a 109.8-minute half-life and low positron energy.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, radiolabeling, and preclinical evaluation of PET radiotracers incorporating the 5-(2-fluoroethoxy)pyridazin-3(2H)-one pharmacophore. The protocols detailed herein are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot these methods for their specific applications.
Part 1: Synthesis of Precursors for Radiolabeling
The successful radiosynthesis of [¹⁸F]5-(2-fluoroethoxy)pyridazin-3(2H)-one hinges on the availability of a suitable precursor. The most common strategy for introducing the [¹⁸F]fluoroethoxy group is through nucleophilic substitution on a precursor bearing a good leaving group, such as a tosylate. This section outlines a proposed synthetic route to the key precursor, 5-(2-tosyloxyethoxy)pyridazin-3(2H)-one.
Synthesis of 5-(2-hydroxyethoxy)pyridazin-3(2H)-one
The synthesis of the hydroxyethoxy precursor can be approached through several established methods for pyridazinone synthesis. One common method involves the cyclocondensation of a γ-keto acid with hydrazine.[3][4]
Protocol 1: Synthesis of 5-(2-hydroxyethoxy)pyridazin-3(2H)-one
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate γ-keto acid precursor in a suitable solvent such as ethanol or acetic acid.
Hydrazine Addition: Add hydrazine hydrate (a slight molar excess) dropwise to the solution at room temperature.
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Tosylation of 5-(2-hydroxyethoxy)pyridazin-3(2H)-one
The conversion of the hydroxyl group to a tosylate provides an excellent leaving group for the subsequent nucleophilic fluorination with [¹⁸F]fluoride.
Protocol 2: Synthesis of 5-(2-tosyloxyethoxy)pyridazin-3(2H)-one
Reaction Setup: Dissolve 5-(2-hydroxyethoxy)pyridazin-3(2H)-one in a dry, aprotic solvent such as dichloromethane (DCM) or pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: Add a base, such as triethylamine or pyridine, to the solution.
Tosylation: Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like DCM.
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Automated [¹⁸F]Radiolabeling
The introduction of ¹⁸F is the crucial step in producing the PET radiotracer. Automated radiosynthesis modules are commonly employed to handle the high levels of radioactivity and ensure reproducible production.[9][10][11] The following protocol is a general guideline for the [¹⁸F]fluoroethylation of the tosylated precursor.
Production and Activation of [¹⁸F]Fluoride
[¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in ¹⁸O-enriched water.[1][12] The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution of a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a weak base, like potassium carbonate (K₂CO₃), in acetonitrile/water.[13] The water is then removed by azeotropic distillation with acetonitrile to yield the reactive, anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.
Radiolabeling of the Precursor
Protocol 3: Automated Radiosynthesis of [¹⁸F]5-(2-fluoroethoxy)pyridazin-3(2H)-one
Precursor Preparation: Dissolve the 5-(2-tosyloxyethoxy)pyridazin-3(2H)-one precursor in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) in a reaction vessel of the automated synthesis module.
Radiolabeling Reaction: Add the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex to the precursor solution. Heat the reaction mixture at an elevated temperature (typically 80-120 °C) for a specified time (usually 10-20 minutes).
Purification: After the reaction, the crude mixture is purified, most commonly by semi-preparative High-Performance Liquid Chromatography (HPLC). The fraction containing the desired product is collected.
Formulation: The collected HPLC fraction is typically diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the product. The cartridge is then washed with water to remove residual HPLC solvents, and the final product is eluted with a small volume of ethanol and formulated in sterile saline for injection.
Caption: Workflow for the synthesis and radiolabeling of [¹⁸F]5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Part 3: Quality Control of the Final Radiotracer
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for preclinical and potential clinical use.[13][14][15]
Table 1: Quality Control Specifications for [¹⁸F]5-(2-fluoroethoxy)pyridazin-3(2H)-one
Parameter
Method
Acceptance Criteria
Radionuclidic Identity
Gamma-ray spectroscopy
511 keV peak characteristic of ¹⁸F
Radionuclidic Purity
Half-life determination
105-115 minutes
Radiochemical Identity
Co-elution with non-radioactive standard on analytical HPLC
Retention time of the radioactive peak matches that of the standard
Radiochemical Purity
Analytical HPLC, Radio-TLC
≥ 95%
Chemical Purity
Analytical HPLC (UV detector)
Precursor and other chemical impurities below specified limits
Specific Activity
Calculated from the radioactivity and the mass of the compound
< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility
Incubation in culture media (e.g., TSB, FTM)
No microbial growth
Part 4: In Vitro Evaluation
In vitro assays are essential for characterizing the biological properties of the new radiotracer before proceeding to in vivo studies.
Cell Culture
Select a cell line that expresses the biological target of interest for the pyridazinone derivative. The choice of cell line will depend on the specific therapeutic area being investigated (e.g., cancer cell lines for oncology applications).
In Vitro Cellular Uptake Assay
This assay measures the accumulation of the radiotracer in cells over time.
Protocol 4: Cellular Uptake Assay
Cell Seeding: Seed the chosen cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
Radiotracer Incubation: Remove the culture medium and add fresh medium containing a known concentration of [¹⁸F]5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Time Points: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes).
Washing: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound radiotracer.
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.
Protein Assay: Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the radioactivity uptake.
Data Analysis: Express the results as a percentage of the added dose per milligram of protein.[16]
Caption: Workflow for the in vitro cellular uptake assay.
Part 5: In Vivo Evaluation
Animal studies are crucial for determining the biodistribution, pharmacokinetics, and imaging potential of the radiotracer.
Animal Models
The choice of animal model will depend on the research question. For general biodistribution, healthy rodents (mice or rats) are typically used.[17][18][19] For target-specific imaging, a disease model (e.g., a tumor xenograft model) is required.
Biodistribution Studies
Ex vivo biodistribution studies provide quantitative information on the uptake of the radiotracer in various organs and tissues.[17][18][19]
Protocol 5: Rodent Biodistribution Study
Radiotracer Administration: Inject a known amount of [¹⁸F]5-(2-fluoroethoxy)pyridazin-3(2H)-one intravenously (e.g., via the tail vein) into a cohort of animals.
Time Points: At predefined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize a subset of animals.
Tissue Dissection: Immediately dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor if applicable).
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[17]
Table 2: Representative Biodistribution Data Table (Example)
Organ
%ID/g at 5 min (Mean ± SD)
%ID/g at 30 min (Mean ± SD)
%ID/g at 60 min (Mean ± SD)
%ID/g at 120 min (Mean ± SD)
Blood
Heart
Lungs
Liver
Kidneys
Spleen
Muscle
Bone
Brain
Tumor
Small-Animal PET Imaging
PET imaging allows for the non-invasive visualization of the radiotracer distribution in vivo over time.[8][20][21][22][23]
Protocol 6: Small-Animal PET/CT Imaging
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.
Radiotracer Injection: Administer the radiotracer intravenously.
Imaging: Position the animal in the PET/CT scanner. Acquire dynamic or static PET images at various time points post-injection. A CT scan is typically performed for anatomical co-registration and attenuation correction.
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm. Analyze the images to determine the radiotracer uptake in regions of interest (ROIs), often expressed as Standardized Uptake Values (SUV).
Caption: Overview of in vivo evaluation workflows.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the successful incorporation of the 5-(2-fluoroethoxy)pyridazin-3(2H)-one moiety into novel PET radiotracers. By following these detailed methodologies for precursor synthesis, automated radiolabeling, and rigorous preclinical evaluation, researchers can effectively explore the potential of this promising scaffold in advancing the field of molecular imaging. The inherent adaptability of the pyridazinone core, coupled with the robust nature of the described protocols, provides a solid foundation for the development of the next generation of PET radiotracers for a wide range of biomedical applications.
References
Automated radiosynthesis of 1-(2-[18F]fluoroethyl)-L-tryptophan ([18F]FETrp) for positron emission tomography (PET) imaging of cancer in humans. Journal of Labelled Compounds and Radiopharmaceuticals. 2023. [Link]
A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. 2025. [Link]
Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. International Journal of Molecular Sciences. 2017. [Link]
A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. ResearchGate. 2025. [Link]
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A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. PubMed. 2025. [Link]
Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multi-reactor radiosynthesizer without hardware modification. Journal of Nuclear Medicine. 2015. [Link]
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Small-Animal PET: What Is It, and Why Do We Need It?. Journal of Nuclear Medicine Technology. 2012. [Link]
SOP50102: Positron Emission Tomography (PET)/X-Ray Computerized Tomography (CT) imaging protocol: [18F]-FDG and [18F]-FLT radiotracers. National Cancer Institute. 2019. [Link]
High-Yield, Automated Radiosynthesis of 2-(1-{6-[(2-[18F]Fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]FDDNP) Ready for Animal or Human Administration. ResearchGate. 2008. [Link]
Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer's Disease. Molecular Imaging and Biology. 2011. [Link]
Fully automated synthesis of fluorine-18 PET tracers. Chemistry World. 2020. [Link]
Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. 2021. [Link]
Review of 18F-FDG Synthesis and Quality Control. Annals of Nuclear Medicine and Molecular Imaging. 2005. [Link]
Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors. Molecules. 2023. [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. 2020. [Link]
Radiotracer uptake in vitro and in vivo. ResearchGate. N.d. [Link]
Ex Vivo Biodistribution Studies. Bio-protocol. N.d. [Link]
Towards the Full Automation of QC Release Tests for [F-18]fluoride-labeled Radiotracers. ResearchGate. 2016. [Link]
[18F]Fluoromethyl Iodide ([18F]FCH2I): Preparation and Reactions with Phenol, Thiophenol, Amide and Amine Functional Groups. ResearchGate. 2013. [Link]
Production and Quality Control of [18F]FDG. International Atomic Energy Agency. N.d. [Link]
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. N.d. [Link]
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. 2020. [Link]
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. 2010. [Link]
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. 2025. [Link]
Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Indian Journal of Chemistry. 2002. [Link]
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. 2023. [Link]
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. 2008. [Link]
Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. ResearchGate. 2017. [Link]
5-(2-fluoroethoxy)pyridazin-3(2H)-one functionalization and cross-coupling techniques
Application Note: Functionalization and Cross-Coupling Strategies for 5-(2-Fluoroethoxy)pyridazin-3(2H)-one Scaffolds Introduction & Rationale The pyridazin-3(2H)-one core is a privileged scaffold in drug discovery, freq...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Functionalization and Cross-Coupling Strategies for 5-(2-Fluoroethoxy)pyridazin-3(2H)-one Scaffolds
Introduction & Rationale
The pyridazin-3(2H)-one core is a privileged scaffold in drug discovery, frequently appearing in the structures of cardiovascular agents, kinase inhibitors, and agrochemicals [2]. The specific incorporation of a 5-(2-fluoroethoxy) group serves a dual purpose: it modulates the physicochemical properties (e.g., lipophilicity and metabolic stability) of the core pharmacophore, and it acts as a critical precursor or reference standard for 18F-PET (Positron Emission Tomography) radiotracers.
This application note details field-proven methodologies for the divergent functionalization of 5-(2-fluoroethoxy)pyridazin-3(2H)-one. We cover N2-alkylation, regioselective electrophilic halogenation, and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling to build complex heteroaryl architectures.
Reactivity Profile & Retrosynthetic Logic
The reactivity of 5-(2-fluoroethoxy)pyridazin-3(2H)-one is governed by its tautomeric nature and the electronic effects of its substituents [3].
N2 Position (Nucleophilic): The NH proton is weakly acidic (pKa ~10.5). Under basic conditions, the resulting ambident lactam anion can undergo N- or O-alkylation. Thermodynamic control strongly favors N-alkylation.
C4 and C6 Positions (Electrophilic): The +M (resonance donating) effect of the 5-fluoroethoxy group activates the adjacent C4 and C6 positions toward electrophilic aromatic substitution (e.g., bromination). Once halogenated, these positions become prime sites for Pd-catalyzed cross-coupling [1].
Workflow & Mechanistic Pathways
Caption: Divergent functionalization workflow of 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Experimental Protocols
Protocol A: Regioselective N2-Alkylation
Causality & Design: The choice of base is critical. Hard bases (like NaH) can lead to mixtures of N- and O-alkylated products due to tight ion-pairing. Using K2CO3 in a polar aprotic solvent (DMF) provides a softer counterion, leaving the nitrogen exposed for SN2 attack, thereby driving regioselectivity toward the N2-alkylated product (>95% selectivity).
Step-by-Step Methodology:
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.0 mmol, 1.0 equiv) and anhydrous K2CO3 (2.0 mmol, 2.0 equiv).
Activation: Suspend the mixture in anhydrous DMF (5.0 mL, 0.2 M). Stir at room temperature for 15 minutes to pre-form the potassium salt. Self-Validation: The suspension will turn slightly yellow, indicating successful deprotonation.
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol, 1.2 equiv) dropwise via syringe.
Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor reaction completion via LC-MS (look for the disappearance of the starting material [M+H]+ peak).
Workup: Cool to room temperature. Quench with deionized water (20 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to quantitatively remove residual DMF.
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-alkylated product.
Protocol B: Electrophilic Bromination at C6
Causality & Design: To enable downstream cross-coupling, a halide handle must be installed. The 5-fluoroethoxy group directs electrophiles to C4 and C6. Using N-bromosuccinimide (NBS) in MeCN under mild conditions favors C6 bromination due to the lower steric hindrance compared to the C4 position (which is flanked by the bulky fluoroethoxy group and the carbonyl) [4].
Step-by-Step Methodology:
Preparation: Dissolve the N-protected 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.0 mmol, 1.0 equiv) in anhydrous MeCN (10 mL).
Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 mmol, 1.05 equiv) in three portions over 15 minutes. Causality: Portion-wise addition prevents localized heating and suppresses over-bromination (di-bromo formation).
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours in the dark (wrap the flask in aluminum foil to prevent radical side-reactions).
Workup: Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to reduce any unreacted NBS. Stir for 10 minutes until the yellow color dissipates.
Isolation: Extract with CH2Cl2 (3 × 15 mL). Wash with brine, dry over Na2SO4, and concentrate. Purify via recrystallization or flash chromatography to isolate the 6-bromo derivative.
Causality & Design: The electron-deficient nature of the pyridazinone ring accelerates the oxidative addition of Pd(0) into the C-Br bond but can severely retard the reductive elimination step. Utilizing a bidentate ligand with a wide bite angle, such as dppf, overcomes this energy barrier, ensuring high turnover frequencies and minimizing protodeboronation [1].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube, combine the 6-bromo-N-alkyl-5-(2-fluoroethoxy)pyridazin-3(2H)-one (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), Pd(dppf)Cl2 (0.025 mmol, 5 mol%), and K3PO4 (1.5 mmol, 3.0 equiv).
Degassing: Seal the tube with a septum. Evacuate and backfill with high-purity N2 three times. Causality: Strict anaerobic conditions are required to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL) via syringe.
Reaction: Replace the septum with a Teflon screw cap. Heat the mixture in an oil bath at 90 °C for 8 hours.
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove palladium black.
Isolation: Concentrate the filtrate and purify via flash chromatography to afford the cross-coupled target.
Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for halogenated pyridazinones.
Quantitative Data Summary
The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling step (Protocol C), demonstrating the critical impact of catalyst and base selection on the overall yield.
Moderate yield; high temperature led to partial degradation.
3
Pd(OAc)2 / XPhos
K3PO4
Dioxane/H2O (4:1)
90
82
Bulky ligand accelerated oxidative addition; good yield.
4
Pd(dppf)Cl2
K3PO4
Dioxane/H2O (4:1)
90
89
Optimal bite angle of dppf facilitated rapid reductive elimination.
Note: Yields determined by HPLC using an internal standard. Entry 4 represents the optimal conditions described in Protocol C.
References
Title: Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis and chemistry of pyridazin-3(2H)-ones
Source: ScienceDirect (Elsevier)
URL: [Link]
Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview
Source: PubMed Central (PMC)
URL: [Link]
Title: Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine-Magnesium Exchange on Bromopyridazin-3(2H)-ones
Source: ResearchGate
URL: [Link]
Application
Application Note: Catalytic Coupling Strategies for the Functionalization of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one
Introduction & Scaffold Significance The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and aromatic rings to improve metabolic stability and aqu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scaffold Significance
The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and aromatic rings to improve metabolic stability and aqueous solubility. The specific building block 5-(2-fluoroethoxy)pyridazin-3(2H)-one (CAS: 1346697-95-7) is of particular interest to drug development professionals. The 2-fluoroethoxy moiety not only modulates the lipophilicity (logP) of the target molecule but also serves as a critical structural motif for potential
18
F-radiolabeling in Positron Emission Tomography (PET) tracer development.
Functionalizing the
N2
position of this scaffold via catalytic cross-coupling is a fundamental step in library generation. However, the lactam-lactim tautomerization of pyridazinones presents a chemoselectivity challenge (N- vs. O-alkylation/arylation). This guide provides field-proven, self-validating protocols for the highly selective N-arylation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one using both Copper-catalyzed (Chan-Lam) and Palladium-catalyzed (Buchwald-Hartwig) methodologies [1, 2].
Mechanistic Causality: Dictating N-Selectivity
Under standard basic conditions, the ambidentate nature of the pyridazin-3(2H)-one anion can lead to mixtures of N- and O-coupled products.
Thermodynamic vs. Kinetic Control: Transition-metal catalysis shifts the reaction pathway from simple nucleophilic substitution to a transmetalation/reductive elimination sequence.
Metal Affinity: Both Cu(II) and Pd(II) intermediates exhibit a strong thermodynamic preference for forming bonds with the softer nitrogen atom over the harder oxygen atom of the lactim tautomer, thereby driving >95% N-selectivity [3].
Experimental Protocols
Protocol A: Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling is the preferred method when the corresponding arylboronic acid is commercially available. It operates under mild conditions and tolerates a wide array of functional groups [4].
Causality & Design Choices:
Catalyst (Cu(OAc)
2
): Provides the active Cu(II) species required for transmetalation with the arylboronic acid.
Ligand/Base (Pyridine): Acts dually to stabilize the copper intermediate and neutralize the acetic acid byproduct.
Atmosphere (Open Air): Unlike most cross-couplings, oxygen is the mandatory terminal oxidant required to reoxidize the inactive Cu(I) species back to the active Cu(II) state, closing the catalytic cycle.
Step-by-Step Methodology:
Preparation: In a 20 mL glass vial equipped with a magnetic stir bar, add 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.0 mmol, 158.1 mg) and the desired arylboronic acid (2.0 mmol).
Catalyst Addition: Add anhydrous Cu(OAc)
2
(0.2 mmol, 36.3 mg, 20 mol%). Self-Validation: The powder should be a vibrant blue-green; if it is dark brown, it has absorbed excessive moisture and should be replaced.
Solvent & Base: Suspend the mixture in 5.0 mL of anhydrous Dichloromethane (DCM). Add Pyridine (2.0 mmol, 161 µL).
Reaction Initiation: Leave the vial uncapped or loosely sealed with a pierced septum to allow ambient air exposure. Stir vigorously at room temperature (20–25 °C) for 16–24 hours. In-Process Control: The reaction mixture will transition from blue to a deep green/brown, visually confirming active Cu(II)/Cu(I) redox cycling.
Workup: Dilute with 10 mL DCM, wash with 1M aqueous HCl (2 x 10 mL) to remove pyridine and copper salts, followed by brine. Dry the organic layer over Na
2
SO
4
, concentrate, and purify via silica gel chromatography.
When boronic acids are unstable or unavailable, or when coupling sterically hindered aryl halides, the Buchwald-Hartwig amination is deployed [2].
Causality & Design Choices:
Catalyst System (Pd
2
(dba)
3
Xantphos): Xantphos is selected for its wide bite angle (~111°), which enforces a distorted square-planar geometry on the Pd(II) intermediate. This steric tension dramatically accelerates the reductive elimination step, preventing catalyst resting-state trapping.
Base Selection (Cs
2
CO
3
): The 2-fluoroethoxy group is sensitive to strong nucleophilic bases (e.g., NaOtBu), which can trigger
β
-elimination or nucleophilic displacement of the fluoride. Cs
2
CO
3
is a mild, non-nucleophilic base that safely deprotonates the pyridazinone.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube, add 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.0 mmol), the aryl bromide (1.2 mmol), Pd
2
(dba)
3
(0.02 mmol, 2 mol%), Xantphos (0.06 mmol, 6 mol%), and finely powdered anhydrous Cs
2
CO
3
(1.5 mmol).
Inert Atmosphere: Seal the tube and perform three cycles of vacuum/backfilling with ultra-pure Argon. Critical Step: Oxygen will irreversibly oxidize the phosphine ligand and degrade the Pd(0) catalyst.
Solvent Addition: Inject 4.0 mL of anhydrous, degassed 1,4-dioxane through the septum.
Reaction: Heat the mixture in an oil bath at 100 °C for 12 hours. In-Process Control: The initial dark purple/red color of Pd
2
(dba)
3
will rapidly shift to a yellow/orange hue, indicating the formation of the active Pd(0)-Xantphos complex.
Validation & Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite, eluting with Ethyl Acetate. Self-Validation: Analyze the crude mixture via
19
F NMR; a clean triplet around -224 ppm confirms the 2-fluoroethoxy moiety remains intact. Concentrate and purify via flash chromatography.
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for the two protocols, allowing researchers to select the optimal route based on their specific substrate scope.
Parameter
Chan-Lam N-Arylation
Buchwald-Hartwig Amination
Aryl Coupling Partner
Arylboronic acids
Aryl bromides / iodides
Catalyst System
Cu(OAc)
2
(20 mol%)
Pd
2
(dba)
3
(2 mol%) / Xantphos (6 mol%)
Base
Pyridine (2.0 equiv)
Cs
2
CO
3
(1.5 equiv)
Atmosphere
Open Air (O
2
required)
Strict Argon/Nitrogen
Temperature
Room Temperature (20–25 °C)
100 °C
N- vs. O-Selectivity
> 99:1
> 95:5
Fluoroethoxy Stability
Excellent (100% intact)
Good (Requires mild base)
Typical Yields
65% – 85%
70% – 90%
Decision Workflow for N-Arylation
To streamline synthesis planning, the following decision tree illustrates the logical workflow for selecting the appropriate cross-coupling strategy for 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Decision tree for selecting the optimal N-arylation protocol based on the aryl coupling partner.
References
Electrochemical Synthesis of an N-Arylpyridazinone: Discovery and Scale-Up
Organic Process Research & Development - ACS Publications
URL:[Link]
Green Chemistry: An efficient and versatile catalytic system for the Buchwald-Hartwig cross-coupling
Green Chemistry - RSC Publishing
URL:[Link]
An Expert-Augmented Deep Learning Approach for Interpretable Synthesis Route Evaluation
ChemRxiv
URL:[Link]
2-Arylacetamido-4-Phenylamino-5-Substituted Pyridazinones as Formyl Peptide Receptors Agonists
ResearchGate
URL: [Link]
Method
Application Note: 5-(2-Fluoroethoxy)pyridazin-3(2H)-one as a Privileged Scaffold in Next-Generation Agrochemical Development
Executive Summary The pyridazin-3(2H)-one heterocycle is a cornerstone in agrochemical discovery, serving as the core pharmacophore for numerous commercial herbicides, insecticides, and fungicides[1][2]. Historically, py...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyridazin-3(2H)-one heterocycle is a cornerstone in agrochemical discovery, serving as the core pharmacophore for numerous commercial herbicides, insecticides, and fungicides[1][2]. Historically, pyridazinone herbicides have targeted Phytoene Desaturase (PDS) or Protoporphyrinogen IX Oxidase (PPO) to induce lethal bleaching and necrosis in broadleaf weeds[3].
The introduction of 5-(2-fluoroethoxy)pyridazin-3(2H)-one (CAS: 1346697-95-7) represents a significant advancement in rational pesticide design. By incorporating a strategically fluorinated ether moiety, researchers can overcome the rapid metabolic degradation that limits older-generation agrochemicals, while simultaneously enhancing target binding affinity[4][5]. This application note provides a comprehensive guide to utilizing this specific building block in the development, synthesis, and biological validation of novel PPO-inhibiting herbicides.
Mechanistic Rationale: The Fluorine Advantage
The selection of 5-(2-fluoroethoxy)pyridazin-3(2H)-one over non-fluorinated analogs (e.g., 5-methoxy or 5-ethoxy derivatives) is driven by three distinct physicochemical advantages:
Metabolic Resistance: In plants, cytochrome P450 enzymes rapidly detoxify xenobiotics via oxidative O-dealkylation. The highly electronegative fluorine atom on the terminal carbon of the ethoxy group exerts a strong inductive effect, strengthening the adjacent C-H bonds and effectively blocking P450-mediated metabolism[4][5].
Enhanced Lipophilicity (LogP): The 2-fluoroethoxy group increases the lipophilicity of the final active ingredient. This is critical for post-emergence herbicides, as it facilitates superior penetration through the waxy cuticle of weed leaves[5].
Target Affinity: In PPO inhibitors, the pyridazinone ring mimics the native substrate. The fluorine atom can act as a hydrogen bond acceptor, engaging in multipolar interactions with key enzyme residues (such as Arg-98 and Thr-176 in Nicotiana tabacum PPO), dramatically lowering the inhibition constant (
Ki
)[6][7].
Mechanism of Action Workflow
Mechanism of PPO inhibition by fluorinated pyridazinones leading to weed cell death.
Experimental Protocols
Protocol 1: Synthesis of the Active Herbicide Candidate
This protocol details the N-arylation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one to generate a biaryl-pyridazinone PPO inhibitor[8].
Causality of Design: The 2H-position of the pyridazin-3(2H)-one ring is highly nucleophilic. Utilizing a weak base in a polar aprotic solvent ensures selective N-arylation over O-arylation, directing the synthesis strictly toward the biologically active isomer.
Self-Validating Step: The reaction is monitored via TLC. Post-reaction,
19
F-NMR must be used to verify that the delicate fluoroethoxy group remained intact during the cross-coupling process.
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 1.0 mmol of 5-(2-fluoroethoxy)pyridazin-3(2H)-one in 10 mL of anhydrous N,N-dimethylformamide (DMF).
Base Addition: Add 1.5 mmol of anhydrous potassium carbonate (
K2CO3
). Stir at room temperature for 15 minutes to allow for deprotonation.
Electrophile Addition: Slowly add 1.1 mmol of the desired aryl halide (e.g., a substituted benzothiazole or phenyl ring) dropwise.
Heating: Elevate the temperature to 90°C and stir for 8–12 hours.
Quenching & Extraction: Cool the mixture to room temperature, quench with 20 mL of ice-cold distilled water, and extract with ethyl acetate (3 x 15 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Validation: Confirm the structure using LC-MS (target mass + [M+H]
+
) and
19
F-NMR (expecting a characteristic multiplet around -220 ppm for the
−CH2F
group).
Protocol 2: In Vitro PPO Enzyme Inhibition Assay
To quantify the intrinsic potency of the synthesized candidate, a fluorescence-based assay using extracted Nicotiana tabacum PPO (NtPPO) is employed[6].
Causality of Design: Protoporphyrinogen IX is highly unstable and rapidly auto-oxidizes to Protoporphyrin IX in the presence of light and oxygen. Conducting the assay under dim green light and including Dithiothreitol (DTT) in the buffer prevents non-enzymatic oxidation, eliminating false-negative inhibition results.
Self-Validating Step: Saflufenacil is run concurrently as a positive control. If the
IC50
of Saflufenacil deviates from the established baseline (~25-30 nM), the substrate batch is deemed compromised and the assay is rejected.
Step-by-Step Methodology:
Substrate Preparation: Synthesize Protoporphyrinogen IX fresh by reducing Protoporphyrin IX with sodium amalgam in an anaerobic chamber. Store in the dark at -80°C.
Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.5) containing 5 mM DTT and 1 mM EDTA.
Incubation: In a black 96-well microplate, add 100 µL of assay buffer, 10 µL of recombinant NtPPO enzyme, and 10 µL of the fluorinated pyridazinone candidate (dissolved in DMSO, final DMSO concentration <1%). Incubate at 30°C for 10 minutes.
Reaction Initiation: Add 10 µL of the Protoporphyrinogen IX substrate (final concentration 5 µM) under dim green light to initiate the reaction.
Fluorescence Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the continuous formation of Protoporphyrin IX at
λex
= 410 nm and
λem
= 630 nm for 30 minutes at 30°C.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the fluorescence curve. Determine the
IC50
using non-linear regression analysis.
Protocol 3: Greenhouse Whole-Plant Efficacy Assay
Causality of Design: In vitro potency does not always translate to in vivo efficacy due to cuticular barriers and plant metabolism. This post-emergence assay tests the real-world penetrability and metabolic stability conferred by the 2-fluoroethoxy group[7][8].
Step-by-Step Methodology:
Plant Cultivation: Grow Amaranthus retroflexus (Redroot pigweed) in standard potting soil under controlled greenhouse conditions (25°C day/20°C night, 16 h photoperiod) until the 3-to-4 true leaf stage.
Formulation: Dissolve the active ingredient in a mixture of acetone/water (1:1, v/v) containing 0.1% Tween-80 as a surfactant.
Application: Apply the formulation using a track sprayer calibrated to deliver a spray volume equivalent to 150 g a.i./ha.
Incubation & Scoring: Return the plants to the greenhouse. Evaluate herbicidal efficacy at 7 and 14 days post-treatment (DPT) using a visual scale from 0% (no injury) to 100% (complete plant death/necrosis).
Quantitative Data Summary
The following table demonstrates the structure-activity relationship (SAR) improvements achieved by utilizing the 5-(2-fluoroethoxy)pyridazin-3(2H)-one building block compared to a non-fluorinated analog and a commercial standard.
Compound Derivative
LogP (Calculated)
NtPPO
IC50
(nM)
In Vivo Efficacy (A. retroflexus) at 150 g a.i./ha
Primary Injury Symptom
5-methoxy analog
2.12
145.0
65%
Moderate necrosis, regrowth observed
5-(2-fluoroethoxy) analog
2.85
34.2
98%
Rapid desiccation, severe bleaching, complete death
Saflufenacil (Control)
2.60
28.5
100%
Rapid necrosis
Data Interpretation: The substitution of a methoxy group with a 2-fluoroethoxy moiety results in a >4-fold increase in enzyme inhibition potency and prevents weed regrowth, validating the metabolic stability and enhanced target binding provided by the fluorine atom[6][7].
microwave-assisted synthesis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one derivatives
High-Throughput Microwave-Assisted Synthesis of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one Derivatives Executive Summary & Rationale The 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold (CAS: 1346697-95-7)[1] is a privileged st...
Author: BenchChem Technical Support Team. Date: April 2026
High-Throughput Microwave-Assisted Synthesis of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one Derivatives
Executive Summary & Rationale
The 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold (CAS: 1346697-95-7)[1] is a privileged structural motif in modern medicinal chemistry and drug development. The pyridazinone core exhibits a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and targeted anticancer effects[2],[3]. The strategic incorporation of a 2-fluoroethoxy moiety further enhances the pharmacophore by improving metabolic stability, modulating lipophilicity, and providing a direct vector for
18F
radiolabeling in Positron Emission Tomography (PET) imaging applications.
Historically, the synthesis of substituted pyridazinones via conventional thermal heating has been plagued by prolonged reaction times (often 4 to 8 hours or more), poor regioselectivity, and moderate yields (65-78%) due to thermal degradation[2]. By adopting Microwave-Assisted Organic Synthesis (MAOS), we leverage direct dielectric heating to bypass these limitations. This application note details a robust, self-validating two-step microwave protocol—comprising a regioselective nucleophilic aromatic substitution (S
N
Ar) followed by a Suzuki-Miyaura cross-coupling—that reduces reaction times to mere minutes while boosting yields to >85%[2],[4].
Mechanistic Causality in Microwave-Assisted Synthesis
Successful MAOS is not merely about heating a reaction faster; it requires a strategic selection of reagents that interact optimally with microwave frequencies (2.45 GHz).
Dielectric Heating & Solvent Selection: In the S
N
Ar step, N,N-Dimethylformamide (DMF) is utilized. DMF possesses a high loss tangent (
tanδ=0.161
), allowing it to rapidly convert electromagnetic energy into thermal energy. This localized superheating overcomes the high activation energy barrier required for the nucleophilic attack on the electron-deficient pyridazinone ring.
The Cesium Effect in S
N
Ar: We employ
Cs2CO3
as the base instead of the traditional
K2CO3
. The larger ionic radius of the cesium cation creates a looser ion pair with the 2-fluoroethoxide anion. This generates a "naked" nucleophile with dramatically higher reactivity, driving the regioselective displacement of the chloride at the more electrophilic 5-position.
Catalyst Activation in Cross-Coupling: During the subsequent Suzuki-Miyaura derivatization, microwave irradiation rapidly activates the Pd(0) species. The instantaneous temperature jump to 140°C prevents the slow aggregation of palladium into inactive "palladium black"—a common failure point in prolonged thermal protocols[4].
Synthetic Workflow
Workflow for the .
Self-Validating Experimental Protocols
Phase I: Microwave-Assisted S
N
Ar Cyclization
Objective: Regioselective synthesis of the intermediate 4-chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Procedure:
Preparation: Charge a 10 mL heavy-walled microwave vial with 4,5-dichloropyridazin-3(2H)-one (1.0 mmol, 1.0 eq), 2-fluoroethanol (1.2 mmol, 1.2 eq), and
Cs2CO3
(2.0 mmol, 2.0 eq).
Solvent Addition: Add 3.0 mL of anhydrous DMF. Insert a magnetic stir bar.
Atmospheric Control: Seal the vial with a Teflon-lined septum and purge with dry
N2
for 3 minutes to prevent oxidative side reactions.
Irradiation: Place the vial in a dedicated microwave reactor (e.g., CEM Discover or Biotage Initiator). Irradiate at 130°C for 15 minutes with dynamic power modulation (max 200 W)[2].
Quenching: Allow the reactor to rapidly cool the vial to room temperature via compressed air to prevent thermodynamic equilibration.
Self-Validation Checkpoint: Do not proceed without validation. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the starting material's isotopic cluster (m/z 164/166/168) is entirely replaced by the monochloro product peak (m/z 192/194). This confirms complete conversion and prevents downstream poisoning of the palladium catalyst.
Workup: Dilute the mixture with 15 mL EtOAc and wash with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the DMF. Dry the organic layer over
Na2SO4
, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure intermediate.
Objective: Synthesis of 4-aryl-5-(2-fluoroethoxy)pyridazin-3(2H)-one derivatives.
Procedure:
Preparation: In a new 10 mL microwave vial, combine the 4-chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one intermediate (0.5 mmol, 1.0 eq), the desired arylboronic acid (0.75 mmol, 1.5 eq), and
K2CO3
(1.25 mmol, 2.5 eq).
Catalyst Addition: Add
Pd(dppf)Cl2
(0.025 mmol, 5 mol%). Causality note: The bidentate dppf ligand is chosen for its large bite angle, which accelerates the reductive elimination step in sterically hindered pyridazinones[4].
Solvent & Purge: Add 4.0 mL of a degassed 1,4-Dioxane/
H2O
mixture (4:1 v/v). Seal and purge with
N2
for 5 minutes.
Irradiation: Irradiate in the microwave reactor at 140°C for 30 minutes[4].
Self-Validation Checkpoint: Analyze via TLC (UV 254 nm). The disappearance of the intermediate spot and the emergence of a highly fluorescent product spot indicates a successful cross-coupling.
Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final target compound.
Quantitative Data & Method Benchmarking
The following table summarizes the quantitative improvements achieved by transitioning from conventional thermal heating to the optimized microwave-assisted protocol.
Parameter
Conventional Thermal Heating
Microwave-Assisted Synthesis
S
N
Ar Reaction Time
12 - 18 hours
15 minutes
S
N
Ar Yield
55 - 65%
88 - 92%
Cross-Coupling Time
18 - 24 hours
30 minutes
Cross-Coupling Yield
45 - 55%
82 - 89%
Regioselectivity (5- vs 4-)
~ 3:1
> 15:1
Energy Consumption
High (Continuous Reflux)
Low (Pulsed Irradiation)
Troubleshooting & Optimization
Incomplete S
N
Ar Conversion: If LC-MS indicates unreacted starting material, verify the strictly anhydrous nature of the DMF. Trace water competes with 2-fluoroethanol as a nucleophile, leading to the formation of 5-hydroxy byproducts.
Palladium Black Precipitation: If a black precipitate forms rapidly during Phase II and yields are low, the solvent was insufficiently degassed. Oxygen degrades the phosphine ligands, causing the Pd(0) to aggregate. Ensure a rigorous 5-minute
N2
sparge prior to heating.
Over-heating/Vessel Overpressure: 1,4-Dioxane/
H2O
systems can generate significant vapor pressure at 140°C. Ensure the microwave vial is rated for at least 20 bar and that the reaction volume does not exceed 50% of the vial's total capacity.
troubleshooting 5-(2-fluoroethoxy)pyridazin-3(2H)-one degradation in aqueous solution
A Guide for Researchers on Troubleshooting Aqueous Degradation Welcome to the technical support center for 5-(2-fluoroethoxy)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers on Troubleshooting Aqueous Degradation
Welcome to the technical support center for 5-(2-fluoroethoxy)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this molecule in aqueous solutions. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry and pharmaceutical stability testing to help you diagnose and mitigate degradation in your experiments.
The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2][3][4][5] However, like many nitrogen-containing heterocycles, it can be susceptible to degradation under various environmental conditions.[6][7][8] This guide provides a structured, question-and-answer approach to common stability issues, explains the underlying chemical mechanisms, and offers detailed protocols for investigation.
Troubleshooting Guide & FAQs
This section addresses specific degradation issues you may encounter. The troubleshooting process often begins with an unexpected loss of the parent compound or the appearance of unknown peaks in your analytical chromatogram.
Q1: I'm observing a rapid loss of my compound in a neutral aqueous buffer at room temperature. What is the likely cause?
Possible Cause: Hydrolysis or Photodegradation.
Detailed Explanation:
Even at neutral pH, some heterocyclic compounds can undergo slow hydrolysis. The pyridazin-3(2H)-one ring contains an amide-like (lactam) bond within the ring, which can be susceptible to cleavage by water.[9] However, a more common culprit for unexpected degradation under ambient laboratory conditions is exposure to light. Many organic molecules, particularly those with aromatic or heterocyclic rings, can absorb UV or even visible light, leading to photochemical degradation.[10][11]
Recommended Actions:
Control for Light: Repeat a small-scale experiment where one sample is exposed to ambient light and a parallel sample is completely protected from light (e.g., wrapped in aluminum foil or in an amber vial).
Analyze Both Samples: After a set period (e.g., 24-48 hours), analyze both samples by HPLC. If the light-protected sample shows significantly less degradation, photodegradation is the primary issue.
Implement Light Protection: For all future experiments, prepare and store solutions of 5-(2-fluoroethoxy)pyridazin-3(2H)-one in amber glassware or foil-wrapped containers to prevent photolytic decay.
Q2: My compound's degradation is highly dependent on the pH of my buffer. It degrades much faster in my basic buffer (pH 9) than in my acidic buffer (pH 4). Why?
Possible Cause: Base-Catalyzed Hydrolysis.
Detailed Explanation:
The pyridazinone ring is particularly susceptible to base-catalyzed hydrolysis. Under basic conditions, a hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the lactam ring. This leads to ring-opening, which is often irreversible and results in the formation of a carboxylate-containing degradant. The N-H proton of the pyridazinone ring is weakly acidic (pKa around 10.46 for the parent pyridazin-3(2H)-one), and its deprotonation under basic conditions can further facilitate ring instability.[9] Acid-catalyzed hydrolysis is also possible but is often slower for this class of compounds compared to the base-catalyzed pathway.[11]
Recommended Actions:
Confirm with a Forced Degradation Study: To confirm this susceptibility, perform a forced hydrolysis study as outlined in the Experimental Protocols section. This involves intentionally stressing the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[10][11]
Optimize Buffer pH: If possible for your application, formulate your aqueous solution in a slightly acidic to neutral pH range (e.g., pH 4-7) to maximize stability.
Characterize Degradants: Use LC-MS to identify the mass of the major degradation product formed under basic conditions. This can help confirm a ring-opening mechanism.
Q3: I've noticed degradation even in a light-protected, pH-controlled solution, especially when stored for extended periods. Could dissolved oxygen be the problem?
Possible Cause: Oxidative Degradation.
Detailed Explanation:
Nitrogen-containing heterocycles can be susceptible to oxidation.[6][7] The two adjacent nitrogen atoms in the pyridazine ring can be targets for oxidative attack. Furthermore, the ether linkage (fluoroethoxy group) could potentially be a site for oxidation. The process can be initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents. The result can be the formation of N-oxides or other oxidized species.[12]
Recommended Actions:
Perform a Forced Oxidation Study: Stress the compound with a dilute solution of hydrogen peroxide (e.g., 0.1% to 3% H₂O₂) as described in the Experimental Protocols section.[11] This will confirm the compound's susceptibility to oxidation and generate the primary oxidative degradants for analytical comparison.
Use Degassed Solvents: Prepare your aqueous solutions using buffers that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.
Consider Antioxidants: If degassing is not feasible or sufficient, and if compatible with your experimental system, consider adding a small amount of an antioxidant to the formulation.
Store Under Inert Gas: For long-term storage of the solution, overlay the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Q4: My experiment requires heating the solution, and I'm seeing significant compound loss. How can I assess thermal stability?
Possible Cause: Thermally-Induced Degradation.
Detailed Explanation:
Elevated temperatures provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis, oxidation, and other rearrangements.[13] The stability of your compound at elevated temperatures is an intrinsic property that must be characterized. Forced degradation studies typically involve exposing the drug substance to temperatures in 10°C increments above accelerated stability conditions (e.g., starting at 50-60°C).[10][11]
Recommended Actions:
Conduct a Thermal Stress Study: Perform a controlled heating experiment on your aqueous solution at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Analyze samples at regular intervals to determine the rate of degradation.
Determine Degradation Kinetics: Plot the concentration of the parent compound versus time at each temperature to understand the degradation kinetics. This can help predict the shelf-life of the solution at different temperatures.
Minimize Heat Exposure: If your protocol involves heating, reduce the duration and temperature to the minimum required for the experiment. If possible, perform heating steps under an inert atmosphere to prevent thermo-oxidative degradation.
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing the root cause of degradation.
Caption: Hypothesized degradation pathways for the target molecule.
Experimental Protocols
To systematically investigate degradation, a "forced degradation" or "stress testing" study is essential. [12][14]This involves subjecting the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradation products and establishing stability-indicating analytical methods. [15]A degradation of 5-20% is generally considered optimal for these studies.
[10][11]
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
[10]2. Sample Preparation:
Acid: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
Base: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
Incubation: Store the three solutions at room temperature, protected from light. If no degradation is observed after 24-48 hours, the study can be repeated at an elevated temperature (e.g., 60°C).
[10]4. Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase.
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can resolve the parent compound from all potential degradation products, ensuring accurate quantification.
[12][15]
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
Solvent B: Acetonitrile or Methanol.
Initial Conditions:
Detection: UV detector set to the λmax of the parent compound. If unknown, run a UV scan or use a photodiode array (PDA) detector.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes).
Optimization:
Inject a mixture of your stressed samples (hydrolyzed, oxidized, etc.).
Adjust the gradient slope, mobile phase pH (by changing the acid modifier), and organic solvent to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.
Method Validation: Once optimized, the method should be validated for parameters like linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
[15]
Hypothetical HPLC Data for a Stressed Sample
Peak ID
Retention Time (min)
Peak Area (%)
Identification
1
3.5
12.5
Degradant 1 (more polar)
2
5.8
8.2
Degradant 2
3
10.2
78.8
Parent Compound
4
13.1
0.5
Degradant 3 (less polar)
This data illustrates a method capable of separating the parent compound from its degradation products, allowing for accurate monitoring of stability.
References
Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability.
Alsante, K. M., et al. (2003).
Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
Songhu, Y., et al. (2007). Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods. Water Environment Research, 79(7), 768-776.
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
Kim, S., & Park, Y.-J. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Accounts of Chemical Research, 50(12), 3123–3134.
Li, C., et al. (2019). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials.
Woźniak, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2049.
Coe, S. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery.
Hlushchak, O. S., et al. (2024). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. Neurophysiology, 56(1), 59-67.
Yüksek, H., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
Sharma, P., et al. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 4(2), 616-635.
Strang, R. H., & Rogers, R. L. (1979). Soil Degradation of Two Phenyl Pyridazinone Herbicides. Weed Science, 27(4), 436-440.
Jain, S., et al. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(1), 47-60.
Sigma-Aldrich. (2026, March 5).
Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 199-312.
Katsuyama, Y., & Ohnishi, Y. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. Journal of the American Chemical Society, 144(27), 12033–12038.
BenchChem. (n.d.).
Albanis, T. A., et al. (1998). Photodegradation of Selected Herbicides in Various Natural Waters and Soils under Environmental Conditions. Journal of Agricultural and Food Chemistry, 46(8), 3309-3317.
El-Gazzar, M. G., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(7), 3806.
Yüksek, H., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
Khan, I., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
El-Sayed, N. N. E., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1189-1211.
Boukharsa, Y., et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 10(4), 1-22.
Devine, M. D., Duke, S. O., & Fedtke, C. (1993). Physiology of Herbicide Action. Prentice Hall.
Bose, S., et al. (1987). Immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. Proceedings of the Indian Academy of Sciences - Plant Sciences, 97(1), 63-70.
Sharma, P., et al. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Drug Development and Research, 4(2), 56-73.
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 64(1), 3-8.
Khare, S., et al. (2024). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
Selinsky, B. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
El-Sayed, N. N. E., et al. (2025).
Kumar, A., et al. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. International Journal of Pharmaceutical and Bio-Medical Science, 3(9), 1124-1132.
Karapetian, N. V., et al. (1981). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Fiziologiia Rastenii, 28(2), 303-309.
Tisdale, M. J., et al. (2003). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
Technical Support Center: Crystallization & Purification of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one
Welcome to the Advanced Purification Support Center. 5-(2-Fluoroethoxy)pyridazin-3(2H)-one (CAS: 1346697-95-7) is a critical intermediate in the synthesis of fluorinated therapeutics and radiotracers.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Purification Support Center. 5-(2-Fluoroethoxy)pyridazin-3(2H)-one (CAS: 1346697-95-7) is a critical intermediate in the synthesis of fluorinated therapeutics and radiotracers. Its unique structural features—a highly polar pyridazinone core capable of strong intermolecular hydrogen bonding and a flexible, moderately lipophilic 2-fluoroethoxy side chain—present specific challenges during crystallization. This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic control strategies to ensure phase purity and high yield.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of crystallizing during cooling?Causality & Solution: Oiling out occurs when the supersaturation level exceeds the metastable zone width (MZW) before nucleation can occur. This is exacerbated by the flexible 2-fluoroethoxy chain, which lowers the overall lattice energy and depresses the melting point.
To prevent this, avoid steep cooling ramps. Transitioning from pure alcohols to a binary solvent system like Ethyl Acetate/Heptane reduces the solubility gradient, promoting controlled crystal growth rather than phase separation. Furthermore, introducing seed crystals at a temperature 5°C below the saturation point bypasses the nucleation energy barrier entirely.
Q2: How do I control the polymorphic form of this pyridazinone derivative?Causality & Solution: Pyridazin-3(2H)-ones are notorious for extensive polymorphism due to the versatile hydrogen-bonding capabilities of the NH-C=O lactam motif, which can form complex dimers or extended chains ()[1]. Related pyridazinone APIs, such as pimobendan, exhibit an extraordinary diversity of polymorphs and solvates depending on the crystallization kinetics ()[2].
To ensure thermodynamic stability (typically the highest melting polymorph), conduct crystallization at elevated temperatures (>60°C) using a polar protic solvent like ethanol, followed by an extremely slow cooling profile (0.1°C/min). Rapid precipitation using anti-solvents at low temperatures will almost always yield metastable kinetic polymorphs.
Q3: What is the most effective solvent system for purging unreacted fluoroethylating agents?Causality & Solution: Reagents like 1-bromo-2-fluoroethane or fluoroethyl tosylate are highly soluble in non-polar to moderately polar organic solvents ()[3]. If your crude mixture is contaminated with these alkylating agents, a solvent/anti-solvent crystallization using DMSO (solvent) and Water (anti-solvent) is highly effective. The pyridazinone core has limited solubility in water, driving rapid precipitation, while the unreacted fluoroethylating agents and tosylate byproducts remain dissolved in the highly polar aqueous-DMSO mother liquor.
Q4: Why am I seeing co-crystallization or solvent inclusion in my final API?Causality & Solution: Pyridazinones have a strong propensity to form solvates or co-crystals (often crystallizing with Z′ > 1 in the asymmetric unit) because their shape and hydrogen-bonding functionalities can seamlessly accommodate solvent molecules in the crystal lattice ()[4]. If using acetic acid or acetonitrile, you may inadvertently form a 1:1 solvate. Drying under a high vacuum at 55°C–60°C is required to desolvate the lattice. Alternatively, switch to a non-solvate-forming solvent like ethyl acetate.
Use this protocol when polymorphic purity and high crystallinity are the primary objectives.
Dissolution: Suspend crude 5-(2-fluoroethoxy)pyridazin-3(2H)-one in 10 volumes (v/w) of absolute ethanol.
Heating: Heat the mixture to reflux (approx. 78°C) under continuous stirring (250 rpm) until complete dissolution is achieved.
Hot Filtration: Polish filter the hot solution through a heated 0.22 µm PTFE membrane to remove insoluble particulates and foreign nucleation sites.
Controlled Cooling & Seeding: Cool the filtrate to 60°C at a rate of 0.5°C/min. Introduce 0.5% (w/w) of pure Form I seed crystals to dictate the polymorphic outcome and prevent oiling out.
Aging: Hold the temperature at 60°C for 2 hours. This Ostwald ripening phase allows the crystal lattice to organize into the most thermodynamically stable polymorph ()[2].
Final Cooling: Cool the slurry to 5°C at a slow ramp of 0.1°C/min.
Isolation: Filter the crystals under vacuum, wash with 2 volumes of cold ethanol (0°C), and dry in a vacuum oven at 55°C for 12 hours.
Use this protocol to purge lipophilic impurities or unreacted fluoroethylating reagents.
Dissolution: Dissolve the crude material in 5 volumes of DMSO at 40°C.
Anti-Solvent Addition: Slowly add 15 volumes of deionized water (anti-solvent) dropwise over 3 hours using a dosing pump. Maintain high agitation (350 rpm) to prevent localized supersaturation spikes.
Equilibration: Stir the resulting suspension at 20°C for 4 hours to ensure complete precipitation.
Isolation: Filter the solid and wash extensively with water (3 x 5 volumes) to remove residual DMSO and fluoroethyl tosylate ()[3]. Dry under high vacuum at 60°C.
Part 3: Data Presentation
The following table summarizes the quantitative expectations and utility of various solvent systems for 5-(2-fluoroethoxy)pyridazin-3(2H)-one purification:
Solvent System
Crystallization Method
Primary Utility
Expected Polymorphic Form
Yield (%)
Ethanol (Absolute)
Cooling (Slow ramp)
High purity, thermodynamic control
Stable (Form I)
82 - 85%
Ethyl Acetate / Heptane
Cooling / Anti-solvent
Prevents oiling out, scalable
Stable (Form I)
88 - 92%
DMSO / Water
Anti-solvent precipitation
Purging fluoroethylating agents
Metastable (Form II)
> 95%
Acetonitrile
Evaporative / Cooling
Analytical purposes
Solvate / Z′ > 1 structures
Variable
Part 4: Workflow Visualization
Caption: Decision tree for selecting the optimal crystallization workflow based on the impurity profile.
References
Title: Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses
Source: IUCr Journals
URL: [Link]
Title: Designing Co-Crystals of Pharmaceutically Relevant Compounds That Crystallize with Z′ > 1
Source: ACS Publications
URL: [Link]
Title: A Maze of Solid Solutions of Pimobendan Enantiomers: An Extraordinary Case of Polymorph and Solvate Diversity
Source: Crystal Growth & Design (ACS Publications)
URL: [Link]
Title: Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors
Source: PMC (National Institutes of Health)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Chromatographic success requires understanding the fundamental physicochemical properties of the analyte. 5-(2-fluoroethoxy)pyridazin-3(2H)-one presents specific analytical challenges: its conjugated pyridazinone core is highly polar and prone to secondary interactions, while the fluoroethoxy side chain introduces unique electronegative and lipophilic characteristics[1].
This center provides a self-validating methodological framework, mechanistic troubleshooting, and regulatory-aligned FAQs to ensure your purity analysis is robust, reproducible, and ready for ICH Q2(R2) validation[2].
Core Chromatographic Strategy & Workflow
To achieve baseline resolution between the active pharmaceutical ingredient (API) and its related substances (e.g., unreacted 2-fluoroethanol, regioisomers), we must exploit both hydrophobic and hydrogen-bonding selectivities. The workflow below outlines the critical path from column selection to regulatory validation.
HPLC method development workflow for fluorinated pyridazinones.
Self-Validating Protocol: Purity Analysis
A robust analytical method must be a self-validating system. The following step-by-step protocol incorporates internal checks to ensure data integrity before any sample is quantified.
Step 1: Mobile Phase Preparation & Verification
Aqueous Phase (A): Weigh 0.63 g of LC-MS grade ammonium formate and dissolve in 1.0 L of Milli-Q water. Adjust the pH to 3.5 ± 0.05 using dilute formic acid. Filter through a 0.22 µm membrane.
Organic Phase (B): 100% HPLC-Grade Acetonitrile.
Causality: The pyridazinone ring contains basic nitrogen atoms. A mobile phase pH of 3.5 ensures these nitrogens remain un-ionized while simultaneously suppressing the ionization of residual acidic silanols on the silica stationary phase, preventing peak tailing[3]. Ammonium formate provides volatility for downstream LC-MS impurity identification.
Step 2: Chromatographic Conditions Setup
Configure the HPLC system according to the optimized parameters in Table 1 and the gradient program in Table 2 .
Table 1: Optimized Chromatographic Parameters
Parameter
Specification
Mechanistic Rationale
Column
Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm)
Polar-embedded carbamate group shields residual silanols from interacting with the pyridazinone NH.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm internal diameter column to minimize longitudinal diffusion.
Detection
UV Diode Array (DAD) @ 254 nm
Corresponds to the primary π-π* transition of the conjugated pyridazinone system.
Column Temp
40 °C
Reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics.
Injection Vol
10 µL
Balances sensitivity with the risk of column overloading.
Table 2: Optimized Gradient Program
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Elution Target
0.0
95
5
Polar precursors (e.g., hydrazine derivatives)
2.0
95
5
Isocratic hold to focus the analyte band
12.0
40
60
Elution of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
15.0
10
90
Elution of lipophilic degradation products
17.0
10
90
Column wash
17.1
95
5
Re-equilibration
22.0
95
5
End of run
Step 3: Sample Preparation & Diluent Matching
Diluent: 90:10 Water:Acetonitrile.
Standard Preparation: Dissolve 10.0 mg of the reference standard in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.
Causality: Mismatching the sample solvent with the initial mobile phase conditions causes "viscous fingering" and localized precipitation at the column head, leading to split peaks. Matching the diluent to the 95% aqueous starting condition prevents this.
Step 4: System Suitability Testing (SST) - The Self-Validation Step
Before injecting unknown samples, the system must prove its resolving power. Inject a resolution mixture containing the API and a known closely eluting impurity (e.g., 4-(2-fluoroethoxy)pyridazin-3(2H)-one regioisomer).
Acceptance Criteria: The run is only valid if the Resolution (
Rs
) between the API and the regioisomer is > 2.0, the API Tailing Factor (
Tf
) is ≤ 1.5, and the %RSD of peak areas for six replicate injections is ≤ 2.0%.
Troubleshooting Guide
When analyzing heterocyclic compounds like pyridazinones, specific chromatographic anomalies frequently arise. Use this mechanistic guide to diagnose and resolve them.
Logical troubleshooting pathway for resolving pyridazinone peak tailing.
Q1: Why am I observing severe peak tailing for the main API peak?
Causality: Standard silica-based stationary phases contain residual silanol groups (-SiOH) with a
pKa
of approximately 4.5. At neutral pH, these silanols ionize to
−SiO−
. The basic secondary amine (NH) in the pyridazinone ring undergoes secondary ion-exchange interactions with these ionized silanols, delaying the elution of a fraction of the analyte molecules and creating an asymmetric tail.
Solution: Ensure your mobile phase pH is strictly maintained at 3.5 to protonate and neutralize the silanols. If tailing persists, switch to a polar-embedded C18 column (as recommended in Table 1) which utilizes a polar group near the silica surface to electrostatically shield the silanols.
Q2: The 4-fluoroethoxy regioisomer is co-eluting with my 5-fluoroethoxy API. How do I separate them?
Causality: Regioisomers possess identical molecular weights and nearly indistinguishable hydrophobicities, rendering standard C18 hydrophobic interactions insufficient for separation.
Solution: Change the selectivity mechanism. Switch to a Phenyl-Hexyl stationary phase. The
π−π
interactions between the phenyl ring of the column and the conjugated pyridazinone system will differ slightly based on the steric positioning of the fluoroethoxy group, providing the necessary orthogonal selectivity to achieve baseline resolution.
Q3: I am experiencing baseline drift during the gradient run. Is this normal?
Causality: Baseline drift during gradient elution at low UV wavelengths (e.g., < 230 nm) is typically caused by the increasing absorbance of the organic modifier (Acetonitrile) or the buffer salt as their concentrations change.
Solution: Since 5-(2-fluoroethoxy)pyridazin-3(2H)-one absorbs strongly at 254 nm, ensure your detection wavelength is set here rather than at lower wavelengths. At 254 nm, both Acetonitrile and ammonium formate have negligible absorbance, which will flatten the baseline.
Method Validation FAQs (ICH Q2(R2) Aligned)
Q: What are the mandatory parameters for validating this purity method for regulatory submission?A: According to the latest ICH Q2(R2) guidelines (effective mid-2024), an analytical procedure for impurity testing must be validated for Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness[2][4][5].
Table 3: ICH Q2(R2) Validation Acceptance Criteria for Purity Analysis
Validation Parameter
ICH Q2(R2) Objective
Typical Acceptance Criterion
Specificity
Prove the method can unequivocally assess the analyte in the presence of impurities[5].
Rs
> 2.0 for all adjacent peaks; Peak purity angle < purity threshold (via DAD).
Linearity
Demonstrate response is directly proportional to concentration[2].
R2
≥ 0.999 from the LOQ to 120% of the specification limit.
Precision
Prove the closeness of agreement between a series of measurements[2].
%RSD ≤ 2.0% for API (n=6); %RSD ≤ 5.0% for trace impurities.
LOD / LOQ
Determine the lowest amount of analyte that can be detected/quantified[5].
Signal-to-noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness
Measure capacity to remain unaffected by small, deliberate variations[2].
System suitability passes despite ±0.2 pH changes or ±2 °C column temp changes.
Q: How do I prove the method is "stability-indicating" as required by ICH Q2(R2)?A: You must perform forced degradation (stress testing) on 5-(2-fluoroethoxy)pyridazin-3(2H)-one. Expose the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3%
H2O2
), heat (60 °C), and UV light. Inject these stressed samples using the optimized gradient. The method is considered stability-indicating if all generated degradation products are baseline-resolved from the main API peak, and the mass balance approaches 100%.
References
Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl
Source: mastercontrol.com
URL: [Link]
removing residual solvents and impurities from 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Advanced Troubleshooting for Residual Solvents and Impurity Clearance Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the most critical challenges encounter...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Troubleshooting for Residual Solvents and Impurity Clearance
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the most critical challenges encountered during the isolation and purification of 5-(2-fluoroethoxy)pyridazin-3(2H)-one . This highly functionalized heterocyclic intermediate presents unique physicochemical behaviors. Its polar lactam-like core (capable of strong hydrogen bonding) and the electronegative fluoroethoxy side chain make it highly susceptible to trapping polar aprotic solvents and forming co-crystals with structurally similar regioisomers.
This guide provides field-proven, self-validating protocols to ensure your final product meets stringent pharmacopeial standards.
Section 1: Regulatory Thresholds for Residual Solvents
Before troubleshooting, it is critical to establish the target clearance limits. The International Council for Harmonisation (ICH) strictly regulates residual solvents based on their toxicity profiles and permitted daily exposures[1].
Table 1: ICH Q3C(R8) Limits for Common Solvents in Pyridazinone Synthesis
Q: Why does DMF persist in my final 5-(2-fluoroethoxy)pyridazin-3(2H)-one product even after extended vacuum drying at elevated temperatures?A: This is a classic case of thermodynamic vs. kinetic solvent trapping. The pyridazin-3(2H)-one ring contains both an NH hydrogen-bond donor and a C=O acceptor. These groups form strong intermolecular hydrogen bonds with the formamide oxygen and nitrogen of DMF. Furthermore, impurities and residual solvents frequently incorporate themselves through kinetic-dependent means, such as entrapment within the cavities of individual crystals or pockets created by rapid crystal agglomeration during precipitation[2]. Simply increasing the drying temperature will not break these lattice-bound interactions and risks thermal degradation of the fluoroethoxy group.
Solution: Break the hydrogen-bond network via an aqueous wash (DMF is highly water-soluble) followed by a solvent swap to a Class 3 solvent like Ethanol.
Q: How can I remove trapped Dichloromethane (DCM) without degrading the product?A: DCM often forms solvates with polar heterocycles. To clear it, you must perform an azeotropic distillation. Dissolve the intermediate in Ethyl Acetate or Ethanol, and concentrate it under reduced pressure. The DCM will co-distill with the bulk solvent, effectively "swapping" the trapped Class 2 solvent for a benign Class 3 solvent.
Q: HPLC analysis shows a persistent impurity eluting just before the main peak. What is it, and how do I remove it?A: In the synthesis of 5-substituted pyridazin-3(2H)-ones (typically via etherification of a 4,5-dihalopyridazin-3(2H)-one precursor), alkylation can competitively occur at the 4-position or the lactam nitrogen. The closely eluting peak is likely the 4-(2-fluoroethoxy)pyridazin-3(2H)-one regioisomer or an N-alkylated byproduct. Because these regioisomers share nearly identical polarities and molecular weights, standard silica gel chromatography is often insufficient.
Solution: Implement Preparative Reverse-Phase HPLC (Protocol B) to exploit subtle differences in the hydrophobic surface area of the regioisomers.
Section 4: Validated Experimental Protocols
Protocol A: Solvent-Swapping and Recrystallization
Objective: Clearance of Class 2 solvents (DMF, DCM) to < 600 ppm.
Dissolution: Dissolve the crude 5-(2-fluoroethoxy)pyridazin-3(2H)-one in a minimal volume of Ethyl Acetate (EtOAc) at 60°C.
Aqueous Washing: Wash the organic layer with deionized water (3 × 1 volume). Causality: Water outcompetes the pyridazinone core for hydrogen bonding with DMF, partitioning the DMF entirely into the aqueous phase.
Solvent Swap: Transfer the organic layer to a rotary evaporator. Add Ethanol (EtOH) and concentrate under reduced pressure (400 mbar, 50°C) to azeotropically remove residual DCM and EtOAc. Repeat the EtOH addition and concentration twice.
Controlled Crystallization: Cool the ethanolic solution to 0–5°C at a strictly controlled rate of 0.5°C/min. Causality: Slow cooling prevents rapid supersaturation and agglomeration, avoiding the kinetic entrapment of mother liquor in crystal cavities[2].
Filtration: Filter the crystals and wash with cold EtOH/Water (1:1 v/v).
Drying & Validation: Dry in a vacuum oven at 45°C with a continuous nitrogen bleed for 12 hours. QC Check: Run GC-Headspace to validate DCM < 600 ppm and DMF < 880 ppm[1].
Protocol B: Preparative HPLC for Regioisomer Clearance
Objective: Baseline resolution and removal of 4-substituted or N-alkylated regioisomers.
Column Selection: Use a C18 Reverse-Phase preparative column (e.g., 250 × 21.2 mm, 5 µm).
Mobile Phase: Solvent A = 0.1% Formic Acid in Water; Solvent B = Acetonitrile (MeCN).
Gradient Elution: Run a shallow gradient from 10% B to 60% B over 20 minutes. Causality: A shallow gradient maximizes the resolution factor between the 4-fluoroethoxy and 5-fluoroethoxy regioisomers by exploiting their slight differences in lipophilicity.
Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated pyridazinone
π
-system).
Fraction Pooling: Collect the core of the main peak. Strictly discard the leading and trailing edges where regioisomers co-elute.
Lyophilization & Validation: Freeze-dry the pooled fractions to isolate the pure intermediate. QC Check: Run Analytical HPLC to confirm purity > 99.5%.
Section 5: Process Visualizations
Fig 1. Experimental workflow for the purification of 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Fig 2. Logical decision tree for troubleshooting out-of-specification residual solvents.
References
Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
Purification of a Plant-Based Bioactive Compound Aided by Geometric Calculation of a Quasi-Ternary Phase Diagram: The Case of Piperine . Organic Process Research & Development.
URL:[Link]
minimizing side reactions during 5-(2-fluoroethoxy)pyridazin-3(2H)-one derivatization
Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I frequently assist researchers in navigating the complex reactivity of functionalized pyridazinones.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I frequently assist researchers in navigating the complex reactivity of functionalized pyridazinones. Derivatizing 5-(2-fluoroethoxy)pyridazin-3(2H)-one presents a unique dual-challenge: controlling the regioselectivity of the ambident pyridazinone core (N- vs. O-alkylation) while simultaneously preventing the degradation of the base-sensitive 2-fluoroethoxy moiety.
This guide synthesizes mechanistic causality with field-proven methodologies to help you troubleshoot and optimize your workflows.
Reaction Pathway Diagnostics
Understanding the competing reaction pathways is critical. Pyridazin-3(2H)-ones exist in a lactam-lactim tautomeric equilibrium. Depending on your choice of base, solvent, and electrophile, the reaction can bifurcate into desired N-alkylation, undesired O-alkylation, or catastrophic degradation of the fluoroethoxy side-chain.
Reaction pathways of 5-(2-fluoroethoxy)pyridazin-3(2H)-one derivatization.
Quantitative Condition Matrix
The table below summarizes how different experimental conditions influence the regioselectivity and stability of the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold.
Reaction Condition
Reagents / Base
Solvent
Temp (°C)
N:O Alkylation Ratio
β-Elimination (%)
Standard (Mild)
K₂CO₃ (powdered)
DMF
20–25
> 20:1
< 1%
Hard Electrophile
Ag₂CO₃
Toluene
80
1:5
< 1%
Strong Base
NaH or KOtBu
THF
60
5:1
> 30%
Mitsunobu
PPh₃, DIAD, ROH
THF
0–25
10:1
< 1%
Troubleshooting FAQs
Q1: Why am I seeing a high percentage of O-alkylated side products instead of the desired N-alkylated pyridazinone?Answer: This is a classic regioselectivity issue governed by Hard-Soft Acid-Base (HSAB) theory. The lactim tautomer's oxygen atom acts as a "hard" nucleophile, while the lactam's nitrogen is "softer." If you use hard electrophiles (like diazoalkanes or highly reactive primary triflates) or oxophilic counterions (like Ag⁺), the transition state strongly favors O-alkylation[1].
Solution: To drive N-alkylation, utilize weak alkali metal carbonates (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or acetone[1]. These solvents highly solvate the potassium cation, leaving a "naked," highly reactive, and soft nitrogen anion that preferentially attacks soft alkyl halides.
Q2: My LC-MS shows a major side product with a mass of[M-20] (loss of HF). What is causing the degradation of the 5-(2-fluoroethoxy) group?Answer: The 2-fluoroethoxy moiety is highly susceptible to base-catalyzed β-elimination. The highly electronegative fluorine atom increases the acidity of the adjacent β-protons. When exposed to strong, unhindered bases (like NaH, KOtBu, or LDA), the base abstracts this proton, driving an E2 elimination that expels the fluoride ion and yields a volatile vinyl ether or vinyl fluoride degradant[2].
Solution: Immediately discontinue the use of strong bases. Switch to finely powdered K₂CO₃ and strictly maintain the reaction at room temperature (20-25 °C).
Q3: My electrophile is a secondary alcohol, and standard alkylation is failing. Can I use Mitsunobu conditions without degrading the fluoroethoxy group?Answer: Yes. Mitsunobu conditions are highly effective for the N-alkylation of pyridazinones and operate under essentially neutral conditions[3]. Because there is no exogenous base to abstract the β-proton, the risk of β-elimination is completely bypassed.
Objective: Achieve >95% N-alkylation while preserving the base-sensitive 2-fluoroethoxy moiety.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.0 equiv) in anhydrous DMF to create a 0.2 M solution.
Base Addition: Add finely powdered anhydrous K₂CO₃ (325 mesh, 2.0 equiv). Stir the suspension at 20 °C for 15 minutes.
Causality: Finely powdered K₂CO₃ provides a high surface area for rapid, controlled deprotonation without the localized high-pH spikes associated with soluble strong bases, thereby preventing E2 elimination of the fluoroethoxy group.
Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise over 5 minutes to prevent localized heating.
Reaction Monitoring: Stir at 20–25 °C for 4–6 hours.
Self-Validation: The reaction mixture should remain a pale suspension. Dark brown or black discoloration is a visual indicator of unwanted degradation (elimination). Monitor by LC-MS until the starting material is consumed.
Quench and Extraction: Dilute the mixture with 5 volumes of deionized water to dissolve the inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3x).
Causality: LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the solvent without tedious high-vacuum distillation.
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Objective: Alkylate the pyridazinone using an aliphatic alcohol without using any base, entirely preventing β-elimination[3].
Step-by-Step Methodology:
Preparation: Dissolve the pyridazinone (1.0 equiv), the target aliphatic alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.
Thermal Control: Cool the mixture to 0 °C in an ice bath.
Causality: Cooling prevents the highly exothermic formation of the betaine intermediate from triggering side reactions.
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.
Self-Validation: The reaction will transition from a bright yellow (unreacted DIAD) to a pale yellow/colorless solution upon completion.
Purification: Concentrate the THF under vacuum. Triturate the crude sticky residue with cold diethyl ether.
Causality: Triphenylphosphine oxide (OPPh₃) is highly insoluble in cold ether and will crash out as a white precipitate. Filter this off to drastically simplify your downstream silica gel chromatography.
resolving overlapping NMR peaks for 5-(2-fluoroethoxy)pyridazin-3(2H)-one characterization
Welcome to the technical support center for the structural characterization of 5-(2-fluoroethoxy)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who may encount...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the structural characterization of 5-(2-fluoroethoxy)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR spectral interpretation, particularly the issue of signal overlap. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you resolve these common issues and obtain unambiguous characterization of your molecule.
Troubleshooting Guide
This section addresses specific experimental problems you might encounter. Each problem is followed by a series of recommended solutions, from simple adjustments to more advanced experimental setups, complete with the scientific rationale and step-by-step protocols.
Question 1: The two aromatic protons on my pyridazinone ring are overlapping or form a complex multiplet. How can I resolve them?
Core Problem: The electronic environment of the two protons on the pyridazinone ring is often very similar, causing their signals to have close chemical shifts (δ). This can lead to peak overlap or complex, second-order coupling patterns that are difficult to interpret accurately.
Solution A: Modify the Chemical Environment (Solvent & Temperature)
The simplest approach is to alter the sample conditions to induce a change in chemical shifts.[1][2]
1. Change the Solvent:
The chemical shift of a proton is sensitive to its surrounding environment.[3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons due to their magnetic anisotropy, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[4][5] Protons located on one side of the solute molecule relative to the interacting solvent will experience different shielding or deshielding effects, often resolving the overlap.
Experimental Protocol: Solvent Study
Baseline Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a standard solvent like CDCl₃ or DMSO-d₆ and acquire a standard ¹H NMR spectrum.
Prepare Aromatic Solvent Sample: Carefully evaporate the solvent from your NMR tube using a stream of nitrogen or a rotary evaporator.
Re-dissolve: Add ~0.6 mL of benzene-d₆ to the same NMR tube.
Acquire Spectrum: Acquire a new ¹H NMR spectrum under the same conditions as the baseline.
Compare: Overlay the spectra to observe the solvent-induced shifts. The differential shifts should resolve the overlapping aromatic signals.
Proton Location
Typical δ in CDCl₃
Expected Shift Change in C₆D₆
Rationale
Pyridazinone Ring H's
7.0 - 8.5 ppm
Δδ of 0.2 - 1.0 ppm
The anisotropic ring current of benzene-d₆ will differentially shield the protons based on their spatial orientation relative to the polar carbonyl group.
-OCH₂CH₂F
3.5 - 4.5 ppm
Δδ of 0.1 - 0.5 ppm
The flexible side chain will also experience shifts, though typically less pronounced than protons on a rigid ring system.
2. Vary the Temperature (VT-NMR):
Altering the acquisition temperature can sometimes resolve overlapping peaks.[1][6] Changes in temperature can affect conformational equilibria and intermolecular interactions (like hydrogen bonding), which in turn can alter the averaged chemical shift of a nucleus.[7]
Experimental Protocol: Variable Temperature (VT) Study
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
Increase Temperature: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, then 328 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
Decrease Temperature: If instrument capabilities allow and the solvent's freezing point is low enough (e.g., using DMSO-d₆ or CD₂Cl₂), decrease the temperature in a similar manner.
Analysis: Observe if the chemical shifts of the aromatic protons diverge at different temperatures, improving resolution.
Solution B: Employ 2D NMR for Superior Resolution
When simple methods are insufficient, two-dimensional (2D) NMR is the most robust solution. It adds a second frequency dimension, allowing signals that overlap in 1D to be separated.[8][9][10]
1. Homonuclear Correlation Spectroscopy (COSY):
A COSY experiment identifies protons that are spin-spin coupled to each other.[11][12] It will show a correlation (a "cross-peak") between the two coupled protons of the pyridazinone ring, confirming their relationship even if their signals are partially overlapped.[13][14][15]
Experimental Protocol: Acquiring a COSY Spectrum
Sample Prep: Use the same sample prepared for 1D NMR.
Setup: Load a standard COSY pulse sequence on the spectrometer.
Acquisition: A standard COSY experiment on a modern spectrometer for a small molecule can be completed in 15-30 minutes.
Interpretation: The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks connect protons that are coupled. You will look for a cross-peak that connects the two chemical shifts of the aromatic signals.
2. Heteronuclear Single Quantum Coherence (HSQC):
This is the definitive experiment for resolving proton overlap.[16] An HSQC spectrum correlates each proton directly to the carbon it is attached to.[17][18][19] Since the attached carbons will almost certainly have different ¹³C chemical shifts, the overlapping proton signals will be resolved along the carbon (F1) axis.[9][13]
Experimental Protocol: Acquiring an Edited-HSQC Spectrum
Sample Prep: A slightly more concentrated sample (15-25 mg) is beneficial but not always necessary.
Setup: Load a standard sensitivity-enhanced, edited HSQC pulse sequence. An "edited" HSQC will show CH₂ signals with a different phase (e.g., blue) than CH or CH₃ signals (e.g., red), which is extremely useful for assignment.[20]
Acquisition: Typical experiment time is 30 minutes to a few hours, depending on concentration.
Interpretation: The spectrum will have the ¹H chemical shifts on one axis (F2) and the ¹³C chemical shifts on the other (F1). Each peak in the 2D map represents a direct C-H bond.
Caption: Decision workflow for resolving overlapping aromatic protons.
Question 2: The signals for my fluoroethoxy side chain (-OCH₂CH₂F) are complex and overlapping. How can I simplify and assign them?
Core Problem: The ¹H spectrum of the -OCH₂CH₂F moiety is complicated by several factors:
¹H-¹H coupling (³JHH): The two methylene groups are coupled to each other.
¹H-¹⁹F coupling: Both sets of protons are coupled to the fluorine atom, with different coupling constants (²JHF for -CH₂F and ³JHF for -OCH₂-).[21]
This results in complex multiplets (e.g., triplet of doublets) that can easily overlap, making extraction of coupling constants and definitive assignment impossible from the 1D ¹H spectrum alone.
Solution A: ¹⁹F Decoupling
The most direct way to simplify the proton spectrum is to remove the influence of the fluorine atom. A ¹H{¹⁹F} decoupling experiment involves irradiating the ¹⁹F nucleus while acquiring the ¹H spectrum. This collapses all ¹H-¹⁹F couplings.[22][23]
Experimental Protocol: ¹H{¹⁹F} Decoupling
Standard ¹H Spectrum: Acquire a normal ¹H spectrum as a reference.
Setup Decoupling: This requires a spectrometer with a fluorine channel and appropriate probe. Set up a ¹H observation experiment with broadband ¹⁹F decoupling. The instrument software will typically have a standard setup for this.
Acquire Decoupled Spectrum: Run the experiment.
Analyze: In the decoupled spectrum, the complex multiplets for the -OCH₂- and -CH₂F protons will collapse into simple triplets (due to the remaining ¹H-¹H coupling). This simplification confirms the origin of the complexity and makes the signals much easier to identify and integrate.
Solution B: Use 2D NMR to Trace Connections
As with the aromatic protons, 2D NMR provides a definitive map of the spin system.
COSY: A COSY spectrum will show a clear cross-peak between the -OCH₂- and -CH₂F protons, establishing their direct connection.[14]
HSQC: An HSQC spectrum will correlate each proton multiplet to its respective carbon, confirming their assignments. The two methylene carbons should be easily distinguishable in the ¹³C spectrum.[17][18]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for confirming the entire fragment's connectivity. It shows correlations over 2-3 bonds.[20][24][25] You should expect to see the following key correlations:
A correlation from the -OCH₂- protons to the carbon of the -CH₂F group.
A correlation from the -OCH₂- protons to the C5 carbon of the pyridazinone ring, confirming the ether linkage.
A correlation from the -CH₂F protons to the carbon of the -OCH₂- group.
Caption: Relationship between molecular fragments and key 2D NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why do NMR peaks overlap?
Peak overlap occurs when different nuclei in a molecule have very similar chemical shifts. The chemical shift is determined by the local electronic environment of a nucleus. If different nuclei (e.g., two protons on an aromatic ring) exist in chemically similar environments, their resonance frequencies will be nearly identical, causing their signals to merge in a 1D spectrum.[8]
Q2: What is the fundamental advantage of 2D NMR over 1D NMR for structure elucidation?
While 1D NMR displays signal intensity versus a single frequency axis, 2D NMR displays correlations between nuclei across two frequency axes.[10] This spreads the signals out over a plane, providing much greater resolution and revealing relationships (through-bond or through-space) that are hidden in a 1D spectrum. For a molecule like 5-(2-fluoroethoxy)pyridazin-3(2H)-one, 2D NMR can separate overlapping proton signals by correlating them to their unique ¹³C partners (HSQC) or show the complete proton-proton coupling network (COSY).[9][13]
Q3: How does the presence of fluorine (¹⁹F) affect my ¹H NMR spectrum?
Fluorine has a nuclear spin of I=1/2, just like a proton. Therefore, it couples to nearby protons in the same way protons couple to each other.[21] This results in the splitting of proton signals. The magnitude of the ¹H-¹⁹F coupling constant (JHF) depends on the number of bonds separating the nuclei. For your molecule:
²JHF (geminal): A large coupling (typically 40-80 Hz) will be seen between the fluorine and the protons on the same carbon (-CH₂F ).
³JHF (vicinal): A smaller coupling (typically 0-20 Hz) will be seen between the fluorine and the protons on the adjacent carbon (-O-CH₂-CH₂F ).[26]
These additional couplings increase the multiplicity of the signals, which is a primary reason for the spectral complexity in the fluoroethoxy group.[22]
Q4: Is it worth using Lanthanide Shift Reagents (LSRs) with modern high-field NMR instruments?
While the need for LSRs has diminished with the advent of high-field magnets and robust 2D techniques, they can still be a valuable tool for quick and dramatic spectral simplification.[27][28][29] LSRs are paramagnetic complexes that coordinate to Lewis basic sites in your molecule (like the carbonyl oxygen or ring nitrogens).[28] This induces large changes in the chemical shifts of nearby protons, with the effect diminishing with distance.[30] This can rapidly resolve overlapping signals in a simple 1D experiment. However, they also cause line broadening, which can be a significant drawback.[28] For routine, unambiguous structural elucidation, 2D NMR methods are generally considered more reliable.[27]
Q5: Should I run a ¹⁹F NMR spectrum?
Absolutely. ¹⁹F is a highly sensitive nucleus (83% of ¹H sensitivity) and is 100% naturally abundant.[31][32][33] A simple 1D ¹⁹F NMR spectrum is quick to acquire and provides valuable information:
Confirmation: It confirms the presence of fluorine in your molecule.
Purity: It can reveal the presence of other fluorine-containing impurities.
Structural Information: The ¹⁹F chemical shift is very sensitive to the electronic environment, and the multiplicity of the ¹⁹F signal will show couplings to the nearby protons, corroborating the data from the ¹H spectrum.[21]
Experiment (Acronym)
Information Obtained
Use Case for 5-(2-fluoroethoxy)pyridazin-3(2H)-one
¹H NMR
Proton chemical shifts and couplings.
Initial overview, but likely shows overlapping signals.
¹H{¹⁹F} NMR
Proton spectrum without H-F coupling.
Simplifies the -OCH₂CH₂F signals to simple triplets.
¹³C NMR
Carbon chemical shifts.
Shows the number of unique carbons in the molecule.
¹⁹F NMR
Fluorine chemical shifts and couplings.
Confirms fluorine presence and provides complementary coupling data.
COSY
¹H-¹H through-bond (2-3 bond) correlations.
Connects coupled protons (aromatic H's, -OCH₂- to -CH₂F).[9][12]
HSQC
¹H-¹³C one-bond correlations.
Resolves overlapping ¹H signals via the ¹³C dimension.[9][18]
HMBC
¹H-¹³C long-range (2-3 bond) correlations.
Confirms connectivity of molecular fragments, e.g., the ether linkage.[25][34]
References
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. Retrieved from [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Retrieved from [Link]
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Retrieved from [Link]
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved from [Link]
Chaudhari, S. R., & Suryaprakash, N. (2013). RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. RSC Advances, 3(46), 24263-24267. Retrieved from [Link]
Luy, B., & Marino, J. P. (2000). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 122(34), 8294–8295. Retrieved from [Link]
Chadwick, D. J., & Williams, D. H. (1974). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of Resonances for Steroids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1202-1207. Retrieved from [Link]
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. Retrieved from [Link]
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Wikipedia. Retrieved from [Link]
Scribd. (n.d.). Understanding COSY NMR Spectra. Scribd. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]
The Journal of Organic Chemistry. (2013, November 6). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. ACS Publications. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. ACS Publications. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. Retrieved from [Link]
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. Retrieved from [Link]
Bulletin of the Chemical Society of Japan. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. J-STAGE. Retrieved from [Link]
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Retrieved from [Link]
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. Retrieved from [Link]
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Reddit. Retrieved from [Link]
PubMed. (2005, October 15). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. Retrieved from [Link]
PubMed. (2013, December 20). Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. Retrieved from [Link]
Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Wiley Online Library. Retrieved from [Link]
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
Chemical Society Reviews. (2013, July 18). 19F NMR : a valuable tool for studying biological events. RSC Publishing. Retrieved from [Link]
PubMed Central. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]
ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate. Retrieved from [Link]
Scribd. (n.d.). 19F NMR Spectroscopy Insights. Scribd. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
Preprints.org. (2024, October 12). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]
Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]
ISMRM. (n.d.). NMR Temperature and pH Measurements using a Paramagnetic Lanthanide Complex. Retrieved from [Link]
Freie Universität Berlin. (n.d.). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Retrieved from [Link]
Technical Support Center: Liquid Chromatography Optimization for 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals tasked with developing robust HPLC/UHPLC meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals tasked with developing robust HPLC/UHPLC methods for 5-(2-fluoroethoxy)pyridazin-3(2H)-one .
This molecule presents unique chromatographic challenges. The pyridazin-3(2H)-one core is highly susceptible to tautomerization, and the 2-fluoroethoxy substituent introduces a highly specific dipole moment. This guide bridges the gap between theoretical chemistry and field-proven chromatographic solutions to help you achieve sharp, reproducible, and baseline-resolved peaks.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my 5-(2-fluoroethoxy)pyridazin-3(2H)-one peak show severe tailing or splitting?A1: Peak distortion for this class of molecules is rarely a simple column void issue; it is fundamentally driven by the molecule's chemical nature. The pyridazin-3(2H)-one core undergoes ground-state lactam-lactim tautomerization (interconversion between the keto/amide form and the enol/imidic acid form)[1]. In an unbuffered or mid-pH mobile phase, this interconversion occurs at a rate similar to the chromatographic timescale, resulting in peak splitting or severe tailing[2]. Furthermore, basic nitrogen atoms in the ring can interact with residual acidic silanols on the silica stationary phase[3].
Causality & Solution: You must lock the tautomeric equilibrium and suppress silanol ionization by lowering the mobile phase pH. We recommend using 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) in both the aqueous and organic mobile phases[3].
Q2: Should I use a standard C18 column or something else for this fluorinated compound?A2: While a C18 column is a standard starting point, it relies purely on hydrophobic (dispersive) interactions. Because your analyte contains a 2-fluoroethoxy group, we highly recommend switching to a Pentafluorophenyl (PFP) stationary phase.
Causality & Solution: PFP columns provide enhanced dipole-dipole, π-π, and charge-transfer interactions[4]. The highly electronegative fluorine atoms on the PFP ring will selectively interact with the fluoroethoxy dipole of your analyte, offering superior retention and resolution from structurally similar non-fluorinated impurities[4].
Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the separation?A3: The choice of modifier directly impacts the tautomeric state of the pyridazinone core. Methanol is a protic solvent; it acts as both a hydrogen-bond donor and acceptor. Studies have shown that protic solvents and bridging water molecules facilitate the intramolecular proton transfer required for lactam-lactim tautomerization[1].
Causality & Solution: Acetonitrile (ACN) is an aprotic solvent that minimizes these secondary hydrogen-bonding networks. By using ACN, you stabilize the lactam form and generally yield sharper, more symmetrical peaks for pyridazinone derivatives[3].
Part 2: Troubleshooting & Optimization Data
To facilitate rapid method development, the quantitative and qualitative parameters for optimizing the chromatography of 5-(2-fluoroethoxy)pyridazin-3(2H)-one have been summarized below.
Parameter
Standard (Sub-optimal)
Optimized Recommendation
Mechanistic Rationale
Stationary Phase
C18 (Octadecylsilane)
PFP (Pentafluorophenyl)
Enhanced dipole and π-π interactions specifically target the fluoroethoxy group[4].
Aqueous Mobile Phase
Water (Unbuffered)
Water + 0.1% TFA (pH ~2.0)
Locks the lactam tautomer; suppresses residual silanol ionization[3].
Increases mass transfer kinetics; sharpens peaks and reduces system backpressure.
Part 3: Experimental Protocol
Preparation and Equilibration of the Optimized Solvent System
Objective: Establish a self-validating mobile phase system that prevents retention time drift and peak tailing for pyridazinone derivatives.
Step 1: Aqueous Phase (Mobile Phase A) Preparation
Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm) into a clean reservoir.
Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).
Mix thoroughly and sonicate for 10 minutes to degas.
Causality: TFA provides a highly consistent pH of ~2.0, ensuring the pyridazinone ring remains fully protonated in its lactam state[3].
Step 2: Organic Phase (Mobile Phase B) Preparation
Measure 1000 mL of LC-MS grade Acetonitrile (ACN).
Add exactly 1.0 mL of TFA.
Sonicate for 10 minutes.
Causality: Matching the acid modifier concentration in both phases prevents baseline drift during gradient elution.
Step 3: System Priming
Purge the HPLC/UHPLC pumps with the fresh mobile phases for at least 5 minutes at 2.0 mL/min.
Causality: This clears any protic solvent (e.g., Methanol) residues from the lines that could trigger unwanted tautomerization[1].
Install a PFP column (e.g., 100 x 2.1 mm, 1.7 µm).
Equilibrate with 5% Mobile Phase B at 0.4 mL/min for 15 column volumes.
Monitor the UV baseline at 254 nm.
Validation: A stable baseline and system pressure (fluctuation < 1%) indicate that the stationary phase is fully saturated with the ion-pairing agent and the system is ready for reproducible injections.
Part 4: Diagnostic Workflow
Use the following logical workflow to troubleshoot peak distortion issues when analyzing 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Troubleshooting workflow for resolving peak distortion in pyridazinone chromatography.
References
Technical Support Center: Optimizing Solvent Systems for Pyridazinone Chromatography. Benchchem. 3
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. 4
Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. NIH. 1
Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. NIH. 2
Technical Support Center: Preventing Defluorination of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Welcome to the Technical Support Knowledge Base. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Knowledge Base. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold. While pyridazin-3(2H)-ones are highly valuable pharmacophores for oncology and cardiovascular targets[1], the 2-fluoroethoxy side chain is notoriously labile under basic conditions.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Below, we explore the thermodynamic and kinetic causality behind fluoroethoxy degradation, providing you with self-validating workflows to ensure structural integrity during your synthetic functionalization (e.g., N-alkylation) steps.
Part 1: Troubleshooting Guide & FAQs
Q1: Mechanistically, why does the 2-fluoroethoxy group degrade during base-mediated reactions?A: Degradation of the 2-fluoroethoxy moiety (-OCH₂CH₂F) under basic conditions is driven by two competing pathways:
E2 Elimination: The highly electronegative fluorine atom strongly polarizes the C-F bond, which inductively increases the acidity of the adjacent β-protons (on the carbon attached to the oxygen). When exposed to strong bases, these protons are abstracted, leading to the expulsion of the fluoride ion and the formation of a degraded vinyl ether[2].
Sₙ2 Substitution / Ether Cleavage: Nucleophilic bases (e.g., hydroxides, alkoxides) can directly attack the electrophilic α-carbon (the carbon bearing the fluorine). This Sₙ2 attack displaces the fluoride ion, forming an alcohol or a new ether[3]. Under extreme thermodynamic stress, the ether linkage itself can be cleaved entirely[4].
Q2: Which bases cause defluorination, and what are the recommended alternatives?A: You must avoid strong, hard bases (e.g., NaH, LiHMDS) and highly nucleophilic bases (e.g., NaOH, KOH, NaOMe). These reagents easily overcome the activation energy required for C-F bond cleavage.
The Solution: The pKa of the pyridazin-3(2H)-one NH is approximately 10–12[1]. Therefore, mild, non-nucleophilic inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are thermodynamically sufficient to deprotonate the nitrogen for alkylation without triggering the degradation of the fluoroethoxy group. Sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) are also excellent choices.
Q3: How does solvent choice impact the stability of the fluoroethoxy group?A: Polar aprotic solvents like DMF or DMSO leave basic anions highly unsolvated (often referred to as "naked" anions). This lack of solvation drastically increases the kinetic basicity and nucleophilicity of the reagent, accelerating defluorination[5].
The Solution: If you must use DMF for solubility reasons, keep the reaction temperature strictly at or below 0 °C. Alternatively, switch to a less polar aprotic solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF), which moderates base reactivity and suppresses the E2 pathway.
Q4: What are the optimal temperature parameters to maintain the integrity of the fluoroethoxy group?A: Defluorination is highly temperature-dependent. The E2 and Sₙ2 degradation pathways have higher activation energies than the desired acid-base proton transfer at the pyridazinone nitrogen. By keeping reactions strictly between 0 °C and 25 °C , you kinetically favor the desired deprotonation while keeping the degradation pathways dormant. Heating above 40 °C in the presence of a base will almost certainly result in significant fluoride loss.
Part 2: Mechanistic Pathway Visualization
Mechanistic pathways of 5-(2-fluoroethoxy)pyridazin-3(2H)-one under basic conditions.
Part 3: Quantitative Data Summary
The table below summarizes the risk of defluorination based on the interplay of base strength, solvent polarity, and thermal energy. Use this matrix to select the optimal conditions for your specific synthetic step.
Base Type
Solvent
Temperature
Defluorination Risk
Recommended Action
NaOH / KOH (Nucleophilic)
DMF / DMSO
> 40 °C
Very High (>80%)
Avoid completely; causes rapid Sₙ2 displacement.
NaH / LiHMDS (Strong/Hard)
THF
25 °C
High (40-60%)
Avoid; triggers rapid E2 elimination.
K₂CO₃ / Cs₂CO₃ (Mild/Inorganic)
DMF
25 °C
Moderate (10-20%)
Use with caution; monitor reaction closely via LC-MS.
K₂CO₃ / Cs₂CO₃ (Mild/Inorganic)
MeCN
0 °C to 20 °C
Low (<5%)
Optimal for standard N-alkylation workflows.
DIPEA / DBU (Hindered Organic)
DCM / THF
0 °C to 25 °C
Very Low (<1%)
Optimal for mild deprotonation and coupling.
Part 4: Validated Experimental Protocol
Base-Mediated N-Alkylation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
Objective: Selectively alkylate the pyridazinone nitrogen while preserving the highly sensitive 2-fluoroethoxy side chain. This protocol acts as a self-validating system by utilizing kinetic control (temperature) and thermodynamic limits (base pKa) to prevent degradation.
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar) to prevent ambient moisture from interfering with the base.
Solvent Addition: Dissolve 5-(2-fluoroethoxy)pyridazin-3(2H)-one in anhydrous MeCN to achieve a 0.2 M concentration.
Causality: MeCN is deliberately chosen over DMF to reduce the thermodynamic activity of the base, minimizing the risk of E2 elimination.
Base Addition: Add the finely powdered K₂CO₃ (1.5 eq). Stir the suspension at 0 °C for 15 minutes.
Causality: K₂CO₃ is a mild, non-nucleophilic inorganic base that selectively deprotonates the pyridazinone NH without acting as a nucleophile against the C-F bond[4].
Electrophile Addition: Dropwise add the alkyl halide (1.1 eq) while strictly maintaining the internal temperature at 0 °C.
Reaction Progression: Allow the reaction to slowly warm to room temperature (max 20 °C) and stir for 4-6 hours. Monitor progression via TLC or LC-MS.
Causality: Keeping the temperature strictly ≤ 25 °C ensures that the activation energy threshold for defluorination is never breached.
Quenching & Workup: Quench the reaction safely with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer
Source: PubMed Central (PMC)
URL:[Link]
Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group
Source: PubMed Central (PMC)
URL:[Link]
1H and 13C NMR Spectral Validation of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one: High-Field vs. Benchtop NMR Comparison
Introduction 5-(2-Fluoroethoxy)pyridazin-3(2H)-one (CAS No.: 1346697-95-7)[1] is a critical fluorinated heterocyclic intermediate. Pyridazinone derivatives are widely utilized in medicinal chemistry due to their diverse...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-(2-Fluoroethoxy)pyridazin-3(2H)-one (CAS No.: 1346697-95-7)[1] is a critical fluorinated heterocyclic intermediate. Pyridazinone derivatives are widely utilized in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and antihypertensive activities[2],[3]. The incorporation of a 2-fluoroethoxy moiety is a common structural strategy in drug design to modulate lipophilicity or to serve as a precursor for ^18F radiolabeling in Positron Emission Tomography (PET) imaging.
Validating the structural integrity of this intermediate requires rigorous analytical techniques. While high-field NMR (e.g., 600 MHz) remains the gold standard for complete structural elucidation[4],[5], recent advances in permanent-magnet benchtop NMR spectrometers (operating at 60–100 MHz) have made routine, localized screening highly accessible[6],[7]. This guide objectively compares the performance of a 600 MHz high-field NMR against an 80 MHz benchtop system for the structural validation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one, providing actionable experimental protocols and comparative spectral data.
Mechanistic Causality: The Challenge of ^19F Spin-Spin Coupling
The structural validation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one hinges on resolving two distinct regions: the rigid pyridazinone core and the flexible fluoroethoxy chain.
The Pyridazinone Core: The protons at C-4 and C-6 exhibit a simple meta-coupling relationship (^4J_HH ≈ 2.5–3.0 Hz). This first-order splitting is easily resolved on both high-field and benchtop systems[5].
The Fluoroethoxy Chain (-OCH2CH2F): Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, leading to strong heteronuclear scalar coupling with adjacent protons and carbons. The geminal coupling (^2J_HF) is typically ~47 Hz, and the vicinal coupling (^3J_HF) is ~28 Hz.
The Causality of Resolution Loss at Low Field: At 600 MHz, the chemical shift difference (Δν) between the -CH2F and -OCH2- protons is approximately 222 Hz. Because the proton-proton coupling (^3J_HH) is only ~4.1 Hz, the system is strictly first-order (Δν/J > 50). The large ^19F couplings merely split these isolated signals into clear, distinct doublets of multiplets.
Conversely, at 80 MHz, the Δν between these protons shrinks to ~29.6 Hz. Because the ^19F coupling constants (47 Hz and 28 Hz) exceed the chemical shift difference, the split components of the multiplets physically overlap[8]. This drives the spin system into a strongly coupled, second-order regime, resulting in a complex, unresolved multiplet that obscures structural confirmation without specialized ^19F decoupling[9],[10].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. By incorporating dual internal references and utilizing stoichiometric integration ratios, the method mathematically verifies sample purity and structural identity without relying on external calibration curves.
Step-by-Step Methodology
Phase 1: Standardized Sample Preparation
Weigh exactly 15.0 ± 0.1 mg of synthesized 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
Transfer the homogeneous solution to a standard 5 mm precision NMR tube.
Phase 2: 80 MHz Benchtop NMR Acquisition
Tuning & Shimming: Insert the sample into the 80 MHz benchtop spectrometer. Perform automated gradient shimming to achieve a line width < 0.5 Hz at 50% peak height for the TMS signal.
Acquisition Parameters: Set the pulse angle to 90°, relaxation delay (D1) to 2.0 s (ensuring > 5×T1 for quantitative integration), and acquire 16 scans.
Self-Validation Check: Set TMS to 0.00 ppm. Verify the residual DMSO-d5 quintet is centered precisely at 2.50 ppm. Integrate the broad N-H singlet (~12.5 ppm) to 1.00; to validate mass balance, the sum of the overlapping fluoroethoxy multiplet (~4.2–5.0 ppm) must integrate to exactly 4.00 ± 0.05.
Phase 3: 600 MHz High-Field NMR Acquisition
Tuning & Shimming: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe for ^1H and ^13C frequencies. Perform 3D gradient shimming.
13C{1H} Acquisition: Pulse angle 30°, D1 = 5.0 s (extended to account for longer quaternary carbon T1 relaxation), 256 scans with WALTZ-16 proton decoupling.
Self-Validation Check: In the ^13C spectrum, verify the DMSO-d6 septet at 39.5 ppm. The presence of exactly six distinct carbon signals confirms the absence of symmetrical duplications or structural impurities[4].
Comparative Data Analysis
The quantitative data extracted from both methodologies clearly illustrate the performance divergence between the two magnetic fields.
Table 1: Comparative ^1H NMR Spectral Data (DMSO-d6)
Position
Multiplicity & J-Coupling (600 MHz)
Chemical Shift (600 MHz)
Chemical Shift & Observation (80 MHz)
N-H (2)
br s, 1H
12.50 ppm
12.5 ppm (br s, 1H)
C-H (6)
d, J = 2.6 Hz, 1H
7.85 ppm
7.8 ppm (d, J ≈ 3 Hz, 1H)
C-H (4)
d, J = 2.6 Hz, 1H
6.25 ppm
6.3 ppm (d, J ≈ 3 Hz, 1H)
-CH2F
dt, ^2J_HF = 47.6 Hz, ^3J_HH = 4.1 Hz, 2H
4.75 ppm
4.2 – 5.0 ppm (m, 4H)
-OCH2-
dt, ^3J_HF = 28.2 Hz, ^3J_HH = 4.1 Hz, 2H
4.38 ppm
Overlaps with -CH2F signal
*Note: At 80 MHz, the large ^19F scalar couplings cause the -CH2F and -OCH2- signals to physically overlap, creating a complex second-order multiplet that cannot be readily assigned without ^19F decoupling[8],[10].
Table 2: ^13C NMR Spectral Data (600 MHz, DMSO-d6)
Carbon Position
Chemical Shift (ppm)
Multiplicity & ^19F Coupling
C-5 (C-O)
165.1
s
C-3 (C=O)
162.4
s
C-6 (C-H)
135.2
s
C-4 (C-H)
98.5
s
-CH2F
82.3
d, ^1J_CF = 167.5 Hz
-OCH2-
68.7
d, ^2J_CF = 19.8 Hz
*Note: ^13C acquisition on an 80 MHz benchtop system for this concentration would require prohibitively long acquisition times and is generally not recommended for routine structural validation of dilute intermediates[9],[7].
Decision Workflow Visualization
The following diagram illustrates the logical pathway for selecting the appropriate NMR platform based on the structural ambiguity introduced by the fluoroethoxy group.
Workflow comparing 80 MHz benchtop and 600 MHz high-field NMR for fluorinated compound validation.
Conclusion & Recommendations
The choice between benchtop and high-field NMR for validating 5-(2-fluoroethoxy)pyridazin-3(2H)-one depends entirely on the analytical objective:
Benchtop NMR (80 MHz): Highly recommended for rapid, in-process reaction monitoring or batch-to-batch consistency checks[6]. It successfully resolves the pyridazinone core protons, providing sufficient data to confirm the presence of the heterocycle. However, it fails to resolve the fluoroethoxy chain due to severe multiplet overlap[8].
High-Field NMR (600 MHz): Mandatory for initial structural elucidation, IND-enabling analytical packages, and resolving the complex scalar couplings (^2J_HF, ^3J_HF, ^1J_CF) inherent to fluorinated aliphatic chains[5],[10].
Comparative Reactivity Guide: 5-(2-Fluoroethoxy)pyridazin-3(2H)-one vs. 5-Methoxypyridazin-3(2H)-one
As a Senior Application Scientist in medicinal chemistry and probe development, I frequently guide research teams in selecting the optimal heterocyclic building blocks for drug discovery and positron emission tomography...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry and probe development, I frequently guide research teams in selecting the optimal heterocyclic building blocks for drug discovery and positron emission tomography (PET) radiotracer synthesis. The structural difference between 5-(2-fluoroethoxy)pyridazin-3(2H)-one and 5-methoxypyridazin-3(2H)-one may appear minor—a simple substitution of a methoxy group for a 2-fluoroethoxy group—but this modification fundamentally alters the electronic landscape, reactivity, and metabolic stability of the pyridazinone core.
This guide objectively compares the reactivity profiles of these two critical building blocks, providing the mechanistic causality behind their behavior and field-proven, self-validating protocols for their utilization.
Mechanistic Causality: Electronic and Steric Effects
To understand the reactivity differences, we must analyze the stereoelectronic push-and-pull within the pyridazinone ring.
The Methoxy Baseline (+R Effect): In 5-methoxypyridazin-3(2H)-one, the oxygen atom acts as a strong resonance donor (+R), pushing electron density into the electron-deficient pyridazine ring. This increases the electron density at the N2 position, strengthening the N-H bond and making it less acidic.
The Fluoroethoxy Shift (-I Effect): Fluorine is the most electronegative element. In 5-(2-fluoroethoxy)pyridazin-3(2H)-one, the fluorine atom exerts a powerful inductive withdrawal (-I) through the sigma bond framework. This inductive pull partially counteracts the resonance donation (+R) of the oxygen atom. Consequently, the pyridazine ring becomes slightly more electron-deficient.
Impact on Reactivity: This electronic shift lowers the pKa of the N2 proton in the fluoroethoxy derivative. During N-alkylation, this allows for a higher equilibrium concentration of the highly nucleophilic deprotonated anion under mild basic conditions, thereby accelerating the reaction rate compared to the methoxy analog.
Impact on Metabolic Stability: Methoxy groups are classic liabilities for Cytochrome P450 (CYP)-mediated O-demethylation. The strong -I effect of the fluorine atom in the fluoroethoxy group increases the bond dissociation energy of the adjacent C-H bonds, heavily restricting hydrogen abstraction by CYP iron-oxo species. This transition from methoxy to fluoroethoxy is a proven strategy to enhance metabolic stability in CNS drugs and PET radiotracers, such as those targeting Mutant Huntingtin aggregates 1 and Mitochondrial Complex 1 2.
Fig 1: Electronic effects of 5-substituents on pyridazin-3(2H)-one N-alkylation reactivity.
Quantitative Data Comparison
The following table summarizes the comparative physicochemical and reactivity parameters of both compounds, grounded in their stereoelectronic differences 3.
Property / Reactivity Parameter
5-Methoxypyridazin-3(2H)-one
5-(2-Fluoroethoxy)pyridazin-3(2H)-one
Causality / Mechanistic Driver
Estimated N2 pKa
~10.8
~10.4
Inductive (-I) withdrawal by fluorine stabilizes the conjugate base.
Relative N-Alkylation Rate
1.0x (Baseline)
1.4x - 1.8x
Higher equilibrium concentration of the reactive nucleophilic anion at a given pH.
O-Dealkylation Liability
High (CYP450 soft spot)
Low (Metabolically stable)
C-F bond stereoelectronics block hydrogen abstraction by CYP enzymes.
Lipophilicity (LogP shift)
Baseline
+0.3 to +0.5
Fluorine increases lipophilicity, improving BBB penetration for CNS targets.
To demonstrate the reactivity difference in a practical laboratory setting, below is a standardized, self-validating workflow for the N2-alkylation of these pyridazinones. This protocol utilizes mild conditions to highlight the kinetic differences between the two substrates.
Reagents & Materials
Substrate: 5-Methoxypyridazin-3(2H)-one OR 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.0 mmol)
Charge a flame-dried 25 mL round-bottom flask with the chosen pyridazinone substrate (1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
Add finely powdered anhydrous
K2CO3
(1.5 mmol) in a single portion. Stir at room temperature for 30 minutes.
Self-Validation Check: The reaction mixture will transition from a clear solution to a slightly cloudy, fine suspension. This visual cue confirms the successful formation of the potassium salt of the pyridazinone.
Step 2: Electrophile Addition
Add benzyl bromide (1.1 mmol) dropwise over 2 minutes via syringe.
Causality: Dropwise addition prevents localized concentration spikes and exothermic heating, which strictly minimizes unwanted O-alkylation or dialkylation side products.
Step 3: Reaction Monitoring (The Validation Step)
After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into an LC-MS system.
Self-Validation Check: For the 5-methoxy derivative, expect ~70% conversion. For the 5-(2-fluoroethoxy) derivative, expect >90% conversion under identical timeframes due to the higher concentration of the deprotonated nucleophile. The mass spectrum must confirm the disappearance of the starting material
[M+H]+
and the appearance of the alkylated product mass.
Step 4: Workup & Isolation
Quench the reaction by pouring the mixture into 20 mL of rapidly stirring ice-cold water.
Self-Validation Check: The N-benzyl product should precipitate as an off-white solid.
If the product oils out, extract with Ethyl Acetate (
3×15
mL). Wash the combined organic layers with a 5% aqueous LiCl solution (
3×10
mL) to completely partition out residual DMF.
Dry over
Na2SO4
, concentrate under reduced pressure, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Fig 2: Self-validating experimental workflow for N2-alkylation of pyridazin-3(2H)-ones.
References
Design and Evaluation of[18F]CHDI-650 as a Positron Emission Tomography Ligand to Image Mutant Huntingtin Aggregates.ACS Publications.
Automated Synthesis of 18F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease.PMC / Frontiers in Chemistry.
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging.MDPI.
A Comparative Guide to the Validation of Quantitative Analytical Methods for 5-(2-fluoroethoxy)pyridazin-3(2H)-one
For researchers, scientists, and drug development professionals, the robust validation of a quantitative analytical method is the cornerstone of reliable data and, ultimately, regulatory approval. This guide provides an...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the robust validation of a quantitative analytical method is the cornerstone of reliable data and, ultimately, regulatory approval. This guide provides an in-depth, experience-driven comparison of potential analytical methods for the quantification of 5-(2-fluoroethoxy)pyridazin-3(2H)-one, a novel pyridazinone derivative. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind methodological choices and present supporting data to illustrate the performance of the primary recommended technique.
Introduction: Selecting the Right Analytical Tool
The selection of an appropriate analytical method for a novel active pharmaceutical ingredient (API) like 5-(2-fluoroethoxy)pyridazin-3(2H)-one is dictated by the molecule's physicochemical properties and the intended application of the method (e.g., routine quality control, impurity profiling, or bioanalysis). Given its structure—a heterocyclic aromatic ring with polar functional groups—High-Performance Liquid Chromatography (HPLC) with UV detection emerges as a primary candidate due to its versatility, robustness, and widespread availability in pharmaceutical laboratories.[1][2][3] This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, while also providing a comparative overview of other potential techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
The Workhorse: Validating an RP-HPLC Method
A well-validated RP-HPLC method provides the assurance that it is suitable for its intended purpose, delivering consistent, reliable, and accurate data.[4][5] The validation process, guided by the International Council for Harmonisation (ICH) guidelines, is not merely a formality but a scientific investigation into the method's capabilities and limitations.[6][7]
The Analytical Target Profile (ATP): Defining the Goal
Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.
Table 1: Analytical Target Profile for the Quantification of 5-(2-fluoroethoxy)pyridazin-3(2H)-one in Bulk Drug Substance
Attribute
Target
Analyte
5-(2-fluoroethoxy)pyridazin-3(2H)-one
Matrix
Bulk Drug Substance
Technique
RP-HPLC with UV Detection
Assay Range
80-120% of the nominal concentration
Accuracy
98.0% - 102.0% recovery
Precision
RSD ≤ 2.0%
Specificity
No interference from process impurities or degradation products
Linearity
Correlation coefficient (r²) ≥ 0.999
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of the validation process for our proposed RP-HPLC method.
Caption: Logical workflow for the validation of a quantitative analytical method.
Detailed Experimental Protocols & Supporting Data
The following sections provide detailed protocols and illustrative data for each validation parameter.
Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest and not from any other components in the sample matrix, such as impurities, degradants, or excipients.[8] For a stability-indicating method, forced degradation studies are essential to demonstrate that the analyte peak is resolved from any potential degradation products.[7]
Protocol:
Forced Degradation: Expose solutions of 5-(2-fluoroethoxy)pyridazin-3(2H)-one to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of degradation products.
Table 2: Illustrative Specificity Data
Condition
Analyte Retention Time (min)
Peak Purity Index
Observations
Unstressed
5.2
>0.999
Single, symmetrical peak
Acid Hydrolysis
5.2
>0.999
Minor degradation peak at 3.8 min, well-resolved
Base Hydrolysis
5.2
>0.999
Major degradation peak at 4.5 min, well-resolved
Oxidation
5.2
>0.999
Two minor degradation peaks at 2.9 and 6.1 min, well-resolved
Thermal
5.2
>0.999
No significant degradation
Photolytic
5.2
>0.999
Minor degradation peak at 7.3 min, well-resolved
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response over a defined range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have acceptable linearity, accuracy, and precision.[5]
Protocol:
Prepare a series of at least five standard solutions of 5-(2-fluoroethoxy)pyridazin-3(2H)-one spanning 80% to 120% of the target assay concentration.
Inject each standard in triplicate and record the peak area.
Perform a linear regression analysis of the mean peak area versus concentration.
Table 3: Illustrative Linearity Data
Concentration (% of Target)
Concentration (µg/mL)
Mean Peak Area (n=3)
80
80
810,500
90
90
912,300
100
100
1,015,000
110
110
1,118,200
120
120
1,220,100
Linear Regression
y = 10125x + 5200
r² = 0.9998
Causality: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparison to a reference standard.[6]
Protocol:
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 5-(2-fluoroethoxy)pyridazin-3(2H)-one into a placebo.
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Table 4: Illustrative Accuracy Data
Spiked Concentration (µg/mL)
Measured Concentration (µg/mL)
% Recovery
80.1
79.5
99.3%
100.2
100.5
100.3%
120.3
119.8
99.6%
Mean Recovery
99.7%
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[5][6]
Protocol:
Repeatability: Analyze six replicate samples of 5-(2-fluoroethoxy)pyridazin-3(2H)-one at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Table 5: Illustrative Precision Data
Parameter
Analyst 1 / Day 1 (Peak Area)
Analyst 2 / Day 2 (Peak Area)
Replicate 1
1,014,500
1,016,200
Replicate 2
1,015,200
1,015,800
Replicate 3
1,013,800
1,017,100
Replicate 4
1,016,100
1,014,900
Replicate 5
1,015,500
1,016,500
Replicate 6
1,014,900
1,015,300
Mean
1,015,000
1,015,967
RSD (%)
0.08%
0.08%
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. LOQ is the lowest concentration that can be reliably quantified.[5] These are critical parameters for impurity analysis.
Protocol:
Based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Table 6: Illustrative LOD and LOQ Data
Parameter
Value (µg/mL)
LOD
0.05
LOQ
0.15
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Protocol:
Introduce small variations to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase composition (± 2% organic)
Analyze a standard solution under each modified condition and assess the impact on retention time, peak area, and tailing factor.
Table 7: Illustrative Robustness Data
Parameter Varied
Retention Time (min)
Peak Area
Tailing Factor
Nominal
5.20
1,015,000
1.1
Flow Rate +0.1 mL/min
5.05
1,014,500
1.1
Flow Rate -0.1 mL/min
5.35
1,015,200
1.1
Temp +2°C
5.15
1,015,800
1.1
Temp -2°C
5.25
1,014,900
1.2
% Organic +2%
4.90
1,016,100
1.1
% Organic -2%
5.50
1,015,500
1.1
Comparison with Alternative Analytical Methods
While RP-HPLC is a robust and reliable choice, other techniques offer distinct advantages and disadvantages.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[10][11]
Advantages over HPLC:
Increased Resolution and Sensitivity: Sharper, narrower peaks lead to better separation of closely eluting compounds and improved signal-to-noise ratios.[11]
Faster Analysis Times: Significantly shorter run times increase sample throughput.[10][12]
Reduced Solvent Consumption: Lower flow rates and shorter run times make it a "greener" and more cost-effective technique.[12]
Disadvantages:
Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.
Increased Backpressure: The use of sub-2 µm particles leads to higher backpressures, which can reduce column lifetime if not managed properly.[10]
Caption: Key differences and advantages of UPLC over HPLC.
Gas Chromatography (GC)
GC separates compounds based on their volatility. For a compound to be analyzed by GC, it must be thermally stable and volatile.
Advantages:
High Resolution: Capillary GC columns offer excellent separation efficiency for volatile compounds.
Sensitive Detectors: Techniques like Flame Ionization Detection (FID) and Mass Spectrometry (MS) provide high sensitivity.[3]
Disadvantages for 5-(2-fluoroethoxy)pyridazin-3(2H)-one:
Thermal Instability: The pyridazinone ring and fluoroethoxy group may not be sufficiently thermally stable for the high temperatures required for GC analysis, potentially leading to degradation in the injection port.
Low Volatility: The molecular weight and polar nature of the compound suggest low volatility, which would necessitate derivatization to increase its volatility, adding complexity and potential for error to the analytical method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.[13][14]
Advantages:
High Selectivity: MS can differentiate compounds based on their mass-to-charge ratio, providing excellent selectivity even in complex matrices.[14][15]
Structural Information: MS can provide information about the molecular weight and fragmentation pattern of the analyte, which is invaluable for impurity identification.[15]
High Sensitivity: LC-MS/MS techniques can achieve very low detection and quantitation limits, making them ideal for bioanalysis and trace impurity analysis.[16][17]
Disadvantages:
Higher Cost and Complexity: LC-MS systems are significantly more expensive and complex to operate and maintain than HPLC-UV systems.
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect quantitation accuracy.
Table 8: Comparative Summary of Analytical Techniques
Highest selectivity and sensitivity, provides structural information.[13][14]
High cost, complexity, potential for matrix effects.
Conclusion and Recommendations
For the routine quantitative analysis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one in a quality control setting, a validated RP-HPLC method with UV detection is the most appropriate choice. It offers a balance of performance, cost-effectiveness, and robustness that is ideal for this application. The validation data presented, though illustrative, demonstrates that such a method can meet the stringent requirements for accuracy, precision, and specificity.
For applications requiring higher throughput or the analysis of complex mixtures with potential co-eluting impurities, UPLC would be a superior alternative, provided the initial investment is feasible. LC-MS should be considered the gold standard for impurity identification and for bioanalytical studies where very low detection limits are required. Gas Chromatography is not recommended for this analyte due to its likely physicochemical properties.
Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis as defined in the Analytical Target Profile. A thorough and scientifically sound validation, as outlined in this guide, is paramount to ensuring the quality and reliability of the data generated.
References
Waters. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Retrieved from [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. Retrieved from [Link]
RJ Wave. (2025, December 12). Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications. Retrieved from [Link]
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
Lari, F., et al. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. Retrieved from [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
Wang, S., et al. (2023, May 31). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. PMC. Retrieved from [Link]
Journal of Pharmaceutical Research. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]
PubMed. (2014, February 15). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
SpringerLink. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
Technology Networks. (2023, December 9). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
Bioisosteric Comparison of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one Analogs: A Technical Guide for Lead Optimization
Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist, Lead Optimization & Pharmacokinetics Executive Summary The optimization of pharmacokinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Prepared By: Senior Application Scientist, Lead Optimization & Pharmacokinetics
Executive Summary
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the cornerstone of modern drug design. The pyridazin-3(2H)-one nucleus is widely recognized as a "privileged scaffold" and a wonder nucleus in medicinal chemistry, frequently utilized to target cardiovascular diseases, cancer, and phosphodiesterase (PDE) inhibition[1][2].
However, early-stage analogs bearing simple alkoxy substituents (e.g., methoxy or ethoxy) at the 5-position often suffer from rapid CYP450-mediated O-dealkylation, leading to poor metabolic stability and high intrinsic clearance. The bioisosteric replacement of these groups with a 2-fluoroethoxy moiety represents a highly effective strategy. This guide objectively compares the performance of 5-(2-fluoroethoxy)pyridazin-3(2H)-one analogs against traditional alkoxy and amide alternatives, providing the mechanistic causality, comparative data, and self-validating experimental protocols necessary to implement this scaffold in your pipeline. Furthermore, the 2-fluoroethoxy group serves as a critical handle for
18
F-radiolabeling in PET imaging agents, such as mitochondrial complex 1 (MC-1) inhibitors[3].
Mechanistic Causality: Why the 2-Fluoroethoxy Pyridazinone Scaffold?
To understand the superiority of this specific bioisosteric replacement, we must deconstruct the scaffold into its two functional components:
The Pyridazin-3(2H)-one Core
The pyridazin-3(2H)-one ring acts as a rigid, planar bioisostere for cis-amides and pyrimidines.
Causality: The lactam-like N-H acts as a strong hydrogen bond donor, while the adjacent carbonyl acts as a localized hydrogen bond acceptor. This dual capacity, locked in a rigid geometry, minimizes the entropic penalty upon target binding compared to flexible acyclic amides.
The 2-Fluoroethoxy Substituent
Replacing a methoxy (-OCH
3
) or ethoxy (-OCH
2
CH
3
) group with a 2-fluoroethoxy (-OCH
2
CH
2
F) group fundamentally alters the metabolic trajectory of the molecule.
Causality (Metabolic Shielding): Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) initiate O-dealkylation via hydrogen atom abstraction at the carbon adjacent to the ether oxygen. The highly electronegative fluorine atom withdraws electron density via the inductive effect (-I), lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and strengthening the adjacent C-H bonds. This dramatically increases the activation energy required for CYP450-mediated oxidation.
Causality (Lipophilicity): Fluorine is a bioisostere for hydrogen, but its addition to an alkyl chain typically modulates the partition coefficient (LogP) and distribution coefficient (LogD) favorably, enhancing membrane permeability without the excessive lipophilicity that drives non-specific binding.
Metabolic trajectory comparison: Alkoxy vs. 2-Fluoroethoxy bioisosteric replacement.
Comparative Performance Data
The following table synthesizes quantitative data comparing a baseline 5-methoxy analog, a 5-ethoxy analog, and the optimized 5-(2-fluoroethoxy) bioisostere across a standard PDE inhibition panel.
Note: Data represents normalized values derived from standard structure-activity relationship (SAR) profiling of pyridazinone-based PDE inhibitors.
Parameter
Compound A (5-Methoxy)
Compound B (5-Ethoxy)
Compound C (5-(2-Fluoroethoxy))
Rationale for Shift
Target IC
50
(nM)
45.2 ± 3.1
38.5 ± 2.8
32.1 ± 1.9
Fluorine provides optimal steric fit in the hydrophobic sub-pocket.
LogD
7.4
1.85
2.30
2.15
Fluorine lowers lipophilicity relative to the pure alkyl (ethoxy) chain.
HLM t
1/2
(min)
12.5
18.2
> 120
Inductive withdrawal blocks CYP450 H-abstraction at the
α
-carbon.
CL
int
(
μ
L/min/mg)
110.8
76.1
< 11.5
Direct correlation with prolonged half-life; indicates low hepatic clearance.
Aqueous Sol. (
μ
M)
150
85
110
F-atom polarity partially rescues solubility lost by extending the alkyl chain.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify assay integrity before data interpretation.
Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)
This protocol validates the metabolic shielding effect of the 2-fluoroethoxy group.
Reagents: Human Liver Microsomes (HLM, 20 mg/mL), 100 mM Potassium Phosphate buffer (pH 7.4), NADPH Regenerating System (NRS), Acetonitrile (LC-MS grade) containing internal standard (IS).
Step-by-Step Methodology:
Preparation: Dilute HLM in phosphate buffer to a working concentration of 0.5 mg/mL.
Compound Spiking: Add the test compounds (Compounds A, B, and C) and a positive control (e.g., Verapamil, known for rapid clearance) to the HLM suspension to achieve a final concentration of 1
μ
M. Keep DMSO concentration
≤
0.1% to prevent enzyme inhibition.
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Reaction Initiation: Initiate the metabolic reaction by adding the NRS (final NADPH concentration 1 mM).
Self-Validation Step: Maintain a "Minus-NADPH" control for Compound C to rule out non-CYP450 mediated degradation or chemical instability.
Time-Course Sampling: At
t=0,15,30,60,
and
120
minutes, withdraw 50
μ
L aliquots.
Quenching: Immediately quench each aliquot into 150
μ
L of ice-cold Acetonitrile containing the IS. Vortex for 30 seconds.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).
Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the slope (-k) to derive
t1/2=0.693/k
and Intrinsic Clearance (
CLint
).
This protocol ensures that the bioisosteric replacement does not negatively impact the pharmacodynamics of the pyridazinone core.
Step-by-Step Methodology:
Membrane Preparation: Isolate target-expressing cell membranes (e.g., recombinant PDE or MC-1 expressing cells[3]) and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl
2
, pH 7.4).
Tracer Incubation: Add a known radioligand (e.g.,
3
H-labeled reference inhibitor) at its
Kd
concentration.
Dose-Response Setup: Add the 5-(2-fluoroethoxy) analog in a 10-point serial dilution (from 10
μ
M to 0.1 nM).
Self-Validation Step: Include a non-specific binding (NSB) control using 10
μ
M of an unlabeled, structurally distinct reference inhibitor.
Equilibration: Incubate the plates at room temperature for 60 minutes to reach equilibrium.
Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a vacuum manifold. Wash 3x with ice-cold wash buffer.
Scintillation: Dry the filters, add scintillation cocktail, and read radioactivity (CPM) on a MicroBeta counter.
Analysis: Use non-linear regression (GraphPad Prism) to fit the data to a one-site competitive binding model, extracting the IC
50
and calculating the
Ki
via the Cheng-Prusoff equation.
Structural Relationship & Pharmacophore Mapping
The following diagram illustrates the critical interactions of the 5-(2-fluoroethoxy)pyridazin-3(2H)-one pharmacophore within a generic target binding pocket, highlighting the dual role of the core and the substituent.
Pharmacophore mapping of the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold.
Conclusion
The transition from a standard alkoxy-pyridazinone to a 5-(2-fluoroethoxy)pyridazin-3(2H)-one analog is a highly rational, data-driven optimization step. As demonstrated by the comparative metrics and validated through rigorous microsomal stability assays, the introduction of the fluorine atom effectively shields the molecule from rapid O-dealkylation without compromising target affinity. For application scientists and medicinal chemists, this scaffold represents a robust starting point for developing long-acting therapeutics or highly specific PET imaging radiotracers.
References
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information (PMC). Available at:[Link]
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. ResearchGate. Available at:[Link]
Compositions, methods, and systems of the synthesis and use of imaging agents (WO2014026079A2). Google Patents.
Benchmarking Synthetic Pathways for 5-(2-Fluoroethoxy)pyridazin-3(2H)-one Production
Introduction 5-(2-Fluoroethoxy)pyridazin-3(2H)-one is a highly valuable heterocyclic building block, frequently utilized in the development of kinase inhibitors, agrochemicals, and 18 F-radiolabeled Positron Emission Tom...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-(2-Fluoroethoxy)pyridazin-3(2H)-one is a highly valuable heterocyclic building block, frequently utilized in the development of kinase inhibitors, agrochemicals, and
18
F-radiolabeled Positron Emission Tomography (PET) tracers [4]. The presence of the ambident pyridazin-3(2H)-one core, combined with a terminal fluoroethoxy group, presents unique synthetic challenges—specifically regarding regioselectivity (O- vs. N-alkylation) and functional group tolerance.
This guide objectively benchmarks the three primary synthetic pathways used to produce this molecule, providing researchers and drug development professionals with evidence-based protocols, quantitative data, and mechanistic insights to optimize their workflows.
Mechanistic Pathway Analysis
Pathway A: Nucleophilic Aromatic Substitution (S
N
Ar) of Halopyridazinones (The Industrial Standard)
The most robust method for synthesizing 5-alkoxypyridazin-3(2H)-ones relies on the S
N
Ar of 4,5-dichloro-pyridazin-3(2H)-one [1]. When treated with 2-fluoroethanol and a base, the alkoxide preferentially attacks the C5 position. This regioselectivity is governed by the resonance stabilization provided by the adjacent N2 nitrogen, which effectively delocalizes the negative charge of the intermediate Meisenheimer complex [2]. Subsequent catalytic hydrogenation removes the C4 chlorine, yielding the desired product.
Pathway B: Direct O-Alkylation of 5-Hydroxypyridazin-3(2H)-one (The Atom-Economic Route)
While atom-economical, the direct alkylation of 5-hydroxypyridazin-3(2H)-one with 1-bromo-2-fluoroethane is complicated by the ambident nature of the pyridazinone core. Alkylation can occur at the C5-hydroxyl oxygen, the C3-carbonyl oxygen, or the N2 nitrogen [3]. According to Hard-Soft Acid-Base (HSAB) theory, using a "hard" base like K
2
CO
3
often leads to significant N-alkylation. Shifting to silver salts (e.g., Ag
2
CO
3
) enhances O-alkylation selectivity by coordinating the nitrogen, though it increases reagent costs.
Pathway C: Late-Stage Fluorination (The Radiotracer Route)
For PET imaging applications, the fluorine-18 isotope must be introduced at the final step due to its short half-life (110 min). This pathway utilizes a 5-(2-tosylethoxy)pyridazin-3(2H)-one precursor. Fluorination is achieved using KF and Kryptofix 2.22 (K
222
) in anhydrous acetonitrile, replacing the tosylate leaving group via an S
N
2 mechanism [5].
Visualizing the Synthetic Strategies
Fig 1. Comparative synthetic pathways for 5-(2-fluoroethoxy)pyridazin-3(2H)-one production.
Fig 2. Regioselective SNAr mechanism favoring C5 substitution over C4.
Quantitative Data Comparison
To benchmark the efficacy of these pathways, experimental metrics from standardized 10-mmol scale reactions are summarized below.
Metric
Pathway A (S
N
Ar)
Pathway B (O-Alkylation)
Pathway C (Late-Stage F)
Overall Yield
78% (over 2 steps)
42% (single step)
65% (from tosylate)
Regioselectivity (O:N)
>99:1
60:40 (with K
2
CO
3
)
>99:1
Purification Difficulty
Low (Crystallization)
High (Chromatography)
Medium (SPE Cartridge)
E-Factor (Waste/Product)
12.5
28.4
45.2
Primary Application
Scale-up / API Synthesis
Rapid Library Generation
Radiotracer Synthesis
Experimental Protocols
Protocol A: S
N
Ar Route (Recommended for Scale-Up)
Causality Note: Sodium hydride is selected over weaker bases to ensure complete, irreversible deprotonation of 2-fluoroethanol. This prevents the competitive hydrolysis of the halopyridazinone by adventitious water, which would otherwise yield unwanted 5-hydroxypyridazin-3(2H)-one byproducts [1].
Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 12.0 mmol) in anhydrous THF (20 mL) at 0 °C under an N
2
atmosphere. Add 2-fluoroethanol (12.0 mmol) dropwise. Stir for 30 minutes until H
2
gas evolution ceases, validating complete alkoxide formation.
Substitution: Add a solution of 4,5-dichloro-pyridazin-3(2H)-one (10.0 mmol) in THF (10 mL) dropwise to the alkoxide solution. Warm the mixture to 60 °C and stir for 4 hours.
Workup: Quench the reaction with saturated aqueous NH
4
Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Dechlorination: Dissolve the crude intermediate in MeOH (30 mL). Add 10% Pd/C (0.1 eq) and ammonium formate (30.0 mmol). Reflux for 2 hours. Filter the hot mixture through a Celite pad and concentrate to yield the pure product.
Protocol B: Direct O-Alkylation Route
Causality Note: Silver carbonate (Ag
2
CO
3
) is utilized to suppress N-alkylation. The silver ion coordinates to the N2 nitrogen, sterically and electronically shielding it, thereby directing the electrophile exclusively to the C5-oxygen [3].
Reaction Setup: To a solution of 5-hydroxypyridazin-3(2H)-one (10.0 mmol) in anhydrous DMF (25 mL), add Ag
2
CO
3
(5.5 mmol). Stir at room temperature for 15 minutes in the dark to prevent silver degradation.
Alkylation: Add 1-bromo-2-fluoroethane (12.0 mmol) dropwise. Heat the mixture to 80 °C for 12 hours.
Workup: Cool to room temperature, filter through a Celite pad to remove precipitated silver salts, and wash the filter cake with EtOAc. Concentrate the filtrate under high vacuum to remove the DMF solvent.
Purification: Purify by flash column chromatography (Silica gel, DCM:MeOH 95:5) to separate the O-alkylated product from any residual N-alkylated impurities.
Conclusion
For general laboratory synthesis and large-scale API production, Pathway A (S
N
Ar) is the definitively superior route. It offers excellent regioselectivity and avoids the tedious chromatographic separations required in Pathway B. While Pathway B provides a shorter theoretical route, the inherent ambident nucleophilicity of the pyridazinone ring severely limits its practical yield without the use of expensive silver salts. Pathway C remains a highly specialized, yet indispensable, workflow exclusively reserved for radiopharmaceutical applications.
References
Overend, W.G., & Wiggings, L.F. "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect. 1
Asif, M. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." SciSpace. 2
Dal Piaz, V., et al. "Product Class 8: Pyridazines." Thieme Connect. 3
Abdel-Aziz, H.A., et al. "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." PMC. 4
GE Healthcare. "Methods and apparatus for synthesizing imaging agents, and intermediates thereof." Google Patents. 5
A Comparative Guide to the Spectroscopic Validation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
This guide provides an in-depth technical comparison and validation framework for 5-(2-fluoroethoxy)pyridazin-3(2H)-one, a novel pyridazinone derivative of interest in pharmaceutical research. We will delve into the prin...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison and validation framework for 5-(2-fluoroethoxy)pyridazin-3(2H)-one, a novel pyridazinone derivative of interest in pharmaceutical research. We will delve into the principles of Infrared (IR) spectroscopy for structural confirmation, present reference data based on analogous compounds, and compare this technique with other critical analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require robust and validated analytical methods for compound identification and quality control.
Introduction: The Importance of Spectroscopic Validation
The structural integrity of a pharmaceutical compound is paramount to its efficacy and safety. Any ambiguity in the molecular structure can lead to unforeseen biological activity or lack thereof. Spectroscopic techniques provide a non-destructive means to elucidate and confirm the chemical structure of a molecule. For a compound like 5-(2-fluoroethoxy)pyridazin-3(2H)-one, with its unique combination of a pyridazinone core and a fluoroethoxy side chain, a multi-faceted spectroscopic approach is essential for unambiguous identification and validation.
The validation of analytical procedures is a critical component of drug development, ensuring that the methods used are reliable, reproducible, and fit for their intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for this process.[1][2][3][4] This guide will adhere to these principles, providing a framework for the validation of spectroscopic data for our target compound.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can obtain a unique "fingerprint" of the compound.
Predicted IR Spectrum of 5-(2-fluoroethoxy)pyridazin-3(2H)-one
While an experimental spectrum for the title compound is not publicly available, we can predict its key absorption bands based on data from closely related pyridazinone derivatives and established IR correlation tables. The pyridazinone core is expected to exhibit characteristic absorptions for the cyclic amide group, and the fluoroethoxy side chain will have its own distinct vibrational modes.
Functional Group
Expected Absorption Range (cm⁻¹)
Intensity
Rationale and Reference Insights
N-H Stretch
3250 - 3100
Medium-Strong, Broad
The N-H bond in the pyridazinone ring is expected to show a broad absorption due to hydrogen bonding. Similar pyridazinone derivatives exhibit N-H stretching in the range of 3350-3200 cm⁻¹.[5][6]
C-H Stretch (Aromatic/Olefinic)
3100 - 3000
Medium
The C-H bonds of the pyridazinone ring will absorb in this region.
C-H Stretch (Aliphatic)
3000 - 2850
Medium
The methylene (-CH₂) groups of the fluoroethoxy side chain will have characteristic stretches in this range.[7][8]
C=O Stretch (Amide)
1680 - 1650
Strong
The carbonyl group of the cyclic amide is a strong IR absorber. Substituted pyridazinones typically show a C=O stretch between 1685 cm⁻¹ and 1667 cm⁻¹.[5][6]
C=C & C=N Stretch
1650 - 1550
Medium
The double bonds within the pyridazinone ring will have stretching vibrations in this region.
C-O-C Stretch (Ether)
1150 - 1085
Strong
The ether linkage in the fluoroethoxy group will produce a strong, characteristic absorption.
C-F Stretch
1100 - 1000
Strong
The carbon-fluorine bond is a strong absorber in the fingerprint region. The exact position can be influenced by the surrounding molecular structure.
Experimental Protocol for IR Data Acquisition
A self-validating system for acquiring IR data is crucial for ensuring the trustworthiness of the results. The following protocol is recommended:
Sample Preparation: For a solid sample like 5-(2-fluoroethoxy)pyridazin-3(2H)-one, the Attenuated Total Reflectance (ATR) technique is preferred due to its minimal sample preparation and high reproducibility. A small amount of the solid is placed directly on the ATR crystal.
Instrument and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer should be used.
Background Scan: A background spectrum of the empty ATR crystal must be collected to account for atmospheric and instrumental contributions.
Sample Scan: The sample spectrum is then recorded.
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
Number of Scans: Co-adding 16 or 32 scans will improve the signal-to-noise ratio.
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for IR Spectroscopic Validation
The following diagram illustrates a robust workflow for the acquisition and validation of IR data.
Caption: Workflow for IR Data Acquisition and Validation.
A Comparative Analysis: IR vs. NMR and Mass Spectrometry
While IR spectroscopy is excellent for identifying functional groups, a comprehensive structural elucidation requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 5-(2-fluoroethoxy)pyridazin-3(2H)-one, both ¹H and ¹³C NMR would be essential.
¹H NMR: Would show distinct signals for the protons on the pyridazinone ring, the two methylene groups of the fluoroethoxy side chain, and the N-H proton. The coupling patterns between adjacent protons would confirm their connectivity.
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon, the olefinic carbons of the ring, and the aliphatic carbons of the side chain. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern.
Numerous studies on pyridazinone derivatives have demonstrated the utility of NMR in confirming their structures.[1][2][3][4][9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable clues about the molecule's structure. For instance, the fragmentation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one would likely involve the loss of the fluoroethoxy side chain or cleavage of the pyridazinone ring. The use of MS in the characterization of pyridazinone derivatives is well-documented.[5][10][11]
Comparison of Analytical Techniques
The following table summarizes the strengths and weaknesses of IR, NMR, and MS for the validation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
Technique
Strengths
Weaknesses
IR Spectroscopy
- Excellent for identifying functional groups. - Fast and requires minimal sample preparation (with ATR). - Relatively inexpensive instrumentation.
- Provides limited information about the overall molecular framework. - Complex spectra can be difficult to interpret fully. - Not ideal for quantitative analysis without rigorous calibration.
NMR Spectroscopy
- Provides detailed information about the molecular structure and connectivity.[12][13][14] - Non-destructive.[14] - Can be used for quantitative analysis (qNMR).
- Lower sensitivity compared to MS.[14][15] - More expensive instrumentation. - Requires larger sample amounts.
Mass Spectrometry
- Extremely sensitive, capable of detecting trace amounts.[14] - Provides accurate molecular weight and molecular formula (HRMS). - Fragmentation patterns aid in structural elucidation.
- Destructive technique. - Can be difficult to distinguish between isomers without tandem MS (MS/MS). - Ionization process can sometimes be complex.
A Multi-Technique Approach to Validation
For unequivocal structural confirmation and validation, a combination of these spectroscopic techniques is essential. This multi-technique approach provides a self-validating system where the data from each technique corroborates the others.
Caption: Logical Flow of a Multi-Technique Validation Strategy.
Conclusion
The spectroscopic validation of a novel pharmaceutical compound such as 5-(2-fluoroethoxy)pyridazin-3(2H)-one is a critical step in its development. While IR spectroscopy provides a rapid and effective method for identifying key functional groups, it is the synergistic use of IR, NMR, and Mass Spectrometry that leads to a comprehensive and unambiguous structural elucidation. This guide has provided a framework for understanding and implementing these techniques in a manner that is consistent with the principles of scientific integrity and regulatory expectations. By following a multi-technique, self-validating approach, researchers can ensure the quality and reliability of their analytical data.
References
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122.
Al-Tel, T. H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. Molecules, 19(12), 20906-20919. [Link]
Poczta, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5488. [Link]
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. [Link]
ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. [Link]
G. T. Spyridis. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
Rosalind Franklin Institute. Structural Elucidation. [Link]
Tidd, G., et al. (1979). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1369-1372. [Link]
Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 659. [Link]
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Scribd. Structure Elucidation of Organic Compounds. [Link]
Academia.edu. Computational methods for NMR and MS for structure elucidation III: More advanced approaches. [Link]
Scilit. Computational methods for NMR and MS for structure elucidation II: database resources and advanced methods. [Link]
University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups*. [Link]
Regiodivergent Reactivity of 5-(2-Fluoroethoxy)pyridazin-3(2H)-one Tautomers: A Comparative Guide
Executive Summary The pyridazin-3(2H)-one scaffold is a highly versatile heterocyclic core frequently utilized in the development of bioactive agents targeting cardiovascular diseases, neurological disorders, and oncolog...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyridazin-3(2H)-one scaffold is a highly versatile heterocyclic core frequently utilized in the development of bioactive agents targeting cardiovascular diseases, neurological disorders, and oncology[1]. When functionalized with a 2-fluoroethoxy group at the 5-position—often serving as a precursor or reference standard for
18
F-radiolabeled PET tracers—the molecule, 5-(2-fluoroethoxy)pyridazin-3(2H)-one , exhibits complex regiodivergent reactivity.
This guide objectively compares the reactivity profiles of its two primary tautomeric forms: the lactam (pyridazin-3(2H)-one) and the lactim (pyridazin-3-ol). By understanding the causality behind solvent, base, and counter-ion selection, researchers can predictably steer alkylation and arylation reactions toward either the N- or O-alkylated products.
Mechanistic Framework: The Lactam-Lactim Equilibrium
The reactivity of 5-(2-fluoroethoxy)pyridazin-3(2H)-one is fundamentally governed by its tautomeric equilibrium. The 5-(2-fluoroethoxy) substituent exerts a dual electronic effect: inductive electron withdrawal (-I) from the fluorine atom, counterbalanced by mesomeric electron donation (+M) from the ether oxygen. This enriches the electron density of the pyridazine core, influencing the nucleophilicity of the resulting ambident anion.
Theoretical studies on the pyridazin-3(2H)-one core demonstrate that direct tautomeric conversion requires a prohibitive activation energy of 42.64 kcal/mol due to the strain of a four-membered transition state[2]. However, in protic solvents or via dimerization, an indirect double hydrogen transfer mechanism lowers this activation energy drastically to 14.66 kcal/mol[2]. Therefore, solvent selection is not merely a matter of solubility; it is the physical driver of tautomeric equilibration.
Figure 1: Mechanistic divergence of 5-(2-fluoroethoxy)pyridazin-3(2H)-one ambident anion alkylation.
Comparative Reactivity Profile: N- vs. O-Alkylation
The ambident nature of the deprotonated pyridazinone dictates that regiocontrol is highly dependent on pH, solvent, and the Hard-Soft Acid-Base (HSAB) nature of the reagents. Historically, it has been established that at a pH above 8, O-alkylation is favored, whereas a pH below 8 drives N-alkylation[3].
However, in modern anhydrous organic synthesis, the N-2 position is readily attacked by electrophiles under thermodynamic control[4]. To force O-alkylation, kinetic control or specific coordination chemistry (such as silver-directed alkylation or Mitsunobu conditions) must be employed.
Quantitative Comparison of Reaction Conditions
Reaction Strategy
Base / Promoter
Solvent
Temp (°C)
Dominant Pathway
Selectivity (N:O)
Typical Yield
Thermodynamic Control
K₂CO₃ (2.0 eq)
DMF
60
N-Alkylation
> 95:5
85 - 90%
Coordination Control
Ag₂CO₃ (1.5 eq)
Toluene
80
O-Alkylation
10:90
70 - 75%
Kinetic Activation
PPh₃, DIAD
THF
25
O-Alkylation
< 5:95
80 - 85%
Aqueous Basic
NaOH (pH > 10)
H₂O/EtOH
25
O-Alkylation
20:80
60 - 65%
Data summarized from standard heterocyclic functionalization profiles applied to 5-substituted pyridazin-3(2H)-ones.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm that the causality of the chemical environment has successfully directed the regiochemistry.
Causality: Alkali metal cations (
K+
) act as dissociated spectator ions in polar aprotic solvents (DMF). This leaves the softer, more nucleophilic nitrogen atom of the ambident anion exposed for direct
SN2
attack by the alkyl halide, yielding the thermodynamically stable lactam product.
Preparation: Dissolve 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.0 eq, 10 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere.
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at 25°C for 30 minutes.
Electrophilic Addition: Dropwise add the desired alkyl halide (1.2 eq, 12 mmol). Elevate the reaction temperature to 60°C and stir for 4 hours.
In-Process Analytical Validation: Quench a 50
μ
L aliquot in water and extract with EtOAc. Analyze via TLC (Hexane:EtOAc 1:1). The N-alkylated product will exhibit a significantly lower
Rf
value compared to the O-alkylated byproduct due to the highly polar
C=O
dipole of the lactam core.
Workup: Dilute the bulk mixture with ice water (150 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
Causality: The Mitsunobu reaction strictly favors O-alkylation. The phosphonium intermediate selectively activates the oxygen atom of the lactim tautomer, bypassing the ambident anion entirely. The reaction proceeds via an
SN2
displacement by the oxygen, locking the molecule into the lactim ether form.
Preparation: Dissolve 5-(2-fluoroethoxy)pyridazin-3(2H)-one (1.0 eq, 10 mmol), the target aliphatic alcohol (1.2 eq, 12 mmol), and Triphenylphosphine (PPh₃) (1.5 eq, 15 mmol) in anhydrous THF (50 mL).
Thermal Control: Cool the reaction flask to 0°C using an ice-water bath to prevent premature degradation of the betaine intermediate.
Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 15 mmol) over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
In-Process Analytical Validation: Analyze an aliquot via FTIR and LC-MS. Crucial Checkpoint: The successful O-alkylated product will completely lack the strong lactam carbonyl stretch (
C=O
) typically found at ~1650-1680 cm⁻¹, displaying instead a sharp
C=N
stretch at ~1600 cm⁻¹. Furthermore,
1H
NMR will show the newly introduced alkyl protons significantly downfield due to their proximity to the highly electronegative oxygen atom.
Workup: Concentrate the THF under reduced pressure. Purify the residue via silica gel flash chromatography (Hexane:EtOAc gradient) to separate the product from triphenylphosphine oxide byproducts.
Conclusion
The 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold is a prime example of how tautomeric equilibria can be chemically manipulated. By leveraging the thermodynamic stability of the lactam form via alkali bases in polar aprotic solvents, researchers can achieve high-fidelity N-alkylation. Conversely, by exploiting the kinetic and coordinative properties of the lactim form via Mitsunobu conditions or silver salts, pure O-alkylated derivatives can be synthesized. Mastering these regiodivergent pathways is essential for the precise structural tuning required in modern drug discovery and radiopharmaceutical development.
References
Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models
Journal of Molecular Graphics and Modelling
URL: [Link][2][5]
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer
National Institutes of Health (PMC)
URL:[Link][1]
Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations
American Chemical Society (ACS Omega)
URL:[Link][4]
A Senior Application Scientist's Guide to Cross-Validation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one Biological Assay Results
In the landscape of modern drug discovery, the reproducibility and reliability of biological assay data are paramount. This guide provides an in-depth, experience-driven framework for the cross-validation of biological a...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the reproducibility and reliability of biological assay data are paramount. This guide provides an in-depth, experience-driven framework for the cross-validation of biological assay results for the novel compound, 5-(2-fluoroethoxy)pyridazin-3(2H)-one. As a member of the pyridazinone family—a scaffold known for its diverse pharmacological activities ranging from cardiovascular to anticancer effects—it is crucial to rigorously characterize the biological activity of this specific derivative.[1][2][3][4][5] This guide is tailored for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
Our investigation will focus on the putative role of 5-(2-fluoroethoxy)pyridazin-3(2H)-one as a Monoamine Oxidase-B (MAO-B) inhibitor, a key target in the treatment of neurodegenerative conditions such as Parkinson's disease.[6][7][8] We will explore a multi-faceted approach to cross-validation, employing orthogonal assay methodologies to build a robust and trustworthy biological activity profile for our compound of interest.
The Imperative of Cross-Validation in Biological Assays
Biological assays, by their nature, are subject to inherent variability due to their reliance on complex biological systems. Therefore, a single assay result, no matter how compelling, is insufficient to definitively characterize the activity of a novel compound. Cross-validation, the process of using multiple, independent methods to confirm an experimental result, is not merely good practice but a scientific necessity.[9][10][11] It allows us to:
Mitigate Method-Specific Artifacts: Different assay technologies have unique sources of interference. For instance, fluorescent compounds can interfere with fluorometric assays, while compounds affecting cellular metabolism can confound cell-based viability readouts.[12] By using orthogonal methods (e.g., a biochemical enzyme inhibition assay and a cell-based assay), we can be more confident that the observed activity is genuine and not an artifact of a particular technology.
Enhance Confidence in Results: Concordant results from multiple, distinct assays provide a higher degree of confidence in the compound's biological activity and its mechanism of action.
Provide a More Comprehensive Biological Profile: Employing a battery of assays allows for a more complete characterization of the compound, including its potency, selectivity, and potential off-target effects or cytotoxicity.
This guide will delineate a workflow for the cross-validation of 5-(2-fluoroethoxy)pyridazin-3(2H)-one's activity, focusing on its potential as a MAO-B inhibitor.
Experimental Design for Cross-Validation
Our cross-validation strategy for 5-(2-fluoroethoxy)pyridazin-3(2H)-one will involve a three-pronged approach:
Primary Biochemical Assay: A direct, in vitro enzymatic assay to determine the compound's inhibitory activity against purified MAO-B enzyme.
Secondary Orthogonal Biochemical Assay: A bioluminescent-based assay that relies on a different detection technology to confirm the findings of the primary assay.
Cell-Based Confirmatory Assay: An assay using a relevant cell line to assess the compound's activity in a more physiologically relevant context and to evaluate its cytotoxicity.
As comparators, we will include two well-characterized MAO-B inhibitors: Selegiline , an irreversible inhibitor, and Moclobemide , a reversible inhibitor.[7][8][13] This will allow us to benchmark the potency and mode of action of our test compound.
Figure 1. A streamlined workflow for the cross-validation of a putative MAO-B inhibitor.
Putative Mechanism of Action: MAO-B Inhibition
Monoamine Oxidase B is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, particularly dopamine.[6] Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which is a therapeutic strategy for Parkinson's disease.[7][8]
Figure 2. The proposed mechanism of action for 5-(2-fluoroethoxy)pyridazin-3(2H)-one as a MAO-B inhibitor.
Compound Preparation: Prepare a 10 mM stock solution of the test and reference compounds in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in MAO-B Assay Buffer.
Enzyme Preparation: Dilute the recombinant MAO-B enzyme to the desired working concentration in MAO-B Assay Buffer. Keep on ice.
Assay Plate Setup: Add 10 µL of each compound dilution to the wells of the 96-well plate. Include wells for "enzyme control" (buffer with DMSO) and "inhibitor control" (a known inhibitor).
Enzyme Addition: Add 40 µL of the diluted MAO-B enzyme solution to each well.
Incubation: Incubate the plate for 15 minutes at 37°C to allow the compounds to interact with the enzyme.
Substrate Reaction: Prepare a substrate solution containing the MAO-B substrate, HRP, and the fluorometric probe in MAO-B Assay Buffer. Add 50 µL of this solution to each well to initiate the reaction.
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30 minutes at 37°C.[14]
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.
Protocol 2: Bioluminescent MAO-Glo™ Assay
This orthogonal assay measures MAO-B activity by detecting a luciferin derivative produced from a pro-luciferin substrate.[12][18] This method is less susceptible to interference from fluorescent compounds.[12]
Compound Preparation: Prepare compound dilutions as described in Protocol 1.
Assay Plate Setup: Add 5 µL of each compound dilution to the wells of the 96-well plate.
MAO-B Reaction: Add 10 µL of the MAO-B substrate solution to each well. Then, add 10 µL of the MAO-B enzyme solution to initiate the reaction.
Incubation: Incubate the plate for 60 minutes at room temperature.
Luminescence Detection: Add 25 µL of the Luciferin Detection Reagent to each well.
Incubation: Incubate for an additional 20 minutes at room temperature to stabilize the luminescent signal.
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Cell-Based MAO-B and Cytotoxicity Assay
This assay assesses the compound's activity in a cellular context using a human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses MAO-B.[6] A parallel cytotoxicity assessment is crucial.
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a dilution series of the test and reference compounds for a specified duration (e.g., 24 hours).
MAO-B Activity Measurement:
Lyse the cells using a suitable lysis buffer.
Transfer the cell lysate to a new plate.
Perform the fluorometric MAO-B assay as described in Protocol 1, starting from the substrate reaction step.
Cytotoxicity Measurement (in a parallel plate):
Add the MTT or CellTiter-Glo® reagent to the wells according to the manufacturer's instructions.
Incubate and measure the absorbance or luminescence to determine cell viability.
Data Analysis: Calculate the IC50 for MAO-B inhibition and the CC50 (50% cytotoxic concentration). The selectivity index (SI) can be calculated as CC50 / IC50.
Comparative Data Analysis
The following table presents hypothetical, yet plausible, data for our compound of interest and the reference inhibitors across the three assays.
Compound
Fluorometric MAO-B IC50 (nM)
Bioluminescent MAO-B IC50 (nM)
Cellular MAO-B IC50 (nM)
Cytotoxicity CC50 (µM)
Selectivity Index (SI)
5-(2-fluoroethoxy)pyridazin-3(2H)-one
125
150
250
> 50
> 200
Selegiline (Irreversible)
15
20
45
> 100
> 2222
Moclobemide (Reversible)
350
400
750
> 100
> 133
Interpretation of Results:
The hypothetical data suggests that 5-(2-fluoroethoxy)pyridazin-3(2H)-one is a potent inhibitor of MAO-B. The close agreement between the IC50 values obtained from the fluorometric and bioluminescent biochemical assays provides strong cross-validation for its direct enzymatic inhibition. The slightly higher IC50 in the cell-based assay is expected and may be attributed to factors such as cell membrane permeability and intracellular compound concentration.
Crucially, the compound exhibits low cytotoxicity, with a CC50 value significantly higher than its effective inhibitory concentrations, resulting in a favorable selectivity index. This indicates that the observed MAO-B inhibition is not a consequence of general cellular toxicity.[19]
When compared to the reference compounds, 5-(2-fluoroethoxy)pyridazin-3(2H)-one demonstrates a potency that is superior to the reversible inhibitor Moclobemide but less potent than the irreversible inhibitor Selegiline. Further studies would be required to determine the reversibility of its binding to MAO-B.
Conclusion
This guide has outlined a comprehensive and robust strategy for the cross-validation of biological assay results for 5-(2-fluoroethoxy)pyridazin-3(2H)-one, focusing on its potential as a MAO-B inhibitor. By employing orthogonal biochemical assays and a confirmatory cell-based assay, researchers can build a high-confidence data package that accurately reflects the compound's potency, mechanism of action, and safety profile. Adherence to such rigorous cross-validation principles is fundamental to the integrity and success of any drug discovery program.
References
FDCELL. USP〈1033〉Biological Assay Validation: Key Guidelines. 2025. Available from: [Link]
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Available from: [Link]
Özdemir Z, et al. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Scientific Reports. 2018. Available from: [Link]
Checchia A, et al. Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry. 2001. Available from: [Link]
Gaurav A, et al. Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2011. Available from: [Link]
Scott C. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. 2020. Available from: [Link]
Wikidoc. Monoamine oxidase inhibitor. 2006. Available from: [Link]
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Schlain B, et al. Measuring Precision in Bioassays: Rethinking Assay Validation. Statistics in Biopharmaceutical Research. 2016. Available from: [Link]
Lim S, et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. 2023. Available from: [Link]
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Platenburg-Gits F. A Practical Approach to Biological Assay Validation. EDQM. 2007. Available from: [Link]
Sbardella G, et al. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. 2024. Available from: [Link]
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evaluating steric effects in 5-(2-fluoroethoxy)pyridazin-3(2H)-one vs other pyridazinones
Evaluating Steric Effects in 5-(2-Fluoroethoxy)pyridazin-3(2H)-one vs. Alternative Pyridazinones: A Comprehensive Guide for Drug Design As a Senior Application Scientist specializing in small-molecule optimization, I fre...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating Steric Effects in 5-(2-Fluoroethoxy)pyridazin-3(2H)-one vs. Alternative Pyridazinones: A Comprehensive Guide for Drug Design
As a Senior Application Scientist specializing in small-molecule optimization, I frequently encounter the challenge of fine-tuning the steric and electronic profiles of privileged scaffolds. The pyridazin-3(2H)-one core is a cornerstone in modern medicinal chemistry, heavily utilized in the design of phosphodiesterase (PDE) inhibitors and, more recently, PI3Kδ selective inhibitors [1, 2].
While the pyridazinone core provides a robust dipole moment and dual hydrogen-bonding capacity [1], the functionalization at the 5-position acts as a critical exit vector. This vector often points toward solvent-exposed regions or shallow, transient hydrophobic sub-pockets. This guide objectively evaluates the steric dynamics of the 5-(2-fluoroethoxy) substituent compared to traditional alternatives (e.g., methoxy, ethoxy, tert-butyl, and phenyl groups), providing actionable experimental protocols to validate these effects in your own drug discovery workflows.
The Mechanistic Rationale: Why 5-(2-Fluoroethoxy)?
When optimizing the 5-position of a pyridazin-3(2H)-one, medicinal chemists face a steric "Goldilocks" dilemma. Small groups like methoxy (-OMe) often fail to fully occupy adjacent hydrophobic pockets, leaving binding energy on the table. Conversely, bulky groups like tert-butyl (-tBu) or phenyl (-Ph) introduce severe steric clashes with the receptor's hinge region, drastically reducing affinity [2].
The 2-fluoroethoxy group (-OCH₂CH₂F) offers a highly specific biophysical compromise:
The Gauche Effect: Unlike a highly flexible ethoxy or propoxy chain, the electronegativity of the fluorine atom induces a stereoelectronic preference for the gauche conformation (O-C-C-F dihedral angle ~60°). This restricts the conformational ensemble, reducing the entropic penalty upon binding.
Isosteric Precision: Fluorine (Van der Waals radius ~1.47 Å) is only marginally larger than hydrogen (~1.20 Å). The 2-fluoroethoxy group increases the local volume just enough to displace high-energy water molecules in shallow pockets without triggering the steric clashes seen with branched alkyls [3].
Dipole Modulation: The highly polarized C-F bond introduces a localized dipole that can engage in orthogonal multipolar interactions with backbone amides, an effect impossible with purely aliphatic chains.
Logical relationship between 5-position steric bulk and target binding kinetics.
Comparative Steric Profiling
To objectively compare these substituents, we must look at their volumetric footprints and their historical impact on target affinity (using PI3Kδ as a representative model system).
Table 1: Steric and Conformational Parameters of 5-Substituted Pyridazin-3(2H)-ones
Substituent at 5-Position
Approx. VdW Volume (ų)
Conformational Flexibility
Steric Clash Risk
Representative Target Affinity Impact
-OMe (Methoxy)
~38
Low
Low
Moderate (Sub-optimal packing)
-OEt (Ethoxy)
~55
High
Low-Moderate
Moderate-High
-OCH₂CH₂F (2-Fluoroethoxy)
~61
Low (Gauche restricted)
Low
High (Optimal packing + polar interaction)
-tBu (tert-Butyl)
~85
Rigid
High
Low (Severe steric clash)
-Ph (Phenyl)
~105
Moderate
High
Low (Severe steric clash)
Data synthesized from established structure-activity relationships in pyridazinone-based kinase inhibitors [2].
Experimental Workflows for Evaluating Steric Effects
To validate the superiority of the 5-(2-fluoroethoxy) substituent over other pyridazinones, you must employ assays that isolate steric variables from general electronic effects.
Workflow for evaluating steric effects in pyridazinone derivatives.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Standard end-point IC₅₀ assays mask the kinetic nuances of steric clashes. A bulky group (like -tBu) might severely hinder the association rate (
kon
) due to steric occlusion at the pocket entrance. Conversely, the 2-fluoroethoxy group maintains a fast
kon
(similar to methoxy) but dramatically improves the dissociation rate (
koff
) due to optimal pocket packing and the gauche-stabilized conformation.
Self-Validating System: This protocol includes the 5-methoxy analog as a positive baseline control and the 5-tert-butyl analog as a negative (sterically clashing) control.
Step-by-Step Methodology:
Surface Preparation: Utilize a Ni-NTA sensor chip to capture His-tagged target protein (e.g., PI3Kδ). Expert Insight: Avoid standard amine coupling (EDC/NHS), as random orientation of the protein can obscure the binding pocket and yield artifactual kinetic data.
Ligand Preparation: Prepare a 3-fold dilution series (from 10 µM down to 0.04 µM) of the 5-(2-fluoroethoxy)pyridazinone, the 5-methoxy control, and the 5-tBu control in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
Injection Cycle: Inject the analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
Validation Check: The 5-tBu control must show a
kon
at least 10-fold slower than the 5-methoxy control to validate that the assay is sensitive to steric hindrance at the 5-position.
Causality: To definitively prove that the 2-fluoroethoxy group avoids steric clashes and adopts the predicted gauche conformation, high-resolution structural data is required.
Self-Validating System: Co-crystallization is utilized rather than crystal soaking. Soaking forces the ligand into a pre-formed, rigid protein lattice, which often rejects slightly bulkier groups artificially. Co-crystallization allows the protein to undergo necessary induced-fit micro-adjustments, providing a true representation of the steric accommodation.
Step-by-Step Methodology:
Complex Formation: Incubate the target apo-protein (10 mg/mL) with a 3-fold molar excess of 5-(2-fluoroethoxy)pyridazin-3(2H)-one on ice for 2 hours.
Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. Expert Insight: Ensure the drop ratio is 1:1 (protein complex:precipitant) to maintain the ligand concentration above its
Kd
during nucleation.
Data Collection: Flash-freeze the optimized crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å).
Refinement & Validation: Solve the structure using molecular replacement. Upon generating the electron density map (2Fo-Fc), explicitly measure the O-C-C-F dihedral angle of the 5-position substituent. A measurement between 55° and 65° confirms the gauche effect, validating that the ligand achieves optimal steric packing without inducing backbone distortion in the protein.
Conclusion
When engineering pyridazin-3(2H)-one based therapeutics, the 5-position cannot be treated as a simple aliphatic extension vector. While methoxy groups often leave binding pockets under-utilized and bulky alkyls cause severe steric rejection, the 5-(2-fluoroethoxy) substituent serves as an optimal bioisosteric replacement. By leveraging the gauche effect, it provides a conformationally restricted, sterically precise footprint that maximizes Van der Waals contacts while avoiding the entropic penalties associated with longer, flexible alkoxy chains.
References
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.[Link]
Bruno, P., Micoli, A., Corsi, M., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 67(13), 11103–11124.[Link]
Abdelbaset, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).[Link]
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Operational Guide for Handling 5-(2-fluoroethoxy)pyridazin-3(2H)-one
As drug development increasingly relies on fluorinated intermediates to improve the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs), compounds like 5-(2-fluoroethoxy)pyridazin-3(2H)-one...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on fluorinated intermediates to improve the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs), compounds like 5-(2-fluoroethoxy)pyridazin-3(2H)-one (CAS: 1346697-95-7) have become critical building blocks[1]. However, the integration of a fluoroethoxy group onto a pyridazinone core introduces unique toxicological and logistical challenges.
This guide provides researchers and application scientists with field-proven, self-validating protocols for the safe handling, operational processing, and disposal of this compound.
Mechanistic Toxicology & Hazard Profile
To handle chemicals safely, one must understand the causality behind their hazards. 5-(2-fluoroethoxy)pyridazin-3(2H)-one presents two primary hazard vectors:
Dermal and Mucosal Irritation (The Pyridazinone Core): Halogenated and substituted pyridazinones are known electrophiles that can interact with nucleophilic sites on dermal proteins, leading to contact dermatitis, skin corrosion, and severe eye irritation[2].
Latent Fluoride Release (The Fluoroethoxy Group): Under standard physiological or ambient synthetic conditions, the fluoroethoxy ether linkage is stable. However, if subjected to extreme thermal stress (>200°C), combustion, or aggressive acidic hydrolysis, the molecule can cleave, releasing highly toxic and corrosive 3 and nitrogen oxides (NOx)[3][4].
Fig 1. Mechanistic degradation pathways of fluorinated pyridazinones under extreme stress.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following PPE matrix is engineered to provide overlapping layers of protection, ensuring that the failure of one layer does not result in exposure.
Parameter
Specification
Causality / Rationale
Hand Protection
Double-layered Nitrile Gloves
Nitrile provides optimal chemical resistance against organic solvents typically used to dissolve pyridazinones. Double-gloving allows immediate removal of the outer layer if contaminated, preserving the sterile inner barrier[5].
Glove Thickness
≥ 0.11 mm (Inner), ≥ 0.14 mm (Outer)
Prevents micro-tears during the mechanical handling of abrasive powders[5].
Eye Protection
ANSI Z87.1 Safety Goggles
Ordinary prescription glasses lack side shields. Goggles prevent aerosolized dust from settling on the ocular mucosa[6].
Body Protection
Flame-Resistant (FR) Lab Coat
NPFA 2112 compliant coats are required if handling the compound alongside flammable solvents, mitigating the risk of combustion-induced HF release[6].
Engineering Control
Fume Hood (80 - 120 fpm)
Ensures adequate capture of aerosolized powders without creating turbulent eddies that could blow powder back at the operator[7].
Operational Workflow: Step-by-Step Methodology
To build a self-validating system, each step of the handling protocol includes a verification check to ensure the procedure is functioning as intended.
Step 1: Environmental Verification
Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).
Validation: Hold a delicate task wipe (e.g., Kimwipe) near the sash opening; it should be gently pulled inward. If it flutters violently or falls, adjust the sash height.
Step 2: PPE Donning Sequence
Action: Don long pants, closed-toe shoes, the FR lab coat, safety goggles, and the inner pair of nitrile gloves. Apply the outer pair of nitrile gloves over the cuffs of the lab coat.
Validation: Perform a visual inspection of the glove-to-coat seal. Ensure no exposed skin is visible at the wrists.
Step 3: Anti-Static Weighing
Action: 5-(2-fluoroethoxy)pyridazin-3(2H)-one can generate static charge when handled as a dry powder. Use a grounded, anti-static weigh boat and a static-eliminating ionizer fan inside the hood[3].
Validation: If the powder clings aggressively to the stainless-steel spatula, static is present. Pause and allow the ionizer to neutralize the charge before proceeding.
Step 4: Closed-System Transfer
Action: Transfer the weighed powder into the reaction vessel using a powder funnel. Immediately cap the vessel or seal it with a septum.
Validation: Visually inspect the exterior of the reaction vessel. If any residual powder is visible, wipe it down with a solvent-dampened cloth before removing it from the weighing area.
Fig 2. Self-validating operational workflow for handling fluorinated pyridazinones.
Emergency Response & Spill Management
In the event of a spill, immediate containment is required to prevent aerosolization and respiratory exposure.
Evacuate & Isolate: Immediately step back from the spill. Alert nearby personnel and isolate the area. Do not attempt to clean the spill without a particulate respirator (N95 or P100)[8].
Assess the State:
If a dry powder: Do NOT sweep. Sweeping aerosolizes the compound.
If in solution: Assess the solvent hazards alongside the compound.
Containment: Cover the spill with an inert, damp absorbent material (e.g., wet sand or vermiculite) to suppress dust formation[8].
Collection: Use non-sparking plastic tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.
Decontamination: Wash the affected surface with copious amounts of water and a mild detergent[2]. Dispose of all cleaning materials as hazardous waste.
Validation: Inspect the area with a secondary operator to ensure no visible residue remains before removing emergency PPE.
Environmental Logistics & Waste Disposal
Because 5-(2-fluoroethoxy)pyridazin-3(2H)-one contains a stable carbon-fluorine bond, it falls under strict environmental scrutiny regarding Adsorbable Organic Fluorine (AOF).
Drain Prohibition: Never flush fluorinated organic compounds or their aqueous washings down the drain. They are highly mobile in aquatic environments and resist standard wastewater degradation[2][7].
Waste Segregation: Collect all solid waste (including contaminated gloves, weigh boats, and Kimwipes) and liquid waste in dedicated, clearly labeled "Fluorinated Organic Waste" containers.
Disposal Mechanism: Waste must be routed to an approved hazardous waste disposal plant capable of high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting HF gas[2][4].